molecular formula C7H12O2 B165962 Cyclohexanecarboxylic acid CAS No. 98-89-5

Cyclohexanecarboxylic acid

Cat. No.: B165962
CAS No.: 98-89-5
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid is a monocarboxylic acid that consists of cyclohexane substituted by a carboxy group. It is a conjugate acid of a cyclohexanecarboxylate.
This compound has been reported in Alicyclobacillus acidocaldarius and Streptomyces collinus with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanecarboxylic acid
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InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
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InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C(=O)O
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID8059180
Record name Cyclohexanecarboxylic acid
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Molecular Weight

128.17 g/mol
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Physical Description

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour
Record name Cyclohexanecarboxylic acid
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
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Solubility

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol)
Record name Cyclohexanecarboxylic acid
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Density

1.029-1.037
Record name Cyclohexanecarboxylic acid
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Vapor Pressure

0.03 [mmHg]
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CAS No.

98-89-5, 50825-29-1
Record name Cyclohexanecarboxylic acid
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Melting Point

31 - 32 °C
Record name Cyclohexanecarboxylic acid
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Foundational & Exploratory

Cyclohexanecarboxylic Acid: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Analytical Protocols, and Biological Significance of Cyclohexanecarboxylic Acid for Advanced Research and Drug Development.

This compound (CCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with a cyclohexane backbone. Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its characterization, and insights into its biological relevance, particularly as a structural analogue of the anticonvulsant drug valproic acid.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
pKa (at 25 °C)4.9[2]
Melting Point 29-32 °C[3]
Boiling Point 232-233 °C[3][4]
Density (at 25 °C)1.033 g/mL[5]
Water Solubility 2.01 g/L (at 15 °C)[6]
LogP (Octanol/Water)1.96[3]
Table 2: Spectroscopic Data Summary for this compound
Spectrum TypeKey Peaks / Chemical Shifts (δ)Reference(s)
¹H NMR (CDCl₃)11.85 (s, 1H, -COOH), 2.33 (m, 1H, -CH-), 1.94 (m, 2H), 1.76 (m, 2H), 1.65 (m, 1H), 1.46 (m, 2H), 1.29-1.24 (m, 2H)[7]
¹³C NMR (CDCl₃)182.5 (-C=O), 43.1 (-CH-), 29.1 (2C), 25.7 (1C), 25.4 (2C)[8]
Infrared (IR) 2500-3300 cm⁻¹ (O-H, broad), 2930, 2855 cm⁻¹ (C-H), 1705 cm⁻¹ (C=O)
Mass Spec. (EI) m/z 128 (M⁺), 111, 83, 55 (base peak)[9][10]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to scientific advancement. The following sections provide standardized protocols for the determination of key properties of this compound.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant (pKa) of a weak acid like this compound.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • Beakers (150 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.2-0.3 g of this compound and dissolve it in approximately 50 mL of deionized water in a 150 mL beaker. If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, but this should be noted as it can slightly alter the pKa value.[11]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of at least two different pH values (e.g., pH 4.00 and 7.00) before starting the titration.[12]

  • Titration Setup: Place the beaker with the analyte solution on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.[12]

  • Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH of the solution. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).[13] After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH.[12]

  • Endpoint Determination: As the pH begins to change more rapidly, reduce the increment volume of the titrant to 0.1-0.2 mL to obtain more data points around the equivalence point.[11] Continue adding titrant until the pH has plateaued in the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[3]

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[3]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[14]

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • Glass vials or flasks with screw caps

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, pH metric analysis)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium (e.g., 10 mL).[6] The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set at a constant temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][15]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at high speed or filter the supernatant through a syringe filter.[6] This step must be performed carefully to avoid transferring any solid particles.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the equilibrium solubility of the compound under the specified conditions.

Acquisition of Spectroscopic Data

2.3.1 NMR Spectroscopy (¹H and ¹³C)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[16]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal homogeneity.[17]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters for a routine ¹H spectrum include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance and a longer relaxation time, more scans are typically required. A common approach is to use a 30° pulse with a 2-4 second acquisition time and no additional relaxation delay for molecules of this size.[18] Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

2.3.2 IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.[1]

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[19]

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, use a pressure clamp to ensure good contact between the sample and the crystal surface.[1][20]

  • Sample Scan: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Key absorptions for this compound include the broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch.[21]

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.[19]

Biological Significance and Signaling Pathways

This compound is recognized as a structural analogue of valproic acid (VPA), a widely used antiepileptic drug.[3][12] Studies have demonstrated that CCA itself possesses anticonvulsant properties.[3][7] While the precise mechanisms are a subject of ongoing research, the activity of VPA analogues is thought to involve multiple pathways that collectively reduce neuronal hyperexcitability.

The proposed mechanisms of action for valproate and its analogues, including this compound, are multifaceted. A primary hypothesis centers on the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This can be achieved by inhibiting enzymes responsible for GABA degradation, such as GABA transaminase, and by promoting GABA synthesis.[14][6][15] Additionally, these compounds have been shown to modulate voltage-gated ion channels, including sodium (Na⁺) and calcium (Ca²⁺) channels, which play a critical role in the initiation and propagation of action potentials.[14][22] By blocking these channels, valproate analogues can stabilize neuronal membranes and reduce excessive firing. A further mechanism involves the inhibition of histone deacetylase (HDAC), which can alter gene expression and may contribute to the long-term therapeutic effects.[15][23]

The following diagram illustrates the key proposed signaling pathways influenced by valproate analogues.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_T GABA Transaminase GABA_vesicle GABA GAD Glutamic Acid Decarboxylase (GAD) GAD->GABA_vesicle Synthesizes Glutamate Glutamate Glutamate->GAD Substrate GABA_R GABA-A Receptor GABA_vesicle->GABA_R Binds to Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Cl_ion Cl- Influx (Hyperpolarization) GABA_R->Cl_ion Opens CCA This compound (Valproate Analogue) CCA->GABA_T Inhibits CCA->GAD Stimulates CCA->Na_Channel Blocks CCA->Ca_Channel Blocks

Caption: Proposed mechanisms of action for valproate analogues like this compound.

Experimental Workflow for Anticonvulsant Activity Screening

The evaluation of novel compounds for anticonvulsant properties often follows a structured workflow, progressing from in vitro to in vivo models. This ensures a systematic assessment of efficacy and potential neurotoxicity.

G start Compound Synthesis (e.g., CCA Analogues) in_vitro In Vitro Screening (e.g., Ion channel assays, receptor binding) start->in_vitro pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vitro->pk_pd Active Compounds in_vivo In Vivo Efficacy Models (e.g., PTZ-induced seizures) pk_pd->in_vivo neurotox Neurotoxicity Assessment (e.g., Rotorod test) in_vivo->neurotox Efficacious Compounds lead_opt Lead Optimization neurotox->lead_opt Favorable Therapeutic Index

Caption: General workflow for screening anticonvulsant activity of novel compounds.

References

cyclohexanecarboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cyclohexanecarboxylic acid, covering its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and biological significance. Detailed experimental protocols and metabolic pathway diagrams are included to support advanced research and development activities.

Chemical Structure and IUPAC Name

This compound is a saturated monocarboxylic acid. Its structure consists of a cyclohexane ring bonded to the carbon atom of a carboxyl group.

IUPAC Name: this compound[1][2][3]

Synonyms: Hexahydrobenzoic acid, Carboxycyclohexane, Cyclohexanoic acid[2][3]

Chemical Formula: C₇H₁₂O₂[1][4]

CAS Number: 98-89-5[1][2]

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight 128.17 g/mol [1][2]
Appearance White crystalline solid or colorless oil[2][4]
Melting Point 29-32 °C[2]
Boiling Point 232-234 °C[2][4]
Density 1.0274 - 1.033 g/cm³ at 25 °C[4][5]
Solubility in Water 4.6 mg/mL at 25 °C[2]
pKa 4.82 (predicted)[6]
LogP 1.96[2]

Experimental Protocols

Synthesis of this compound via Hydrogenation of Benzoic Acid

This protocol describes a common and efficient method for the synthesis of this compound.

Materials:

  • Benzoic acid

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent like 1,4-dioxane)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation: In the hydrogenation reactor vessel, dissolve the desired amount of benzoic acid in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the benzoic acid.

  • Purging: Seal the reactor securely. Purge the vessel first with nitrogen gas to remove air, and then purge with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 MPa)[7]. Begin vigorous stirring and heat the reaction to the target temperature (e.g., 100-150 °C)[8].

  • Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within a few hours.

  • Work-up: Once hydrogen uptake ceases, stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen gas.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product from the synthesis can be purified by either recrystallization or distillation.

Protocol 1: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or a mixture of hexane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Vacuum Distillation

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

Biological Pathways

This compound is a metabolite in various microorganisms and is involved in several degradation pathways. These pathways are of significant interest for bioremediation and understanding microbial metabolism.

Anaerobic Degradation Pathway in Geobacter metallireducens

In the absence of oxygen, Geobacter metallireducens degrades this compound through a series of enzymatic reactions that converge with the degradation pathway of aromatic compounds.[1][2][9][10][11]

G cluster_0 This compound Degradation CHC Cyclohexanecarboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA:CHC CoA transferase CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA CHCoA->CHeneCoA CHCoA dehydrogenase CHdieneCoA Cyclohexa-1,5-diene-1-carboxyl-CoA CHeneCoA->CHdieneCoA 1,4-dehydrogenation Aromatics Aromatic Compound Degradation Pathway CHdieneCoA->Aromatics

Figure 2: Anaerobic degradation of this compound in G. metallireducens.

Aerobic Degradation Pathway in Alcaligenes species

In the presence of oxygen, some bacteria, such as Alcaligenes species, metabolize this compound via hydroxylation and subsequent aromatization to p-hydroxybenzoate.[12]

G cluster_1 Aerobic Degradation Pathway CHC Cyclohexanecarboxylic Acid trans4OH trans-4-Hydroxycyclohexane carboxylate CHC->trans4OH Cyclohexane carboxylate hydroxylase keto4 4-Ketocyclohexane carboxylate trans4OH->keto4 Dehydrogenation pHB p-Hydroxybenzoate keto4->pHB Aromatization meta Meta Fission Pathway pHB->meta

Figure 3: Aerobic degradation of this compound in Alcaligenes sp.

Conclusion

This compound is a versatile molecule with well-characterized chemical and physical properties. Its synthesis is readily achievable through established protocols, and its role in microbial metabolism is an active area of research. This guide provides a solid foundation for professionals working with this compound, from its fundamental properties to its complex biological transformations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Cyclohexanecarboxylic Acid with a Focus on its Melting Point

This technical guide provides a comprehensive overview of the physical properties of this compound, with a particular emphasis on its melting point. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work.

This compound (C₆H₁₁CO₂H) is an organic compound consisting of a cyclohexane ring with a carboxylic acid functional group.[1][2] It is also known as hexahydrobenzoic acid.[3] At room temperature, it presents as a white to off-white crystalline solid, and it can also exist as a colorless oil that crystallizes near room temperature.[2][3][4] The compound has a faint, characteristic odor, sometimes described as a valerian odor.[1][3]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources.

PropertyValueReferences
Melting Point 29-32 °C[1][3][5]
33.50 °C[4]
30-31 °C[2]
Boiling Point 232-233 °C at 760 mmHg[1][3][5]
232-234 °C[2]
237 °C[4]
Density 1.0274 - 1.0463 g/cm³[1][2][3][4][5]
Molar Mass 128.17 g/mol [1][2][4]
Molecular Formula C₇H₁₂O₂[1][2][3][5][6]
Water Solubility 4.6 mg/mL at 25 °C[1]
0.201 g in 100 g at 15 °C
Moderately soluble[4]
Solubility in Organic Solvents Miscible in fat and ethanol[1]
More soluble in non-polar solvents like hexane or ether[4]
Appearance White crystalline solid[1][3][4]

Factors Influencing the Melting Point of Carboxylic Acids

The melting point of a carboxylic acid is influenced by several intermolecular and structural factors. Understanding these factors provides context for the observed melting point of this compound.

  • Hydrogen Bonding: Carboxylic acids can form strong intermolecular hydrogen bonds, leading to the formation of dimers.[7] This strong intermolecular attraction requires more energy to break, resulting in relatively high melting and boiling points compared to other organic molecules of similar molecular weight.[7]

  • Polarity: The carboxyl group is polar, contributing to dipole-dipole interactions between molecules, which also increases the melting point.[7][8]

  • Molecular Weight and Size: Generally, the melting point of carboxylic acids increases with increasing molecular weight due to stronger van der Waals forces.[8]

  • Crystal Packing: The efficiency with which molecules can pack into a crystal lattice significantly affects the melting point.[9][10] Symmetrical molecules tend to pack more efficiently, leading to higher melting points.[11] For straight-chain carboxylic acids, those with an even number of carbon atoms have higher melting points than the adjacent odd-numbered acids because the carboxyl group and the terminal methyl group are on opposite sides of the chain, allowing for better packing.[11] The presence of a cis-double bond can significantly lower the melting point by disrupting efficient crystal packing.[9][10]

The following diagram illustrates the logical relationship between these influencing factors and the melting point.

cluster_0 Types of Intermolecular Forces cluster_1 Structural Characteristics A Intermolecular Forces C Melting Point A->C B Molecular Structure B->C D Hydrogen Bonding D->A E Dipole-Dipole Interactions E->A F Van der Waals Forces F->A G Molecular Weight G->B H Symmetry & Crystal Packing H->B I Polarity of Functional Groups I->B

Caption: Factors influencing the melting point of carboxylic acids.

Experimental Protocol for Melting Point Determination

The melting point of a solid organic compound like this compound is a key physical property used for identification and purity assessment. A common and reliable method for its determination is the capillary melting point technique.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube with heating oil)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle (if the sample is not a fine powder)

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.

    • Repeat until a packed column of 2-3 mm of the solid is at the bottom of the capillary tube.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Position the thermometer correctly according to the apparatus instructions, ensuring the bulb is close to the capillary tube.

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to get an approximate melting point.

    • For an accurate measurement, repeat the determination with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then slow the heating rate to 1-2 °C per minute.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

    • Record the temperature at which the entire solid has turned into a clear liquid. This is the end of the melting range.

    • The melting point is reported as a range (e.g., 29-31 °C). A narrow melting range (1-2 °C) is indicative of a pure compound.

The following workflow diagram illustrates the process of melting point determination.

start Start prep Prepare Sample (Dry and Powdered) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Place in Melting Point Apparatus pack->setup heat_fast Rapid Heating (Approximate MP) setup->heat_fast heat_slow Slow Heating (1-2 °C/min near MP) heat_fast->heat_slow observe Observe Sample heat_slow->observe record_start Record T₁ (First Liquid Drop) observe->record_start record_end Record T₂ (All Liquid) record_start->record_end report Report Melting Range (T₁ - T₂) record_end->report end End report->end

References

Cyclohexanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohexanecarboxylic acid, a key molecule in various research and development applications. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its role in cell signaling.

Core Data Summary

This compound (CAS Number: 98-89-5) is a saturated monocarboxylic acid with a molecular weight of 128.17 g/mol .[1][2] It is a colorless solid at room temperature with a characteristic odor.[1] The following table summarizes its key quantitative data.

PropertyValueReferences
CAS Number 98-89-5[1][2]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Melting Point 29-31 °C[1]
Boiling Point 232-233 °C[1]
Density 1.033 g/mL at 25 °C[1]
Appearance Colorless to white solid[1]

Experimental Protocols

Synthesis of this compound via Hydrogenation of Benzoic Acid

This protocol details the synthesis of this compound by the catalytic hydrogenation of benzoic acid.[1][3][4]

Materials:

  • Benzoic acid

  • 5% Palladium on activated charcoal (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • High-pressure autoclave with a stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, place 1000 parts of distilled benzoic acid and 3.5% by weight of a 5% Pd/C catalyst.[4]

  • Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Heat the mixture to 180 °C and pressurize with hydrogen to 40 atmospheres.[4]

  • Stirring: Vigorously stir the molten mixture. The rate of agitation is crucial for the reaction rate. With an impeller-type agitator at 1,300 rpm, complete reduction can be achieved in approximately 30 minutes.[4]

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting molten this compound can be used directly or further purified by distillation. The yield of this compound is practically quantitative under these conditions.[4]

Quantification of this compound in Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of carboxylic acids, adaptable for this compound, from a serum matrix. The method involves derivatization to increase volatility for GC-MS analysis.[5][6]

Materials:

  • Serum sample (50 µL)

  • Internal standard (e.g., 2-isopropylmalic acid)

  • Methanol/water/chloroform (2.5:1:1 v/v/v) extraction solution

  • Methoxime (MeOx) reagent

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 50 µL of serum in a glass vial, add a known amount of the internal standard.[5]

  • Extraction: Add the methanol/water/chloroform solution to the serum sample, vortex thoroughly, and centrifuge to separate the layers. Carefully transfer the upper aqueous-methanol layer containing the polar metabolites to a new vial.[5][6]

  • Derivatization (Two-step):

    • Oximation: Evaporate the extracted solvent to dryness under a stream of nitrogen. Add MeOx reagent, cap the vial, and heat at 80 °C for 30 minutes to protect carbonyl groups.[5]

    • Silylation: After cooling, add MSTFA with 1% TMCS, cap the vial, and heat at 60 °C for 30 minutes to derivatize the carboxylic acid and hydroxyl groups.[5]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.[7]

    • Chromatographic Conditions: Use a temperature program that effectively separates the derivatized analytes. A typical program might start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[7]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.[7]

  • Quantification: Create a calibration curve using standard solutions of this compound prepared and derivatized in the same manner. Quantify the analyte based on the peak area ratio of the target ion to the internal standard.

Biological Activity and Signaling Pathway

This compound has been identified as an agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[8] GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells and plays a role in glucose-stimulated insulin secretion.[8][9]

The activation of GPR40 by agonists like this compound initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein.[8][10]

GPR40 Signaling Pathway

The binding of this compound to GPR40 induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][11] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][11] The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2][10]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40 Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP₃ Receptor IP3->IP3R Binds to Cellular_Response Potentiation of Insulin Secretion PKC->Cellular_Response Leads to Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Triggers CHA Cyclohexanecarboxylic Acid CHA->GPR40 Binds to

Figure 1. GPR40 signaling pathway activated by this compound.

References

Cyclohexanecarboxylic Acid: A Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclohexanecarboxylic acid in aqueous and organic media. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical synthesis, agrochemical formulations, and as a precursor in the chemical industry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.

Core Concepts in Solubility

The solubility of this compound (C₆H₁₁COOH) is governed by its molecular structure, which features a nonpolar cyclohexane ring and a polar carboxylic acid group. This amphiphilic nature dictates its solubility behavior in different solvents. The carboxylic acid moiety can engage in hydrogen bonding with polar solvents, while the cyclohexane ring interacts favorably with nonpolar solvents through van der Waals forces.

In aqueous solutions , the solubility of this compound is limited due to the hydrophobic nature of the cyclohexane ring. However, its solubility can be significantly influenced by pH. In basic solutions, the carboxylic acid group deprotonates to form the highly polar and water-soluble cyclohexanecarboxylate anion. Conversely, in acidic solutions, the non-ionized form predominates, leading to lower aqueous solubility.[1] Temperature also plays a role, with solubility in water generally increasing with a rise in temperature.[1]

In organic solvents , this compound exhibits a wider range of solubility. It is generally more soluble in polar organic solvents that can act as hydrogen bond acceptors or donors, such as alcohols and ketones.[2] Its solubility in nonpolar solvents is attributed to the favorable interactions between the cyclohexane ring and the solvent molecules.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water

Temperature (°C)SolubilitySource
150.201 g / 100 mL[2]
254.6 mg / mL[3]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)SolubilitySource
Acetone4018 wt. %
EthanolRoom TemperatureMiscible[3]
Diethyl EtherNot SpecifiedSoluble[4]
BenzeneNot SpecifiedSoluble[4]
ChloroformNot SpecifiedSoluble[4]
HexaneNot SpecifiedMore soluble than in water[1]

Note: "Soluble" and "Miscible" are qualitative descriptions and do not represent specific quantitative values. Further research is required to obtain precise solubility data for a broader range of organic solvents at various temperatures.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid. The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or titration apparatus)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the appropriate solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

G prep Preparation of Supersaturated Solution (Excess solid in solvent) equil Equilibration (Constant temperature agitation) prep->equil Agitate for 24-72h phase_sep Phase Separation (Settling and/or Centrifugation) equil->phase_sep Allow to settle sampling Sampling and Filtration (Syringe and filter) phase_sep->sampling Withdraw supernatant quant Quantification (e.g., HPLC, GC, Titration) sampling->quant Analyze concentration result Solubility Calculation quant->result

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclohexanecarboxylic acid. It details the interpretation of chemical shifts and coupling constants, outlines a standard experimental protocol for data acquisition, and presents the data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Core Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclohexane ring and the carboxylic acid group. The complexity of the spectrum, particularly in the aliphatic region, arises from the conformational dynamics of the cyclohexane ring and the different chemical environments of the axial and equatorial protons.

At room temperature, the cyclohexane ring undergoes rapid chair-flipping, which can lead to averaged signals for the axial and equatorial protons.[1][2] However, due to the presence of the bulky carboxylic acid group, which preferentially occupies the equatorial position to minimize steric hindrance, the ring inversion is biased, and distinct signals for the axial and equatorial protons can often be resolved, especially at higher magnetic field strengths.

The proton alpha to the carboxylic acid group (H-1) is the most downfield of the ring protons due to the deshielding effect of the adjacent carbonyl group. The remaining methylene protons of the ring appear as a series of complex multiplets in the upfield region. The carboxylic acid proton itself appears as a broad singlet at a significantly downfield chemical shift, typically between 10-12 ppm, although its position can be highly variable and it may not be observed if deuterium oxide is used as the solvent.[3]

Quantitative Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[4]

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constants (J) in Hz Integration
Carboxylic Acid (COOH)~11.85Broad Singlet-1H
H-1 (alpha to COOH)2.33MultipletJ(B,F)=11.2, J(B,C)=3.51H
H-2, H-6 (axial)1.94Multiplet-2H
H-2, H-6 (equatorial)1.76Multiplet-2H
H-3, H-5 (axial)1.46Multiplet-2H
H-3, H-5 (equatorial)1.65Multiplet-2H
H-4 (axial)1.29Multiplet-1H
H-4 (equatorial)1.24Multiplet-1H

Note: The assignments for the individual axial and equatorial protons of the cyclohexane ring other than H-1 are complex and may require 2D NMR techniques for definitive confirmation. The provided assignments are based on typical chemical shift ranges for substituted cyclohexanes.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound.[5]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[6]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure high-resolution spectra.

  • Set the appropriate acquisition parameters, including:

    • Spectral width (e.g., -2 to 14 ppm)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (e.g., 8-16, depending on the sample concentration)

    • Pulse width (calibrated for a 90° pulse)

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

G Workflow for ¹H NMR Analysis of this compound A Sample Preparation (Dissolve in CDCl3 with TMS) B Data Acquisition (400 MHz NMR Spectrometer) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectrum Interpretation C->D E Identify Carboxylic Acid Proton (Broad singlet, ~10-12 ppm) D->E F Identify H-1 Proton (Multiplet, ~2.3 ppm, alpha to COOH) D->F G Analyze Cyclohexane Ring Protons (Complex multiplets, 1.2-2.0 ppm) D->G H Integration Analysis (Determine proton ratios) D->H I Multiplicity and Coupling Constant Analysis (Determine proton connectivity) D->I J Final Structure Confirmation E->J F->J G->J H->J I->J

Caption: Logical workflow for the ¹H NMR analysis of this compound.

References

interpreting the FT-IR spectrum of cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Interpreting the FT-IR Spectrum of Cyclohexanecarboxylic Acid

Introduction

This compound (C₆H₁₁COOH) is a saturated monocarboxylic acid widely used as a synthetic intermediate in the chemical and pharmaceutical industries. Its structure consists of a cyclohexane ring bonded to a carboxylic acid functional group. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. It provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrating bonds. This guide offers a detailed interpretation of the characteristic FT-IR spectrum of this compound, intended for researchers, scientists, and professionals in drug development.

Key Functional Groups and Vibrational Modes

The FT-IR spectrum of this compound is dominated by the vibrational modes of its two primary structural components: the carboxyl group (-COOH) and the cyclohexane ring. The strong hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state or as a neat liquid, has a profound effect on the spectrum, particularly on the O-H and C=O stretching bands.

Data Presentation: Characteristic Absorption Bands

The quantitative data for the principal absorption bands observed in the FT-IR spectrum of this compound are summarized in the table below. These wavenumbers are characteristic and allow for the unambiguous identification of the compound's functional groups.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3300 - 2500Carboxylic Acid (O-H)Stretching (H-bonded)Strong, Very Broad
2935 - 2850Alkane (C-H)Symmetric & Asymmetric StretchingStrong, Sharp
1710 - 1690Carboxylic Acid (C=O)Stretching (H-bonded dimer)Strong, Sharp
~1450Alkane (CH₂)Bending (Scissoring)Medium
1320 - 1210Carboxylic Acid (C-O)StretchingMedium
~930Carboxylic Acid (O-H)Out-of-Plane Bending (H-bonded dimer)Medium, Broad

Detailed Interpretation of the Spectrum

  • O-H Stretching (3300 - 2500 cm⁻¹) : The most prominent feature in the spectrum is an extremely broad and strong absorption band due to the O-H stretching of the carboxylic acid.[1][2] The significant broadening is a direct result of strong intermolecular hydrogen bonding, which forms a cyclic dimer structure.[1] This broad band is often superimposed on the C-H stretching peaks.[1]

  • C-H Stretching (2935 - 2850 cm⁻¹) : Appearing as sharp peaks on top of the broad O-H band are the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclohexane ring. Their position is characteristic of sp³-hybridized carbon atoms.

  • C=O Carbonyl Stretching (1710 - 1690 cm⁻¹) : An intense, sharp absorption peak in this region is characteristic of the carbonyl (C=O) stretch of a saturated, aliphatic carboxylic acid.[1] Its position at a relatively low frequency (compared to the monomeric form around 1760 cm⁻¹) is further evidence of the hydrogen-bonded dimer form.[2][3]

  • C-O Stretching and O-H Bending : The spectrum exhibits two other vibrations associated with the carboxyl group. A medium-intensity C-O stretching band appears in the 1320-1210 cm⁻¹ region.[1] Additionally, in-plane O-H bending can sometimes be observed near 1440-1395 cm⁻¹, though it may be obscured by CH₂ bending vibrations.[1]

  • O-H Out-of-Plane Bending (~930 cm⁻¹) : A moderately intense and broad band centered around 930 cm⁻¹ is a characteristic feature of the out-of-plane O-H bend for a hydrogen-bonded carboxylic acid dimer.[1]

  • CH₂ Bending (~1450 cm⁻¹) : The scissoring (bending) vibration of the methylene (CH₂) groups in the cyclohexane ring gives rise to a medium-intensity peak around 1450 cm⁻¹.

Experimental Protocol: Acquiring the FT-IR Spectrum

A common and convenient method for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature, is using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology: ATR FT-IR Spectroscopy

  • Instrument Preparation : Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Scan : Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to record the absorbance of ambient air (CO₂ and H₂O vapor) and the instrument itself. This background is automatically subtracted from the sample spectrum.

  • Sample Preparation : Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

  • Sample Application : Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact between the sample and the crystal is critical for obtaining a high-quality spectrum.

  • Data Acquisition : Initiate the sample scan. The instrument will direct an infrared beam into the ATR crystal. The beam will undergo total internal reflection, creating an evanescent wave that penetrates a small distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The detector measures the attenuated infrared beam.

  • Data Processing : The resulting interferogram is converted into a spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform. The spectrum is typically baseline-corrected and displayed.

  • Cleaning : After the measurement is complete, retract the pressure clamp, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to remove all traces of the sample.

Visualization of Spectral Interpretation

The logical flow from the molecular structure to the resulting FT-IR spectral data can be visualized as follows.

G cluster_molecule Molecular Structure cluster_groups Functional Groups cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol This compound carboxyl Carboxyl Group (-COOH) mol->carboxyl cyclohexane Cyclohexane Ring (-C₆H₁₁) mol->cyclohexane oh_stretch O-H Stretch (3300-2500, broad) carboxyl->oh_stretch co_stretch C=O Stretch (1710-1690, strong) carboxyl->co_stretch co_stretch2 C-O Stretch (1320-1210, medium) carboxyl->co_stretch2 oh_bend O-H Bend (~930, broad) carboxyl->oh_bend ch_stretch C-H Stretch (2935-2850, strong) cyclohexane->ch_stretch ch_bend CH₂ Bend (~1450, medium) cyclohexane->ch_bend

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of cyclohexanecarboxylic acid. It details the primary fragmentation pathways, presents quantitative data for major fragments, and outlines a typical experimental protocol for analysis.

Introduction

This compound (C₇H₁₂O₂), a saturated cyclic carboxylic acid with a molecular weight of 128.17 g/mol , is a molecule of interest in various fields, including pharmaceutical development and flavor chemistry.[1] Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and characterization in complex mixtures. This document elucidates the characteristic fragmentation patterns observed during EI-MS analysis.

Electron Ionization and Fragmentation Overview

In electron ionization mass spectrometry, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 128. This molecular ion is often unstable and undergoes a series of fragmentation reactions, yielding characteristic fragment ions that constitute the mass spectrum.

The fragmentation of carboxylic acids is often characterized by α-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangements such as the McLafferty rearrangement.[2][3][4][5][6] For this compound, the cyclic structure introduces additional fragmentation pathways involving ring-opening and subsequent cleavages.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative intensities of these fragments are crucial for the identification of the compound. The table below summarizes the major fragments and their relative abundances.[1]

m/zProposed Fragment IonRelative Intensity (%)
128[C₇H₁₂O₂]⁺• (Molecular Ion)13.84
111[C₆H₁₁O]⁺99.99
83[C₆H₁₁]⁺63.22
81[C₆H₉]⁺11.83
55[C₄H₇]⁺Not explicitly quantified but commonly observed
45[COOH]⁺Not explicitly quantified but commonly observed
39[C₃H₃]⁺18.32

Proposed Fragmentation Pathways

The formation of the major observed fragments can be rationalized through several key fragmentation pathways initiated from the molecular ion.

Formation of the Base Peak (m/z 111)

The most abundant fragment ion, the base peak, is observed at m/z 111. This fragment is proposed to form through the loss of a hydroxyl radical (•OH) from the molecular ion. This is a common fragmentation pathway for carboxylic acids.[3]

[C₇H₁₂O₂]⁺• (m/z 128) → [C₇H₁₁O]⁺ (m/z 111) + •OH

Formation of the Cyclohexyl Cation (m/z 83)

The fragment at m/z 83 corresponds to the cyclohexyl cation ([C₆H₁₁]⁺). This ion is likely formed by the loss of the entire carboxyl group (•COOH) from the molecular ion.

[C₇H₁₂O₂]⁺• (m/z 128) → [C₆H₁₁]⁺ (m/z 83) + •COOH

Ring Fragmentation Pathways

The presence of fragments at lower m/z values, such as m/z 81, 55, and 39, indicates the fragmentation of the cyclohexane ring itself. These pathways are more complex and can involve ring-opening followed by a series of cleavages and rearrangements. For instance, the fragment at m/z 81 ([C₆H₉]⁺) could arise from the loss of a hydrogen molecule from the cyclohexyl cation or through other complex rearrangements.

The following diagram illustrates the proposed major fragmentation pathways:

Fragmentation_Pathway M This compound [C₇H₁₂O₂]⁺• m/z 128 F111 [C₇H₁₁O]⁺ m/z 111 M->F111 - •OH F83 [C₆H₁₁]⁺ m/z 83 M->F83 - •COOH F45 [COOH]⁺ m/z 45 M->F45 - •C₆H₁₁ F81 [C₆H₉]⁺ m/z 81 F83->F81 - H₂ F55 [C₄H₇]⁺ m/z 55 F83->F55 - C₂H₄ F81->F55 - C₂H₂ F39 [C₃H₃]⁺ m/z 39 F55->F39 - CH₄

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. This protocol is based on established methods for similar analytes.[7][8][9]

Sample Preparation
  • Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Dilution: For quantitative analysis, further dilute the stock solution to a working concentration, typically in the range of 10-100 µg/mL.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization is often employed. A common method is esterification to form the methyl or other alkyl esters. This can be achieved by reacting the sample with a derivatizing agent like diazomethane or by using an esterification kit.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless or split mode, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 60-80 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 280 °C.

      • Final hold: 5-10 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-400.

    • Ion Source Temperature: 230 °C.[7]

    • Transfer Line Temperature: 280 °C.[7]

The following diagram illustrates the general experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Organic Solvent Dilution Dilution to Working Concentration Dissolution->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Vialing Transfer to Autosampler Vial Derivatization->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is characterized by a distinct pattern of fragment ions. The base peak at m/z 111 arises from the loss of a hydroxyl radical, while other significant fragments are formed through the loss of the carboxyl group and subsequent fragmentation of the cyclohexane ring. This in-depth guide provides the necessary quantitative data, proposed fragmentation pathways, and a detailed experimental protocol to aid researchers, scientists, and drug development professionals in the confident identification and analysis of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of cyclohexanecarboxylic acid, a fundamental building block in organic and medicinal chemistry. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting physicochemical properties, guiding polymorph screening, and informing rational drug design. This document summarizes the available crystallographic data, details the experimental protocols for structure determination, and presents logical workflows and intermolecular interactions through visualization.

Crystallographic Data Summary

The crystal structure of this compound has been primarily characterized in the form of a co-crystal with hexamethylenetetramine. The crystallographic data for this co-crystal provides valuable insights into the molecular conformation and hydrogen bonding preferences of this compound in a crystalline environment.

Table 1: Crystallographic Data for the Co-crystal of this compound and Hexamethylenetetramine

ParameterValue
Chemical FormulaC7H12O2 · C6H12N4
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)6.0341(1)
b (Å)30.9087(5)
c (Å)11.7024(2)
α (°)90
β (°)103.366(1)
γ (°)90
Volume (ų)2123.45(6)
Z4
Temperature (K)173(2)
Radiation typeMoKα
Wavelength (Å)0.71073
Data Source COD entry 2104944

COD: Crystallography Open Database

Table 2: Selected Bond Lengths and Angles for the this compound Moiety (in the Co-crystal)

Due to the unavailability of a public CIF file for the pure compound, representative bond lengths and angles for the this compound moiety within the co-crystal are provided for illustrative purposes. These values may differ slightly in the pure crystalline form.

Bond/AngleValue
C=OTypically ~1.20-1.25 Å
C-OTypically ~1.30-1.35 Å
C-C (carboxyl)Typically ~1.48-1.52 Å
C-C (cyclohexane)Typically ~1.52-1.55 Å
O=C-OTypically ~120-125°
C-C-C (cyclohexane)Typically ~109-112°

Note: Precise values for bond lengths and angles for the this compound moiety within this specific co-crystal require access to the full crystallographic information file (CIF), which was not publicly available at the time of this report. The values provided are typical ranges for similar structures.

Experimental Protocols

The determination of a crystal structure is a meticulous process involving crystal growth, diffraction data collection, and structure solution and refinement. The following sections outline a general protocol for single-crystal X-ray diffraction of an organic acid, with specific details adapted from the study of the this compound co-crystal.

General Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • High-quality single crystals of the target compound are grown using a suitable crystallization technique. Common methods for small organic molecules include slow evaporation from a saturated solution, vapor diffusion, and cooling crystallization.

    • A variety of solvents and solvent mixtures should be screened to find conditions that yield crystals of appropriate size (typically 0.1-0.5 mm in all dimensions) and quality (well-defined faces, no visible defects). For this compound, which is a solid at room temperature, melt crystallization or solution growth from a non-polar solvent could be employed.

  • Crystal Mounting:

    • A suitable single crystal is selected under a microscope.

    • The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of inert oil or grease. For data collection at low temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Data Collection:

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.

    • The diffractometer is equipped with an X-ray source (e.g., Mo or Cu anode), a goniometer for rotating the crystal, and a detector (e.g., CCD or CMOS).

    • A preliminary screening is performed to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step. Data collection is typically performed at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.

  • Data Reduction:

    • The raw diffraction images are processed to integrate the intensities of the individual reflections.

    • Corrections are applied for factors such as Lorentz and polarization effects, absorption, and crystal decay.

    • The output is a file containing the Miller indices (h, k, l) and the corresponding integrated intensity and standard uncertainty for each reflection.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental diffraction data using a least-squares minimization procedure.

    • During refinement, the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

    • The quality of the final refined structure is assessed using various metrics, including the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Specific Example: Experimental Details for the this compound Co-crystal

The crystallographic data for the co-crystal of this compound and hexamethylenetetramine (COD entry 2104944) was reported by Lemmerer in 2011.[1] While the full detailed protocol for this specific co-crystal is not available, the publication provides key experimental parameters that can be used to reconstruct a likely methodology:

  • Diffractometer: A modern single-crystal X-ray diffractometer was used.

  • Radiation: Molybdenum Kα radiation (λ = 0.71073 Å) was employed as the X-ray source.[2]

  • Temperature: Data was collected at a low temperature of 173 ± 2 K to ensure high-quality diffraction data with minimized thermal motion.[2]

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow of single-crystal X-ray crystallography and the logical relationship of hydrogen bonding in a representative carboxylic acid dimer, which is a common motif for this class of compounds.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final Crystal Structure

General workflow for single-crystal X-ray crystallography.

hydrogen_bonding cluster_acid1 This compound 1 cluster_acid2 This compound 2 C1 C O11 O C1->O11 O12 O C1->O12 H1 O12->H1 O21 O H1->O21 H-Bond C2 C C2->O21 O22 O C2->O22 H2 O22->H2 H2->O11 H-Bond

Hydrogen bonding in a carboxylic acid dimer.

References

An In-Depth Technical Guide on the Thermodynamic Properties of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclohexanecarboxylic acid (C₆H₁₁COOH). The information is compiled from various scientific sources to offer a detailed resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for major analytical techniques, and includes visualizations of experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties govern its stability, reactivity, and phase transitions, which are fundamental parameters in process design, safety analysis, and formulation development.

Table 1: Key Thermodynamic Properties of this compound
PropertyValueUnitsSource
Molecular FormulaC₇H₁₂O₂---INVALID-LINK--
Molecular Weight128.17 g/mol --INVALID-LINK--
Melting Point304.15 (31 °C)K--INVALID-LINK--
Boiling Point505.15 (232 °C)K--INVALID-LINK--
Standard Solid Enthalpy of Combustion (ΔcH°solid)-3883.7 ± 0.3kJ/mol--INVALID-LINK--
Enthalpy of Fusion (ΔfusH)9.2kJ/mol--INVALID-LINK--

Note: The standard solid enthalpy of combustion corresponds to the reaction: C₇H₁₂O₂(s) + 9O₂(g) → 7CO₂(g) + 6H₂O(l)

Experimental Protocols

The determination of thermodynamic properties relies on precise and accurate experimental techniques. The following sections detail the methodologies for two key experimental procedures used to obtain the data presented above.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of solid this compound is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis pellet Pelletize Sample weigh Weigh Sample pellet->weigh place Place Sample in Bomb weigh->place seal Seal and Pressurize with O2 place->seal immerse Immerse Bomb in Water Bath seal->immerse ignite Ignite Sample immerse->ignite record Record Temperature Change ignite->record calculate_q Calculate Heat Released (q) record->calculate_q calculate_delta_h Calculate ΔcH° calculate_q->calculate_delta_h

Bomb Calorimetry Experimental Workflow

Detailed Methodology:

  • Sample Preparation: A known mass of high-purity this compound is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure stainless steel container, known as the "bomb." A fine ignition wire is positioned in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Measurement: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

  • Data Analysis: The heat released by the combustion (q) is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion (ΔcH°solid) is then calculated from the heat released and the molar mass of the sample.

Determination of Heat Capacity and Entropy using Adiabatic Calorimetry

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis load Load Sample into Calorimeter Cell evacuate Evacuate and Seal Cell load->evacuate cool Cool to Low Temperature evacuate->cool heat_pulse Apply Known Heat Pulse cool->heat_pulse measure_temp Measure Temperature Rise (ΔT) heat_pulse->measure_temp equilibrate Allow for Equilibration measure_temp->equilibrate equilibrate->heat_pulse calculate_cp Calculate Heat Capacity (Cp) at each T equilibrate->calculate_cp integrate_cp Integrate Cp/T to find ΔS calculate_cp->integrate_cp calculate_s Determine Standard Molar Entropy (S°) integrate_cp->calculate_s

The Enigmatic Presence of Cyclohexanecarboxylic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanecarboxylic acid (CHCA), a saturated monocarboxylic acid, has been identified in the biosphere, with its metabolic pathways and physiological effects being areas of active investigation. While its role as a plant growth stimulant has been explored, its natural occurrence across a broad spectrum of plant species remains an area of limited research. This technical guide synthesizes the current knowledge on the natural occurrence of CHCA in plants, detailing its known presence, hypothetical biosynthetic pathways, and comprehensive analytical methodologies for its detection and quantification. This document aims to provide a foundational resource for researchers in phytochemistry, plant biology, and drug discovery to explore the potential of this and related alicyclic compounds in plants.

Natural Occurrence of this compound in Plants

The documented natural occurrence of free this compound in the plant kingdom is sparse. However, evidence suggests its presence in certain species, either as the free acid or as a component of more complex molecules.

One notable instance of its detection is in wine, a fermented product of grapes (Vitis vinifera). This strongly implies the presence of CHCA or its precursors within the grape berries themselves. Additionally, a derivative of this compound has been reported in Asarum europaeum (European wild ginger).

Furthermore, studies on the metabolism of exogenously applied CHCA in bush bean (Phaseolus vulgaris) demonstrate that plants possess the enzymatic machinery to process this compound, converting it into conjugates with glucose and aspartate.[1] This metabolic capability hints at the possibility of its endogenous presence and a functional role within the plant.

Table 1: Documented and Inferred Presence of this compound in Plants

Plant SpeciesCommon NameForm of OccurrenceTissue/ProductReference(s)
Vitis viniferaGrapeFree AcidWine (fermented fruit juice)[2]
Asarum europaeumEuropean Wild GingerDerivativeNot specified
Phaseolus vulgarisBush BeanMetabolites (Glucose and Aspartate conjugates)Leaves, Roots, Stem, Pods (after exogenous application)[1]

Biosynthesis of this compound in Plants: A Hypothetical Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on microbial pathways, a plausible route originating from the well-established shikimate pathway is hypothesized. The shikimate pathway is a central metabolic route in plants for the synthesis of aromatic amino acids and other cyclic compounds.

The proposed pathway involves the conversion of shikimate to cyclohexanecarboxyl-CoA (CHC-CoA), which can then be hydrolyzed to yield free this compound. This transformation from shikimate would require a series of enzymatic reactions to avoid aromatization and stereospecifically produce the saturated ring structure. While the specific enzymes responsible for these steps in plants have not yet been identified, the existence of a similar pathway in microorganisms lends credence to this hypothesis.

Below is a diagram illustrating the hypothetical biosynthetic pathway of this compound from the shikimate pathway.

Biosynthetic Pathway of this compound Shikimate Pathway Shikimate Pathway Shikimate Shikimate Shikimate Pathway->Shikimate Shikimoyl-CoA Shikimoyl-CoA Shikimate->Shikimoyl-CoA Acyl-CoA Synthetase (Hypothetical in Plants) Intermediate\n(Dehydrated) Intermediate (Dehydrated) Shikimoyl-CoA->Intermediate\n(Dehydrated) Dehydratase (Hypothetical in Plants) Cyclohexanecarboxyl-CoA Cyclohexanecarboxyl-CoA Intermediate\n(Dehydrated)->Cyclohexanecarboxyl-CoA Series of Reductions (Hypothetical in Plants) This compound This compound Cyclohexanecarboxyl-CoA->this compound Thioesterase (Hypothetical in Plants)

Caption: Hypothetical biosynthesis of CHCA from the shikimate pathway.

Experimental Protocols for the Analysis of this compound in Plant Tissues

The accurate quantification of this compound in plant matrices requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques suitable for this purpose. Due to the polar nature and relatively low volatility of CHCA, derivatization is often employed, particularly for GC-MS analysis, to improve chromatographic separation and detection sensitivity.

General Workflow for Analysis

The following diagram outlines the general workflow for the extraction and analysis of this compound from plant tissues.

Experimental Workflow for CHCA Analysis cluster_extraction Sample Preparation and Extraction cluster_analysis Analytical Quantification Plant Tissue Collection Plant Tissue Collection Homogenization Homogenization Plant Tissue Collection->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Purification (e.g., SPE) Purification (e.g., SPE) Solvent Extraction->Purification (e.g., SPE) Purified Extract Purified Extract Purification (e.g., SPE)->Purified Extract Derivatization (for GC-MS) Derivatization (for GC-MS) Purified Extract->Derivatization (for GC-MS) HPLC Analysis HPLC Analysis Purified Extract->HPLC Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification HPLC Analysis->Data Analysis & Quantification

Caption: General workflow for CHCA analysis in plant tissues.

Detailed Protocol for GC-MS Analysis

This protocol provides a detailed methodology for the quantification of this compound in plant tissues using GC-MS following derivatization.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh 1-5 g of fresh or freeze-dried plant tissue and homogenize in a suitable solvent (e.g., methanol/water, 80:20 v/v) using a blender or mortar and pestle.

  • Extraction: Transfer the homogenate to a centrifuge tube, vortex thoroughly, and sonicate for 30 minutes in an ultrasonic bath. Centrifuge at 10,000 x g for 15 minutes.

  • Purification: Collect the supernatant. For cleaner extracts, a solid-phase extraction (SPE) step using a C18 cartridge can be employed. Condition the cartridge with methanol followed by water. Load the extract, wash with water, and elute the organic acids with methanol or acetonitrile.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to facilitate the formation of the trimethylsilyl (TMS) ester of this compound.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of the TMS-derivatized this compound for enhanced sensitivity and specificity.

Table 2: GC-MS Performance Characteristics for this compound Analysis

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery85 - 110%
Precision (%RSD)< 15%
Detailed Protocol for HPLC Analysis

This protocol outlines a method for the quantification of this compound in plant tissues using HPLC with UV detection.

1. Sample Preparation and Extraction:

  • Follow the same homogenization, extraction, and purification steps as described for the GC-MS protocol.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) or UV detector set at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve generated from authentic standards of this compound.

Signaling Role of Carboxylic Acids in Plants: A Broader Perspective

While there is currently no direct evidence to suggest that this compound acts as a signaling molecule in plants, the broader class of carboxylic acids is known to play significant roles in plant signaling, particularly in defense responses. For instance, dicarboxylic acids like azelaic acid are involved in priming plants for enhanced defense. Other studies have shown that tricarboxylic acid (TCA) cycle intermediates such as citrate and fumarate can induce defense priming against bacterial pathogens.[3] Phenolic acids are also well-established as signaling molecules in plant-microbe interactions.[4]

The investigation into a potential signaling role for CHCA could be a fruitful area of future research, especially given its structural similarity to other signaling molecules and its observed effect on plant growth.

The diagram below illustrates a generalized signaling pathway for carboxylic acid-induced defense priming in plants, which could serve as a conceptual framework for investigating a potential role for CHCA.

Carboxylic Acid Defense Signaling Pathogen Attack / Environmental Stress Pathogen Attack / Environmental Stress Carboxylic Acid Accumulation\n(e.g., Azelaic Acid, Citrate) Carboxylic Acid Accumulation (e.g., Azelaic Acid, Citrate) Pathogen Attack / Environmental Stress->Carboxylic Acid Accumulation\n(e.g., Azelaic Acid, Citrate) Signal Perception\n(Receptor?) Signal Perception (Receptor?) Carboxylic Acid Accumulation\n(e.g., Azelaic Acid, Citrate)->Signal Perception\n(Receptor?) Signal Transduction Cascade\n(e.g., MAPK, ROS) Signal Transduction Cascade (e.g., MAPK, ROS) Signal Perception\n(Receptor?)->Signal Transduction Cascade\n(e.g., MAPK, ROS) Activation of Transcription Factors Activation of Transcription Factors Signal Transduction Cascade\n(e.g., MAPK, ROS)->Activation of Transcription Factors Expression of Defense Genes\n(e.g., PR proteins) Expression of Defense Genes (e.g., PR proteins) Activation of Transcription Factors->Expression of Defense Genes\n(e.g., PR proteins) Enhanced Defense Response\n(Priming) Enhanced Defense Response (Priming) Expression of Defense Genes\n(e.g., PR proteins)->Enhanced Defense Response\n(Priming)

Caption: Generalized carboxylic acid-mediated defense signaling.

Conclusion and Future Directions

The natural occurrence of this compound in plants is an underexplored area of phytochemistry. While its presence has been inferred from the analysis of plant-derived products and its metabolic fate after exogenous application has been studied, a comprehensive survey of its distribution in the plant kingdom is lacking. The hypothetical biosynthetic pathway from shikimate provides a tantalizing link to central plant metabolism. The detailed analytical protocols provided in this guide offer a robust framework for researchers to quantify this compound in various plant matrices.

Future research should focus on:

  • Screening a wide range of plant species for the presence and concentration of free this compound.

  • Elucidating the enzymatic steps in the biosynthesis of this compound in plants.

  • Investigating the physiological roles of this compound, including its potential as a signaling molecule in plant growth, development, and defense.

A deeper understanding of the natural occurrence and function of this compound in plants could open new avenues for the development of novel pharmaceuticals, agrochemicals, and other valuable bio-based products.

References

Microbial Degradation of Cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanecarboxylic acid (CHC), a saturated cyclic carboxylic acid, is a key structural motif in various natural products and synthetic compounds, including pharmaceuticals. It also serves as a central intermediate in the microbial degradation of various alicyclic and aromatic compounds. Understanding the microbial catabolism of CHC is crucial for applications in bioremediation, biocatalysis, and drug metabolism studies. This technical guide provides an in-depth overview of the known aerobic and anaerobic microbial degradation pathways of CHC, presenting key enzymatic reactions, intermediates, and regulatory aspects. Quantitative data on enzyme kinetics are summarized, and methodologies for key experiments are detailed. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate comprehension.

Introduction

This compound (CHC) and its derivatives are prevalent in the environment, arising from both natural sources and as byproducts of industrial processes. Microorganisms have evolved diverse and sophisticated enzymatic pathways to utilize CHC as a sole carbon and energy source. These pathways are broadly categorized into aerobic and anaerobic routes, each employing distinct biochemical strategies to overcome the chemical stability of the alicyclic ring. The microbial degradation of CHC is of significant interest as it often converges with the catabolism of aromatic compounds, suggesting an evolutionary link between these metabolic networks.[1][2][3][4]

Aerobic Degradation Pathways

Under oxic conditions, bacteria employ pathways that typically involve oxygenases to introduce hydroxyl groups, facilitating ring activation and subsequent cleavage. Two main strategies have been identified: aromatization and a β-oxidation-like pathway.

Aromatization Pathway

Several aerobic bacteria, including species of Arthrobacter, Alcaligenes, and Corynebacterium, degrade CHC by first converting it to an aromatic intermediate, p-hydroxybenzoic acid.[2][5] This strategy effectively channels the alicyclic compound into the well-established pathways for aromatic compound degradation. The initial step is a hydroxylation at the C4 position, followed by dehydrogenations to form 4-ketothis compound, which is then aromatized.[5] The resulting p-hydroxybenzoate is further metabolized via protocatechuate and the β-ketoadipate pathway.[2]

The key steps in the aromatization pathway are:

  • Hydroxylation: CHC is hydroxylated to 4-hydroxycyclohexanecarboxylate.

  • Dehydrogenation: A series of dehydrogenation reactions convert the hydroxylated intermediate to 4-ketocyclohexanecarboxylate.

  • Aromatization: The keto-intermediate is aromatized to form p-hydroxybenzoic acid.

  • Ring Cleavage: The aromatic ring of p-hydroxybenzoate is cleaved, typically via the β-ketoadipate pathway.[2]

Aerobic_Aromatization_Pathway CHC This compound HCHC 4-Hydroxythis compound CHC->HCHC Monooxygenase KCHC 4-Ketothis compound HCHC->KCHC Dehydrogenase PHB p-Hydroxybenzoic Acid KCHC->PHB Dehydrogenase(s) BP β-Ketoadipate Pathway PHB->BP Ring Cleavage

Caption: Aerobic aromatization pathway of CHC degradation.

β-Oxidation-like Pathway

An alternative aerobic strategy involves a pathway analogous to the β-oxidation of fatty acids.[6] This pathway has been described in an Alcaligenes species. It is initiated by the activation of CHC to its coenzyme A (CoA) thioester, followed by a series of reactions including dehydrogenation, hydration, and oxidation, ultimately leading to ring cleavage.[6]

The key enzymes induced in this pathway include:[6]

  • Cyclohexanecarboxyl-CoA synthetase

  • Cyclohexanecarboxyl-CoA dehydrogenase

  • 1-Cyclohexenecarboxyl-CoA hydratase

  • trans-2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase

This pathway ultimately generates pimelyl-CoA, which is further metabolized to central metabolites.[1]

Anaerobic Degradation Pathways

In the absence of oxygen, microorganisms employ different strategies for ring activation and cleavage, which are energetically more challenging. All known anaerobic pathways activate CHC to cyclohexanoyl-CoA (CHCoA) and then proceed to link its catabolism to that of aromatic compounds.[3][4]

The Rhodopseudomonas palustris Pathway

The facultative anaerobe Rhodopseudomonas palustris degrades CHC via a pathway that merges with its anaerobic benzoate degradation pathway.[2] This pathway is often referred to as the bad-ali pathway.[7]

The initial steps are:

  • Activation: CHC is activated to cyclohexanoyl-CoA (CHCoA) by an AMP-forming cyclohexanoyl-CoA synthetase (AliA).[2]

  • Dehydrogenation: CHCoA is oxidized to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) by a specific acyl-CoA dehydrogenase (AliB).[2]

CHeneCoA is a key shared intermediate in the degradation of both CHC and benzoate in R. palustris.[2] The subsequent steps involve hydration, oxidation to 2-oxocyclohexanoyl-CoA, and hydrolytic ring cleavage by 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) to yield pimelyl-CoA.[2][8] Pimelyl-CoA is then further metabolized via a modified β-oxidation to three molecules of acetyl-CoA and one molecule of CO2.[9]

R_palustris_Pathway CHC This compound CHCoA Cyclohexanoyl-CoA CHC->CHCoA AliA (CoA Ligase) CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA CHCoA->CHeneCoA AliB (Acyl-CoA Dehydrogenase) KetoCoA 2-Oxocyclohexanoyl-CoA CHeneCoA->KetoCoA Hydratase, Dehydrogenase PimCoA Pimelyl-CoA KetoCoA->PimCoA BadI (Hydrolase) AcetylCoA 3 Acetyl-CoA + CO2 PimCoA->AcetylCoA β-Oxidation

Caption: Anaerobic CHC degradation pathway in R. palustris.

The Geobacter metallireducens Pathway

A novel and more widespread anaerobic degradation pathway has been elucidated in the strict anaerobe Geobacter metallireducens.[3][4][10] This pathway differs significantly from the R. palustris model in its intermediate steps, although it also funnels CHC into the aromatic compound degradation network.

The key enzymatic reactions are:[3][10]

  • Activation: CHC is activated to CHCoA by a succinyl-CoA:CHC CoA transferase.

  • 1,2-Dehydrogenation: CHCoA is dehydrogenated to CHeneCoA by a specific CHCoA dehydrogenase.

  • 1,4-Dehydrogenation: In a unique step, CHeneCoA undergoes an unusual 1,4-dehydrogenation to form cyclohexa-1,5-diene-1-carboxyl-CoA (CHdieneCoA), catalyzed by CHeneCoA dehydrogenase.

CHdieneCoA is the joint intermediate that connects the CHC and benzoate degradation pathways in G. metallireducens and other strict anaerobes.[1][2] This intermediate is then further metabolized through a modified β-oxidation pathway involving a hydratase (BamR), a dehydrogenase (BamQ), and a ring-cleaving hydrolase (BamA) to yield 3-hydroxypimelyl-CoA.[5]

G_metallireducens_Pathway CHC This compound CHCoA Cyclohexanoyl-CoA CHC->CHCoA Succinyl-CoA:CHC CoA Transferase CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA CHCoA->CHeneCoA CHCoA Dehydrogenase CHdieneCoA Cyclohexa-1,5-diene-1-carboxyl-CoA CHeneCoA->CHdieneCoA CHeneCoA Dehydrogenase (1,4-dehydrogenation) HPimCoA 3-Hydroxypimelyl-CoA CHdieneCoA->HPimCoA BamR, BamQ, BamA AcetylCoA Central Metabolism HPimCoA->AcetylCoA

Caption: Anaerobic CHC degradation pathway in G. metallireducens.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in the anaerobic degradation of CHC. Data for aerobic pathways are less defined at the individual enzyme level.

Table 1: Kinetic Parameters of Enzymes in the Geobacter metallireducens CHC Degradation Pathway

EnzymeSubstrateKm (µM)Specific Activity (nmol min-1 mg-1)
Succinyl-CoA:CHC CoA transferaseCyclohexanecarboxylate150 ± 2016 (in cell extracts)
CHCoA Dehydrogenase (Gmet_3307)Cyclohexanoyl-CoA<529,000
CHeneCoA Dehydrogenase (Gmet_3306)Cyclohex-1-ene-1-carboxyl-CoA<514,000

Data sourced from Kung et al., 2014.[6]

Table 2: Kinetic Parameters of Enzymes in the Syntrophus aciditrophicus CHC Fermentation Pathway

EnzymeSubstrateKm (µM)Specific Activity (µmol min-1 mg-1)InhibitorKi (µM)
CHCoA DehydrogenaseCyclohexanoyl-CoA12 ± 214.5Cyclohex-1-ene-1-carboxyl-CoA12 ± 2
CHeneCoA DehydrogenaseCyclohex-1-ene-1-carboxyl-CoA<59.5--
CHeneCoA DehydrogenaseCyclohexa-1,5-diene-1-carboxyl-CoA19 ± 72.1--

Data sourced from Kung et al., 2013.[7]

Table 3: Kinetic Parameters of AliA (Cyclohexanecarboxylate-CoA Ligase) from Rhodopseudomonas palustris

Enzyme SourceSubstratekcat/Km (M-1 s-1)
R. palustris RCB100 (3-CBA degrader)3-Chlorobenzoate4.3 x 104
R. palustris CGA009 (non-degrader)3-Chlorobenzoate0.32 x 104

Data sourced from Samanta & Harwood, 2005.[5] Note: Both enzymes had comparable activities with the native substrate, cyclohexanecarboxylate.

Experimental Protocols

Detailed experimental protocols are essential for studying these degradation pathways. Below are methodologies for key experiments cited in the literature.

Heterologous Expression and Purification of His-tagged Enzymes

This protocol is a generalized procedure for obtaining purified enzymes for characterization, based on methods used for enzymes from G. metallireducens and S. aciditrophicus.[6][7]

Protein_Purification_Workflow cluster_0 Gene Cloning and Expression cluster_1 Purification PCR 1. PCR Amplification of Target Gene Vector 2. Ligation into Expression Vector (e.g., pET with His-tag) PCR->Vector Transform 3. Transformation into E. coli (e.g., BL21(DE3)) Vector->Transform Culture 4. Cell Culture and Induction (e.g., with IPTG) Transform->Culture Harvest 5. Cell Harvest (Centrifugation) Culture->Harvest Lysis 6. Cell Lysis (e.g., Sonication) Harvest->Lysis Clarify 7. Clarification (Ultracentrifugation) Lysis->Clarify NiNTA 8. Ni-NTA Affinity Chromatography Clarify->NiNTA Elution 9. Elution with Imidazole Gradient NiNTA->Elution Verify 10. Purity Check (SDS-PAGE) Elution->Verify

Caption: General workflow for heterologous expression and purification.

Methodology:

  • Gene Amplification and Cloning: The target gene is amplified from the genomic DNA of the source organism using PCR. The product is then ligated into an expression vector (e.g., pET vector system) that incorporates an N- or C-terminal polyhistidine (His) tag.

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3). Cells are grown in LB medium at 37°C to a specified optical density, after which protein expression is induced (e.g., with 0.1-1.0 mM IPTG) at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by ultracentrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. After washing to remove non-specifically bound proteins, the target protein is eluted using a gradient of imidazole.

  • Purity Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed, and stored for further analysis.

Acyl-CoA Dehydrogenase Enzyme Assay

This spectrophotometric assay is used to measure the activity of CHCoA dehydrogenase and CHeneCoA dehydrogenase by monitoring the reduction of an artificial electron acceptor.[7]

Principle: The dehydrogenase catalyzes the oxidation of the acyl-CoA substrate. The electrons are transferred to an artificial electron acceptor, ferricenium hexafluorophosphate, which changes its absorbance upon reduction, allowing for continuous monitoring of the reaction rate.

Reagents:

  • Assay Buffer: 200 mM MOPS-KOH, pH 7.0, containing 15 mM MgCl₂.

  • Substrate: 200 µM Cyclohexanoyl-CoA (CHCoA) or Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA).

  • Electron Acceptor: 0.2 mM Ferricenium hexafluorophosphate.

  • Purified enzyme (1-10 µg).

Procedure:

  • In a 1 cm cuvette, combine the assay buffer and ferricenium hexafluorophosphate.

  • Add the purified enzyme and incubate for a short period to equilibrate the temperature (e.g., 30°C).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the time-dependent decrease in absorbance at 300 nm (Δε₃₀₀ = 3,600 M⁻¹ cm⁻¹ for ferricenium reduction).[7]

  • Calculate the specific activity based on the rate of absorbance change, the extinction coefficient, and the protein concentration.

  • For kinetic analysis (Km, Vmax), the assay is repeated with varying substrate concentrations (e.g., 0.015 to 0.4 mM), and the data are fitted to the Michaelis-Menten equation.[3][7]

Quantitative Reverse Transcription-PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of genes involved in the degradation pathway under different growth conditions (e.g., grown on CHC vs. a control substrate like benzoate).[6][11]

Principle: This method involves extracting total RNA, converting it to complementary DNA (cDNA) via reverse transcription, and then using real-time PCR to amplify and quantify the amount of specific cDNA targets. The expression level of a target gene is typically normalized to a stably expressed reference (housekeeping) gene.

Methodology:

  • Bacterial Growth and RNA Extraction: Grow the bacterial strain of interest (e.g., G. metallireducens) in a defined medium with either CHC or a control carbon source (e.g., benzoate) to mid-exponential phase. Harvest cells and immediately extract total RNA using a commercial kit or a standard method like Trizol extraction to ensure RNA integrity.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from a defined amount of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR: Set up the qPCR reaction using a fluorescent dye like SYBR Green, the synthesized cDNA as a template, and primers specific to the target genes (e.g., genes encoding the CoA transferase and dehydrogenases) and a reference gene.

  • Data Analysis: The amplification data is used to determine the quantification cycle (Cq) value for each gene. The relative expression of the target genes is calculated using the ΔΔCq method, comparing the expression in CHC-grown cells to the control cells after normalization to the reference gene.[12]

Conclusion

The microbial degradation of this compound is a testament to the metabolic versatility of bacteria. Both aerobic and anaerobic pathways have evolved, often leveraging existing enzymatic machinery for aromatic compound catabolism. The aerobic pathways primarily utilize oxygenases for ring activation, leading to aromatization or β-oxidation. Anaerobic pathways, conserved across diverse phyla, rely on CoA-activation followed by dehydrogenation events that create intermediates common to benzoate degradation. The discovery of the novel 1,4-dehydrogenation step in Geobacter metallireducens has significantly advanced our understanding of anaerobic alicyclic ring metabolism. Further research into the kinetics and regulation of these enzymes will continue to uncover fundamental principles of microbial catabolism and provide new tools for biotechnology and bioremediation.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexanecarboxylic acid (CHCA), a compound relevant to various industrial processes and a known metabolite, exhibits a variable environmental profile. This technical guide provides a comprehensive analysis of its environmental fate and persistence, detailing its degradation pathways, bioaccumulation potential, and ecotoxicological effects. Quantitative data from various studies are summarized, and detailed experimental protocols for key analyses are provided to facilitate further research and risk assessment. Overall, CHCA is susceptible to biodegradation under both aerobic and anaerobic conditions, limiting its persistence in environments with adapted microbial populations. However, its mobility in soil and potential for aquatic toxicity warrant careful consideration in environmental risk assessments.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and partitioning in the environment.

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[1](2--INVALID-LINK--
Molecular Weight128.17 g/mol [1](3--INVALID-LINK--
Water Solubility2,000 mg/L at 25°C[1](--INVALID-LINK--)
Vapor Pressure0.01 hPa at 20°C[1](--INVALID-LINK--)
Log Kₒw (Octanol-Water Partition Coefficient)1.95[1](--INVALID-LINK--)
pKa4.9 at 25°C[1](--INVALID-LINK--)

Environmental Fate and Persistence

The environmental fate of CHCA is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior between different environmental compartments.

Biodegradation

Biodegradation is a primary mechanism for the removal of CHCA from the environment. Studies have demonstrated its degradation under both aerobic and anaerobic conditions by various microorganisms.

2.1.1. Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize CHCA as a carbon source, leading to its mineralization. Studies with acclimated activated sludge have shown significant removal of CHCA. For instance, one study reported over 90% degradation of CHCA within 120 hours.[4] The degradation often proceeds via the β-oxidation pathway, analogous to fatty acid metabolism. Another identified pathway involves the aromatization of the cyclohexane ring to form p-hydroxybenzoic acid, which is then further metabolized.

Quantitative Aerobic Biodegradation Data

SystemInitial ConcentrationDegradationTimeDegradation RateReference
Acclimated Activated Sludge20 - 60 mg/L>90%120 h-[4](--INVALID-LINK--)

2.1.2. Anaerobic Biodegradation

In the absence of oxygen, CHCA can also be biodegraded. The anaerobic degradation pathways are complex and can involve different terminal electron acceptors. One proposed pathway involves the initial activation of CHCA to cyclohexanoyl-CoA, followed by dehydrogenation and subsequent ring cleavage.

2.1.3. Ready Biodegradability

Abiotic Degradation

Abiotic processes can also contribute to the transformation of CHCA in the environment, although they are generally considered less significant than biodegradation under typical environmental conditions.

2.2.1. Hydrolysis

As a carboxylic acid, CHCA is hydrolytically stable under normal environmental pH conditions (pH 4-9).[5] Therefore, hydrolysis is not considered a significant degradation pathway.

2.2.2. Photodegradation

Direct photolysis of CHCA is not expected to be a major degradation pathway due to the lack of significant chromophores that absorb light in the environmentally relevant UV spectrum. However, indirect photodegradation through reactions with photochemically produced reactive species, such as hydroxyl radicals, can occur. One study investigated the degradation of CHCA using the UV/chlorine advanced oxidation process, where hydroxyl radicals are the primary reactive species.[6]

Quantitative Abiotic Degradation Data

ProcessConditionsHalf-life (t½)Reference
HydrolysispH 4, 7, 9Not a significant pathway[5](--INVALID-LINK--)
UV/Chlorine-Degradation observed, but half-life not reported[6](--INVALID-LINK--)
Environmental Distribution

The partitioning of CHCA between air, water, soil, and sediment is influenced by its physicochemical properties.

2.3.1. Volatilization

With a relatively low vapor pressure, significant volatilization of CHCA from water or moist soil is not expected.

2.3.2. Adsorption to Soil and Sediment

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil. Due to its carboxylic acid functional group, the adsorption of CHCA to soil and sediment is pH-dependent. At environmental pH values above its pKa (4.9), CHCA will exist predominantly in its anionic form, which generally has lower adsorption to negatively charged soil particles compared to the neutral form. Specific experimental data for the Koc of CHCA is limited.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all exposure routes. The octanol-water partition coefficient (Log Kow) is often used as a screening tool to assess bioaccumulation potential.

With a Log Kow of 1.95, CHCA is not expected to have a high potential for bioaccumulation in aquatic organisms.[1] Substances with a Log Kow below 3 are generally considered to have a low bioaccumulation potential. To date, no experimental bioconcentration factor (BCF) data for CHCA have been found in the reviewed literature.

Ecotoxicological Profile

The ecotoxicity of CHCA has been evaluated for various aquatic organisms.

Quantitative Ecotoxicity Data

OrganismTest TypeEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)Acute Immobilisation (OECD 202)48-h EC₅₀8.3[1](--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Aerobic Biodegradation in Activated Sludge

This protocol is based on the methodology described in the study by Wang et al. (2016).[7]

4.1.1. Inoculum and Acclimation

  • Source: Obtain activated sludge from the secondary sedimentation tank of a municipal wastewater treatment plant.

  • Acclimation: Acclimate the sludge to CHCA over a period of 180 days in a sequencing batch reactor. Gradually increase the concentration of CHCA in the influent.

4.1.2. Batch Biodegradation Experiment

  • Reactor Setup: Use 3 L glass reactors containing 2 L of mineral medium.

  • Inoculum Preparation: Wash the acclimated sludge three times with ultrapure water to remove residual organics. Add the washed sludge to the reactors to achieve a specific mixed liquor suspended solids (MLSS) concentration.

  • Test Substance: Add CHCA to the reactors at initial concentrations of 20, 40, and 60 mg/L.

  • Incubation: Maintain the reactors at 25°C and stir at 250 rpm to ensure sufficient mixing and oxygen transfer.

  • Sampling and Analysis: Collect samples at regular intervals and analyze the concentration of CHCA using a suitable analytical method (see Section 4.3).

Acute Immobilisation Test with Daphnia magna (OECD 202)

This protocol is a summary of the OECD 202 guideline.

4.2.1. Test Organisms

  • Species: Daphnia magna.

  • Age: Use daphnids less than 24 hours old at the start of the test.

4.2.2. Test Conditions

  • Test Vessels: Use glass beakers.

  • Test Medium: Use a suitable reconstituted water.

  • Test Concentrations: Prepare a series of at least five concentrations of CHCA in the test medium. A control group with no test substance is also required.

  • Exposure: Expose 20 daphnids (e.g., four replicates of five daphnids) to each test concentration and the control for 48 hours.

  • Incubation: Maintain the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Do not feed the daphnids during the test.

4.2.3. Observations and Endpoint

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: Calculate the 48-hour EC₅₀, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

Analytical Methodology for CHCA in Water Samples

A common method for the determination of CHCA in water is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[8]

4.3.1. Sample Preparation

  • Extraction: Acidify the water sample and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

  • Derivatization: Evaporate the solvent and derivatize the CHCA to a more volatile ester (e.g., methyl ester using diazomethane or a silyl ester using a silylating agent) to improve its chromatographic properties.

4.3.2. GC-MS Analysis

  • Gas Chromatograph: Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Injection: Inject the derivatized sample into the GC.

  • Temperature Program: Use a temperature program that allows for the separation of the CHCA derivative from other components in the sample.

  • Mass Spectrometer: Operate the MS in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Visualizations

Environmental Fate of this compound

Environmental_Fate_of_CHCA cluster_water Water Compartment cluster_soil Soil/Sediment Compartment cluster_biota Biota CHCA_water This compound (CHCA) in Water Biodegradation_aerobic Aerobic Biodegradation CHCA_water->Biodegradation_aerobic Biodegradation_anaerobic Anaerobic Biodegradation CHCA_water->Biodegradation_anaerobic Photodegradation Indirect Photodegradation (Hydroxyl Radicals) CHCA_water->Photodegradation CHCA_soil CHCA in Soil/Sediment CHCA_water->CHCA_soil Partitioning Uptake Low Bioaccumulation Potential CHCA_water->Uptake Uptake Mineralization Mineralization (CO2, H2O, Biomass) Biodegradation_aerobic->Mineralization Biodegradation_anaerobic->Mineralization CHCA_soil->CHCA_water Partitioning Adsorption Adsorption/Desorption Aerobic_Biodegradation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Sludge Activated Sludge (WWTP) Acclimation Acclimation to CHCA (180 days) Sludge->Acclimation Washing Wash Acclimated Sludge Acclimation->Washing Reactor Batch Reactor (Mineral Medium) Washing->Reactor Spiking Spike with CHCA (20, 40, 60 mg/L) Reactor->Spiking Incubation Incubate at 25°C with Stirring Spiking->Incubation Sampling Collect Samples at Intervals Incubation->Sampling Analysis Analyze CHCA Concentration (GC-MS) Sampling->Analysis Data Calculate Degradation Rate Analysis->Data

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Caprolactam from Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of ε-caprolactam, a key monomer for the production of Nylon-6, utilizing cyclohexanecarboxylic acid as a precursor. The document covers the established Snia Viscosa process and a modern microreactor-based approach, offering insights into reaction mechanisms, quantitative data, and detailed methodologies.

Application Notes

Overview of Synthesis Routes

While the majority of global caprolactam production originates from cyclohexanone, the utilization of this compound as a starting material presents a viable alternative route, primarily through the Snia Viscosa process. This method, developed in the mid-20th century, involves the nitrosodecarboxylation of this compound. More recent advancements in chemical engineering have led to the development of microreactor systems that offer enhanced selectivity and safety for this transformation.

The core of this synthetic approach is the reaction of this compound with nitrosylsulfuric acid in the presence of oleum (fuming sulfuric acid). This reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes rearrangement and decarboxylation to yield caprolactam.[1][2]

Key Advantages and Considerations

Snia Viscosa Process:

  • Established Technology: A commercially proven method for caprolactam production.

  • Toluene as Feedstock: The process typically starts from toluene, which is an abundant and relatively inexpensive aromatic hydrocarbon.[1]

  • Byproduct Formation: A significant drawback is the production of ammonium sulfate as a byproduct, which has low economic value and presents disposal challenges.[3]

Microreactor Technology:

  • Enhanced Safety: Microreactors offer superior heat and mass transfer, allowing for better control of highly exothermic reactions and reducing the risk of thermal runaways.

  • Improved Selectivity: The precise control over reaction conditions in microreactors can lead to higher selectivity towards the desired product and reduced formation of byproducts. A caprolactam selectivity of up to 93.9% has been reported.[2][4]

  • Process Intensification: Microreactor systems enable continuous processing, leading to smaller plant footprints and potentially lower capital costs.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of caprolactam from this compound via the Snia Viscosa process and a microreactor system.

Process Parameter Value Reference
Snia ViscosaSelectivity to Caprolactam90%[1]
Snia ViscosaConversion of this compound50%[1]
MicroreactorSelectivity to Mixed Anhydride Intermediate97%[2][4]
MicroreactorSelectivity to Caprolactam93.9%[2][4]
Snia Viscosa Process: Step-wise Yields
Reaction Step Catalyst Conditions
Toluene Oxidation to Benzoic AcidCobalt Salt160-170°C, 8-10 bar
Benzoic Acid Hydrogenation to this compoundPd/C170°C, 10-17 bar
This compound to CaprolactamNitrosylsulfuric Acid in OleumUp to 80°C

Experimental Protocols

Protocol 1: Synthesis of Caprolactam via the Snia Viscosa Process (Lab Scale Adaptation)

Objective: To synthesize ε-caprolactam from this compound following the principles of the Snia Viscosa process.

Materials:

  • This compound

  • Nitrosylsulfuric acid (or prepared in situ)

  • Oleum (20-30% SO₃)

  • Sulfuric acid (98%)

  • Cyclohexane (solvent)

  • Ammonia solution (for neutralization)

  • Toluene (for extraction)

  • Water (for hydrolysis and extraction)

  • Standard laboratory glassware, including a multi-neck reaction flask, dropping funnel, condenser, and stirrer.

  • Heating and cooling bath.

Procedure:

  • Preparation of Nitrosylsulfuric Acid Solution: A 73% solution of nitrosylsulfuric acid in sulfuric acid can be prepared by the absorption of nitrous gases (NO and NO₂) in oleum.[5] Alternatively, for laboratory purposes, it can be generated by carefully reacting sodium nitrite with cold sulfuric acid.

  • Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser, place a solution of this compound in cyclohexane.

  • Reaction: Cool the flask in an ice bath. Slowly add the nitrosylsulfuric acid solution in oleum to the stirred solution of this compound, maintaining the temperature below 80°C.[1] The reaction is typically carried out in a multistage reactor in an industrial setting to maintain a conversion rate of around 50%.[5] The process is conducted in boiling cyclohexane under atmospheric pressure.[5]

  • Hydrolysis: After the addition is complete, continue stirring for a specified period. Then, carefully quench the reaction mixture by adding it to cold water at a low temperature to hydrolyze any unreacted nitrosylsulfuric acid.[5]

  • Extraction and Neutralization: The acidic caprolactam solution is then subjected to a series of extractions. Unreacted this compound can be recovered by extraction and recycled.[5] The aqueous acidic layer containing the caprolactam sulfate is neutralized with an ammonia solution.

  • Purification: The neutralized solution is then extracted with toluene to separate the caprolactam from water-soluble byproducts.[5] The caprolactam is then recovered from the toluene solution by countercurrent extraction with water.[5] Finally, pure caprolactam is obtained by distillation of the concentrated aqueous solution.[5]

Protocol 2: Microreactor-Based Synthesis of Caprolactam

Objective: To synthesize ε-caprolactam from this compound using a two-stage microreactor system for improved selectivity and safety.

Materials:

  • This compound

  • Oleum (20-30% SO₃)

  • Nitrosylsulfuric acid solution in sulfuric acid

  • Syringe pumps for precise fluid delivery

  • Two microreactors in series

  • A stirred vessel for reaction completion

  • Temperature control units for the microreactors and the vessel

Procedure:

  • System Setup: Assemble a system consisting of two consecutive microreactors followed by a stirred vessel.[4] Use precision syringe pumps to feed the reactant solutions into the microreactors.

  • First Microreactor - Mixed Anhydride Formation:

    • Feed a solution of this compound and oleum into the first microreactor.

    • Maintain the microreactor at a controlled temperature to facilitate the formation of the mixed anhydride intermediate. A selectivity of 97% for the mixed anhydride has been reported.[2][4]

  • Second Microreactor - Nitrosation:

    • The output stream from the first microreactor, containing the mixed anhydride, is immediately mixed with a stream of nitrosylsulfuric acid in the second microreactor.

    • The rapid mixing and reaction initiation occur in this stage.

  • Stirred Vessel - Reaction Completion:

    • The effluent from the second microreactor is collected in a stirred vessel where the reaction is allowed to proceed to completion.

    • This setup has been shown to achieve a caprolactam selectivity of 93.9%.[2][4]

  • Downstream Processing: The product stream from the stirred vessel is then subjected to similar hydrolysis, neutralization, and purification steps as described in the Snia Viscosa process protocol.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway Toluene Toluene BenzoicAcid Benzoic Acid Toluene->BenzoicAcid Oxidation (Co catalyst) CyclohexanecarboxylicAcid This compound BenzoicAcid->CyclohexanecarboxylicAcid Hydrogenation (Pd/C catalyst) MixedAnhydride Mixed Anhydride Intermediate CyclohexanecarboxylicAcid->MixedAnhydride Reaction with Oleum CaprolactamSulfate Caprolactam Sulfate MixedAnhydride->CaprolactamSulfate Reaction with Nitrosylsulfuric Acid Caprolactam ε-Caprolactam CaprolactamSulfate->Caprolactam Neutralization

Caption: Reaction pathway for caprolactam synthesis from toluene.

Experimental_Workflow_Microreactor cluster_reactants Reactant Preparation cluster_reaction Microreactor Synthesis cluster_purification Downstream Processing CCA_Oleum This compound + Oleum Solution MR1 Microreactor 1 (Mixed Anhydride Formation) CCA_Oleum->MR1 NSA Nitrosylsulfuric Acid Solution MR2 Microreactor 2 (Nitrosation) NSA->MR2 MR1->MR2 Vessel Stirred Vessel (Reaction Completion) MR2->Vessel Hydrolysis Hydrolysis Vessel->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product Pure ε-Caprolactam Purification->Product

Caption: Experimental workflow for microreactor-based caprolactam synthesis.

References

Application Notes and Protocols for the Synthesis of Polymers Utilizing Cyclohexanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxylic acid and its derivatives, particularly 1,4-cyclohexanedicarboxylic acid (CHDA), are versatile building blocks in polymer chemistry. The incorporation of the cycloaliphatic ring structure into polymer backbones can impart a unique combination of desirable properties, including enhanced thermal stability, improved mechanical strength, and increased hydrolytic resistance compared to their linear aliphatic counterparts. These characteristics make polymers derived from this compound suitable for a wide range of applications, from advanced coatings and engineering plastics to biomedical devices and drug delivery systems.

This document provides detailed application notes on the use of this compound and its derivatives in the synthesis of polyesters, polyamides, and polyanhydrides. It includes experimental protocols for key polymerization techniques and presents quantitative data to facilitate the selection and development of polymers with tailored properties.

Polymer Synthesis Applications

The rigid and bulky nature of the cyclohexane ring introduces significant conformational constraints on the polymer chain, influencing its packing and intermolecular interactions. This structural feature is key to the enhanced properties observed in these polymers.

  • Polyesters: The most common application of this compound derivatives in polymer synthesis is in the formation of polyesters. 1,4-Cyclohexanedicarboxylic acid (CHDA) is a key monomer that, when reacted with various diols, produces polyesters with high glass transition temperatures (Tg) and melting points (Tm). The stereochemistry of the CHDA monomer, specifically the ratio of cis to trans isomers, plays a crucial role in determining the final properties of the polyester. The trans isomer, with its more linear and rigid conformation, tends to produce semi-crystalline polymers with higher melting points and mechanical strength, while the cis isomer introduces a kink in the polymer chain, leading to more amorphous materials.[1][2]

  • Polyamides: this compound and its derivatives can be used to synthesize polyamides with improved thermal stability and mechanical properties. The reaction of a dicarboxylic acid derivative, such as cyclohexanecarbonyl chloride, with a diamine leads to the formation of an amide linkage. The resulting polyamides can exhibit high strength and modulus, making them suitable for applications requiring durable materials.

  • Polyanhydrides: Polyanhydrides derived from dicarboxylic acids like 1,4-CHDA are of particular interest for biomedical applications, especially in controlled drug delivery.[3][4] These polymers are biodegradable and exhibit surface erosion, which allows for a linear release of encapsulated therapeutic agents. The degradation rate can be controlled by altering the polymer's crystallinity, which is influenced by the cis/trans isomer ratio of the CHDA monomer.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data for polymers synthesized using 1,4-cyclohexanedicarboxylic acid (CHDA) and its derivatives.

Table 1: Thermal and Mechanical Properties of Polyesters Derived from 1,4-Cyclohexanedimethanol (CHDM) and Various Dicarboxylic Acids

PolymerDicarboxylic AcidGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Terephthalic Acid~90~290-300>41>159
Poly(ethylene terephthalate) (PET)Terephthalic Acid~80~260~72-
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)1,4-Cyclohexanedicarboxylic Acid63.7-LowHigh

Note: Properties are approximate and can vary based on monomer ratios, processing conditions, and the cis/trans isomer ratio.[5]

Table 2: Influence of trans-Isomer Content of 1,4-Cyclohexanedicarbonyl Units on the Thermal Properties of Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD)

Sample IDtrans Isomer Content (%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallinity (%)
D66-E66666520525
D66-E97978024540

Data extracted from a study on the influence of stereochemistry on PCCD thermal properties.[1]

Table 3: Molecular Weight and Dispersity of Polyesters from trans-1,4-Cyclohexanedicarboxylic Acid and Various Diols

DiolPolymerMn ( g/mol )Mw ( g/mol )Dispersity (Đ)
1,3-propanediolPoly(propylene trans-1,4-cyclohexanedicarboxylate)12,00024,0002.0
1,4-butanediolPoly(butylene trans-1,4-cyclohexanedicarboxylate)15,00030,0002.0
1,5-pentanediolPoly(pentamethylene trans-1,4-cyclohexanedicarboxylate)13,00026,0002.0
1,6-hexanediolPoly(hexamethylene trans-1,4-cyclohexanedicarboxylate)14,00028,0002.0

Data from a study on poly(alkylene trans-1,4-cyclohexanedicarboxylate)s.[2]

Experimental Protocols

Protocol 1: Synthesis of Polyesters by Melt Polycondensation

This protocol describes the synthesis of polyesters from 1,4-cyclohexanedicarboxylic acid (CHDA) and a diol via a two-step melt polycondensation process.

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (CHDA)

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., titanium(IV) butoxide (TBT), antimony(III) oxide)

  • Stabilizer (e.g., phosphorous acid)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Step 1: Esterification

  • Charge the reactor with equimolar amounts of CHDA and the diol.

  • Add the catalyst (typically 200-500 ppm) and stabilizer.

  • Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heat the mixture to 180-220°C under a slow stream of nitrogen while stirring.

  • Water will be produced as a byproduct and should be collected in the condenser.

  • Continue the reaction until the theoretical amount of water has been collected (typically 2-4 hours), indicating the formation of low molecular weight oligomers.

Step 2: Polycondensation

  • Gradually increase the temperature to 250-280°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

  • The removal of excess diol and water under vacuum drives the polymerization to high molecular weights.

  • The viscosity of the reaction mixture will increase significantly. The reaction is considered complete when the desired viscosity is reached, which can be monitored by the torque on the stirrer.

  • Once the desired molecular weight is achieved, cool the polymer to room temperature under a nitrogen atmosphere.

Protocol 2: Synthesis of Polyamides by Interfacial Polymerization

This protocol describes the synthesis of a polyamide from a cyclohexanedicarboxylic acid derivative and a diamine at the interface of two immiscible liquids.

Materials:

  • Cyclohexane-1,4-dicarbonyl dichloride

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or another suitable organic solvent)

  • Deionized water

Equipment:

  • Beaker

  • Stirring rod or magnetic stirrer

  • Funnel

Procedure:

  • Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.

  • Prepare an organic solution of cyclohexane-1,4-dicarbonyl dichloride in dichloromethane.

  • Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers.

  • A film of polyamide will form at the interface of the two layers.

  • Gently grasp the polymer film with forceps and pull it from the beaker. A continuous rope of polyamide can be drawn.

  • Wash the resulting polymer with water and then with a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts.

  • Dry the polymer in a vacuum oven at a moderate temperature.

Protocol 3: Synthesis of Polyanhydrides by Melt Polycondensation

This protocol outlines the synthesis of a polyanhydride from 1,4-cyclohexanedicarboxylic acid (CHDA).[3]

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (CHDA)

  • Acetic anhydride

  • Nitrogen gas (high purity)

Equipment:

  • Round-bottom flask equipped with a condenser and nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Place CHDA in the round-bottom flask and add an excess of acetic anhydride (e.g., 10:1 molar ratio of acetic anhydride to CHDA).

  • Reflux the mixture under a nitrogen atmosphere for at least 3 hours to form the acetic-carboxylic anhydride prepolymer.

  • Remove the excess acetic anhydride and acetic acid byproduct by distillation under reduced pressure.

  • Heat the resulting prepolymer to 170-180°C under high vacuum (<1 Torr) with stirring.

  • Continue the melt polycondensation for 1-2 hours until a viscous polymer melt is formed.

  • Cool the polymer to room temperature under a nitrogen atmosphere.

Visualizations

experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Characterization monomers Monomers (CHDA + Diol) esterification Esterification (180-220°C, N2) monomers->esterification catalyst Catalyst & Stabilizer catalyst->esterification polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation Oligomers polymer Polyester polycondensation->polymer ftir FTIR polymer->ftir nmr NMR polymer->nmr dsc DSC polymer->dsc tga TGA polymer->tga tensile Tensile Testing polymer->tensile

Caption: Experimental workflow for polyester synthesis and characterization.

signaling_pathway cluster_monomer CHDA Isomers cluster_polymer Resulting Polymer Properties trans trans-1,4-CHDA (Linear, Symmetrical) semicrystalline Semi-crystalline - Higher Tm - Higher Modulus - Lower Solubility trans->semicrystalline Promotes Chain Packing cis cis-1,4-CHDA (Bent, Asymmetrical) amorphous Amorphous - Lower Tg - Lower Modulus - Higher Solubility cis->amorphous Disrupts Chain Packing

Caption: Influence of CHDA isomerism on polymer structure and properties.

logical_relationship reactants Dicarboxylic Acid (e.g., CHDA) Diamine product Polyamide + nH2O reactants:f0->product:f0 Polycondensation reactants:f1->product:f0

References

Application Notes and Protocols: Cyclohexanecarboxylic Acid as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexanecarboxylic acid (CHC), also known as hexahydrobenzoic acid, is a monocarboxylic acid consisting of a cyclohexane ring substituted with a carboxy group.[1][2] It is a naturally occurring compound found in various living organisms, from bacteria to humans.[1][3] In the food industry, this compound is utilized as a synthetic flavoring ingredient.[2] It is categorized as a volatile organic compound and is generally recognized as safe (GRAS) for its intended use.[2][4] This document provides detailed application notes and protocols for researchers, scientists, and product development professionals on the use of this compound in the food industry.

Physicochemical Properties and Flavor Profile

This compound is a white crystalline solid with a distinct odor and taste profile, making it a versatile ingredient for flavor creation.[2] Its flavor is generally described as acidic, cheesy, and fruity.[1][3] More specifically, at a concentration of 5 ppm, it is noted for having fruity, woody, and berry-like characteristics with green, dirty nuances.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) describes it as a white solid with a rum, raisins, fruity, and fatty sweet odor.[5]

Table 1: Physicochemical Properties and Flavor Descriptors of this compound

Property Value / Description Reference(s)
Synonyms Hexahydrobenzoic acid, Carboxycyclohexane [1][2][3]
CAS Number 98-89-5 [3][4]
FEMA Number 3531 [4][6]
JECFA Number 961 [4][6]
Molecular Formula C₇H₁₂O₂ [7]
Appearance White crystalline solid [2]
Melting Point 29-31 °C [8]
Boiling Point 232-233 °C [8]
Solubility Slightly soluble in water; soluble in organic solvents [5][7]
Flavor Profile Acidic, cheesy, fruity, woody, berry-like [1][2][3]
Odor Profile Cheese-like, weak sour, rum, raisins, fruity, fatty sweet [2][5][7]

| Taste Threshold | Characteristics noted at 5 ppm |[2] |

Applications in the Food Industry

The unique flavor profile of this compound allows for its application across various food categories. Organic acids are frequently used in foods and beverages to act as flavor enhancers, acidity regulators, and preservatives.[9]

  • Dairy Products: Its cheesy and acidic notes make it suitable for enhancing flavors in processed cheese, cheese-flavored snacks, and dairy-based dips.

  • Beverages: In fruit-flavored beverages, it can contribute to a fuller, more complex flavor profile, adding fruity and slightly woody notes.[10]

  • Confectionery: It can be used in hard candies, chewing gum, and fruit chews to impart tartness and a unique fruity character.[11][12]

  • Other Applications: It can also be used as a component in complex savory flavors, such as those for sauces and dressings, where its acidic and slightly fatty notes can provide depth.

The usage level of this compound should be determined based on the specific food matrix and desired flavor intensity. As a starting point, evaluations should begin at or below the reported taste threshold of 5 ppm.[2]

Regulatory and Safety Information

This compound has been evaluated by regulatory bodies and is considered safe for use as a flavoring agent in food under the specified conditions.[5]

Table 2: Regulatory and Toxicological Summary

Parameter Information Reference(s)
FEMA GRAS Yes, FEMA No. 3531 [4][6]
JECFA Evaluation Yes, JECFA No. 961 [4][6]
FDA Status Approved as a flavoring agent or adjuvant [4][5]

| Acute Oral Toxicity (LD₅₀, rat) | 3265 mg/kg |[13] |

While generally safe for consumption as a flavoring agent, concentrated this compound can be an irritant and may cause serious eye injury.[5][13] Standard laboratory safety protocols, including the use of protective eyewear and gloves, should be followed when handling the pure substance.[14]

Experimental Protocols

Protocol 4.1: Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

This protocol outlines the procedure for characterizing the sensory profile of this compound in a food base using QDA, a method that employs trained panelists to identify and quantify sensory attributes.[15]

Objective: To develop a comprehensive flavor profile of this compound at various concentrations in a neutral food base (e.g., spring water).

Materials:

  • This compound (food grade)

  • Neutral food base (e.g., spring water, 5% sucrose solution)

  • Reference standards for flavor attributes (e.g., isovaleric acid for "cheesy," ethyl butyrate for "fruity," citric acid for "sour")

  • Sample cups with lids, coded with random 3-digit numbers

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or ballots

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity and ability to describe perceptions.

    • Train the panel over several sessions to identify, describe, and scale the intensity of various flavor attributes related to CHC.

  • Lexicon Development:

    • In a group session, have panelists taste various concentrations of CHC and reference standards.

    • Collaboratively develop a list of descriptive terms (lexicon) for the aroma and flavor attributes of CHC. Each term should have a clear definition and a corresponding reference standard.

  • Sample Preparation:

    • Prepare solutions of this compound in the chosen food base at three concentrations (e.g., 3 ppm, 5 ppm, and 8 ppm).

    • Prepare a "zero" sample containing only the food base.

    • Portion approximately 30 mL of each sample into coded cups. Samples should be presented at a controlled temperature (e.g., room temperature).

  • Evaluation Procedure:

    • Panelists evaluate the samples individually in sensory booths.

    • The presentation order of samples should be randomized for each panelist.

    • Panelists rate the intensity of each attribute from the developed lexicon on a 15-point unstructured line scale (anchored from "none" to "very high").

    • Panelists should rinse their mouths with purified water between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ.

    • Visualize the results using spider web plots or bar charts to represent the flavor profile of each concentration.

Sensory_Evaluation_Workflow start Start panel_selection Panelist Selection (n=8-12) start->panel_selection lexicon_dev Flavor Lexicon Development panel_selection->lexicon_dev training Panelist Training with Reference Standards lexicon_dev->training sample_prep Sample Preparation (Multiple Concentrations) training->sample_prep evaluation Sensory Evaluation (Individual Booths) sample_prep->evaluation data_collection Data Collection (Intensity Ratings) evaluation->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis profiling Generate Flavor Profile (Spider Plot) analysis->profiling end_node End profiling->end_node

Workflow for Quantitative Descriptive Analysis.
Protocol 4.2: Quantification in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a liquid food matrix (e.g., a beverage). The method involves solvent extraction, derivatization to a volatile ester, and analysis by GC-MS.[16][17]

Objective: To accurately determine the concentration of this compound in a food sample.

Materials:

  • Food sample

  • Internal Standard (IS): Heptanoic acid or other suitable carboxylic acid not present in the sample.

  • Extraction Solvent: Diethyl ether or ethyl acetate (GC grade).

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-Methanol).

  • Sodium sulfate (anhydrous)

  • Saturated sodium chloride solution

  • Calibration standards of this compound methyl ester

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize the liquid food sample.

    • To 5 mL of the sample in a screw-cap tube, add a known amount of the internal standard solution.

    • Acidify the sample to pH < 2 with hydrochloric acid to ensure CHC is in its protonated form.

    • Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge (3000 rpm, 5 min).

    • Transfer the organic (top) layer to a clean tube.

    • Repeat the extraction twice more, combining the organic layers.

    • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1 mL.

    • Add 2 mL of BF₃-Methanol reagent.

    • Seal the tube tightly and heat at 60°C for 30 minutes to convert the carboxylic acids to their methyl esters.

    • Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex and allow the layers to separate.

    • Carefully transfer the hexane (top) layer containing the methyl esters to a GC vial.

  • GC-MS Analysis:

    • Injection: 1 µL, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS Detection: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound methyl ester and the internal standard methyl ester.

  • Quantification:

    • Prepare a calibration curve by derivatizing and analyzing standard solutions of this compound with the same fixed amount of internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Analytical_Workflow start Start sample_prep Sample Homogenization & Aliquoting start->sample_prep spiking Internal Standard Spiking sample_prep->spiking extraction Liquid-Liquid Extraction spiking->extraction derivatization Derivatization to Methyl Esters extraction->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis quantification Quantification vs. Internal Standard gcms_analysis->quantification calibration Prepare Calibration Curve calibration->quantification end_node End quantification->end_node

Workflow for GC-MS Quantification.

References

Application Notes and Protocols: Esterification of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the reaction conditions for the esterification of cyclohexanecarboxylic acid, a key transformation in the synthesis of various chemical intermediates and active pharmaceutical ingredients. The primary focus is on the Fischer-Speier esterification, a classic and widely utilized acid-catalyzed method.[1][2]

Introduction and Reaction Overview

Esterification is a fundamental reaction in organic synthesis that forms an ester from a carboxylic acid and an alcohol.[3] The esters of this compound, such as methyl and ethyl cyclohexanecarboxylate, are valuable intermediates in the chemical and pharmaceutical industries.[1][4] The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2][5] The reaction is a reversible equilibrium, and specific conditions are employed to drive it toward the formation of the desired ester product.[5][6][7]

General Reaction Scheme:

Where R is a cyclohexyl group, and R' is an alkyl group (e.g., methyl, ethyl).

Application Notes: Key Reaction Parameters

Mechanism: Fischer-Speier Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[7] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5][8]

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, and the resulting intermediate is stabilized by resonance.[8][9]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5][8]

All steps in this mechanism are reversible.[7][8]

Driving the Equilibrium

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by two main strategies:

  • Using Excess Reactant: The reaction is often carried out using the alcohol as the solvent, ensuring it is present in a large excess.[2][5][8] This concentration-driven approach favors the forward reaction according to Le Chatelier's principle.[9]

  • Removing Water: The water produced as a byproduct can be removed from the reaction mixture as it forms.[2] This can be done using a Dean-Stark apparatus for azeotropic distillation or by adding a drying agent like molecular sieves.[2][6]

Catalysts

A variety of acid catalysts can be employed for the Fischer esterification.

  • Homogeneous Catalysts: Strong mineral acids are most common. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used.[1][5][10]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, a sulfonic acid-functionalized resin, can also be effective.[10] These offer the advantage of easier separation from the reaction mixture post-reaction.

  • Lewis Acids: Lewis acids such as scandium(III) triflate have also been reported as effective catalysts for esterification.[2]

Reaction Temperature and Time
  • Temperature: The reaction is typically conducted at the reflux temperature of the alcohol being used to ensure a sufficient reaction rate.[1][11] For methanol, this is around 65-70°C, and for ethanol, it is approximately 78°C.[11]

  • Time: Reaction times can vary from a few hours to overnight (e.g., 2-23 hours).[1][10] Progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine when the reaction has reached completion.[1][11]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield of the ester. The table below summarizes reported yields for the synthesis of ethyl and methyl cyclohexanecarboxylate under various conditions.

Target EsterAlcoholCatalystCatalyst LoadingTemperatureTime (h)Yield (%)Reference
Ethyl CyclohexanecarboxylateAnhydrous EthanolConc. H₂SO₄100 mg76°C798%[10]
Ethyl CyclohexanecarboxylateAnhydrous EthanolConc. H₂SO₄18.2 mgNot Specified2388%[10]
Ethyl CyclohexanecarboxylateAnhydrous EthanolAmberlyst-15300 mgNot Specified2383%[10]
Methyl CyclohexanecarboxylateAnhydrous MethanolConc. H₂SO₄0.1-0.2 eq.Reflux2-465-95%[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl Cyclohexanecarboxylate[1]

This protocol details the Fischer esterification of this compound using methanol and a sulfuric acid catalyst.

Materials:

  • This compound (1.0 eq)

  • Anhydrous methanol (10-20 eq)

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts in the separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude methyl cyclohexanecarboxylate.

  • Purification (Optional): If necessary, the crude product can be further purified by distillation.

Protocol 2: Synthesis of Ethyl Cyclohexanecarboxylate[10]

This protocol describes the synthesis using ethanol and various acid catalysts.

Materials:

  • This compound (e.g., 1.28 g, 0.01 mol - Note: original source states 0.1 mmol which is likely a typo)

  • Anhydrous ethyl alcohol (e.g., 4.6 g, 0.1 mol)

  • Acid catalyst (e.g., concentrated H₂SO₄, 100 mg)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • Celite

  • Flask (30 mL), magnetic stir bar, filtration apparatus

Procedure:

  • Reaction Setup: In a 30 mL flask, combine this compound (1.28 g), anhydrous ethyl alcohol (4.6 g), and the acid catalyst (e.g., 100 mg of conc. H₂SO₄).

  • Reaction: Stir the mixture at 76°C for 7 hours.

  • Cooling and Filtration: After the reaction period, cool the mixture to room temperature. Filter the mixture through Celite to remove any insoluble materials.

  • Solvent Removal: Evaporate the excess ethyl alcohol from the filtrate under reduced pressure. This will yield an oil.

  • Extraction and Washing: Dilute the resulting oil with diethyl ether (50 mL). Transfer the solution to a separatory funnel and wash twice with deionized water.

  • Drying: Separate the ether layer and dry it over anhydrous magnesium sulfate.

  • Final Isolation: Filter off the drying agent and evaporate the diethyl ether under reduced pressure to obtain the final product, ethyl cyclohexanecarboxylate.

Visualizations

The following diagrams illustrate the key processes involved in the esterification of this compound.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products CyclohexanecarboxylicAcid Cyclohexanecarboxylic Acid Protonation 1. Protonation of Carbonyl CyclohexanecarboxylicAcid->Protonation Alcohol Alcohol (R'-OH) Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst_In Acid Catalyst (H+) Catalyst_In->Protonation Protonation->Nucleophilic_Attack Activated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Protonated Ester Water Water Water_Elimination->Water Ester Ester Deprotonation->Ester Catalyst_Out Regenerated Catalyst (H+) Deprotonation->Catalyst_Out

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Combine Acid, Alcohol, Catalyst - Equip with condenser Start->Setup Reflux 2. Heating / Reflux - Heat to reflux temperature - Monitor via TLC Setup->Reflux Cooldown 3. Cooldown - Allow mixture to reach room temperature Reflux->Cooldown Workup 4. Workup & Extraction - Quench with water - Extract with organic solvent Cooldown->Workup Wash 5. Washing - Wash with NaHCO₃ (aq) - Wash with brine Workup->Wash Dry 6. Drying & Filtration - Dry organic layer (e.g., MgSO₄) - Filter drying agent Wash->Dry SolventRemoval 7. Solvent Removal - Concentrate under reduced pressure (Rotary Evaporator) Dry->SolventRemoval Purify Purification Needed? SolventRemoval->Purify Distillation 8. Distillation Purify->Distillation  Yes End Final Product (Ester) Purify->End No   Distillation->End

Caption: General experimental workflow for Fischer esterification.

References

Application Notes and Protocols for the Amidation of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, integral to the synthesis of pharmaceuticals, polymers, and other advanced materials.[1] Cyclohexanecarboxamides, derived from cyclohexanecarboxylic acid, are important structural motifs found in various biologically active molecules, including enzyme inhibitors.[2] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[3][4][5] Consequently, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.

This document provides detailed protocols for three common and effective methods for the amidation of this compound:

  • Carbodiimide-Mediated Coupling: Utilizing agents like N,N'-Dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[4]

  • Acid Chloride Formation and Subsequent Amination: A classic two-step, one-pot approach involving conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[4][6]

  • Borate Ester-Mediated Coupling: Employing modern coupling reagents such as Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, for direct amidation under mild conditions.[1][7]

These protocols are designed for researchers and professionals in drug development and chemical synthesis.

Data Presentation: Comparison of Amidation Protocols

The following table summarizes the key parameters and typical outcomes for the described amidation methods.

ParameterProtocol 1: DCC CouplingProtocol 2: Acid Chloride MethodProtocol 3: Borate Ester Coupling
Activating Agent N,N'-Dicyclohexylcarbodiimide (DCC)Thionyl Chloride (SOCl₂)Tris(2,2,2-trifluoroethyl) borate
Key Intermediates O-acylisoureaCyclohexanecarbonyl chlorideAcylborate species
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), TolueneAcetonitrile (MeCN)
Reaction Temperature 0 °C to Room TemperatureReflux, then Room Temperature80 °C
Reaction Time 2 - 12 hours2 - 6 hours5 - 15 hours[7]
Typical Yield Good to Excellent (70-90%)[3]Excellent (>90%)[6]Good to Excellent (up to 91%)[7]
Key Byproducts Dicyclohexylurea (DCU)HCl, SO₂Borate-derived byproducts
Workup Complexity Requires filtration of DCU byproduct.Requires careful quenching of excess SOCl₂.Can be simplified with solid-phase workup.[7]
Substrate Scope Broad, widely used in peptide synthesis.[8]Very broad, but sensitive to acid-labile groups.[6]Broad, tolerates many functional groups.[7]

Experimental Protocols

Protocol 1: Amidation using N,N'-Dicyclohexylcarbodiimide (DCC)

Principle: DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the amine. The main byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.[9]

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired amine (1.1 eq) to the solution and stir for 5 minutes.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (DCU) indicates the reaction is progressing.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of DCU.

  • Filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Safety Precautions:

  • DCC is a potent allergen and sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • DCM is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

Protocol 2: Amidation via Acid Chloride Formation

Principle: This robust, two-step, one-pot method first converts the carboxylic acid into the highly reactive cyclohexanecarbonyl chloride using thionyl chloride (SOCl₂).[6] The excess SOCl₂ is removed, and the amine is then added to the acyl chloride to form the amide.[4]

Materials and Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine (2.2 eq) or Amine (1.1 eq) with a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and gas outlet (to a scrubber with NaOH solution), add this compound (1.0 eq) and anhydrous DCM.

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 1-2 hours until gas evolution ceases.

  • Cool the mixture to room temperature and carefully remove the excess SOCl₂ and solvent under reduced pressure.

  • Re-dissolve the crude cyclohexanecarbonyl chloride in fresh anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Slowly add the desired amine (2.2 eq, where one equivalent acts as a base) or a solution of the amine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (1x), saturated NaHCO₃ solution (2x, to remove HCl salts), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood with extreme care.

  • The reaction generates toxic gases (HCl and SO₂). Ensure proper ventilation and use a scrubber.

Protocol 3: Amidation using Tris(2,2,2-trifluoroethyl) borate

Principle: Borate esters like B(OCH₂CF₃)₃ act as effective Lewis acid catalysts or reagents for direct amidation.[7] This method is operationally simple and avoids the use of harsh reagents, offering a milder alternative for substrates with sensitive functional groups.[1]

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0 eq)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (2.0 eq)

  • Acetonitrile (MeCN)

  • Solid-phase scavenger resins (e.g., a sulfonic acid resin for excess amine and a trisamine resin for borate byproducts)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the amine (1.0 eq), B(OCH₂CF₃)₃ (2.0 eq), and acetonitrile.[7]

  • Attach a reflux condenser and heat the mixture to 80 °C with stirring.[7]

  • Maintain the reaction at this temperature for 5-15 hours.

  • Monitor the reaction by TLC or LC-MS.

Work-up and Purification:

  • Aqueous Work-up:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • Solid-Phase Work-up (Simplified): [7]

    • Cool the reaction mixture and add scavenger resins (e.g., sulfonic acid resin to bind excess amine, and a basic resin to bind borate byproducts).

    • Stir the mixture with the resins for 1-2 hours at room temperature.

    • Filter the mixture to remove the resins, washing with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the purified product.[7]

Safety Precautions:

  • Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood.

  • While milder than other methods, standard laboratory safety practices should always be followed.

Mandatory Visualizations

Amidation_Workflow General Workflow for Amidation of this compound reagents 1. Reagent Addition - this compound - Amine - Solvent activation 2. Activation Add Coupling Agent (e.g., DCC, SOCl₂, Borate) reagents->activation Inert Atmosphere reaction 3. Reaction Stir at specified temperature (0°C to 80°C) activation->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring Check Completion monitoring->reaction Incomplete workup 5. Work-up - Quench/Filter - Liquid-Liquid Extraction - Washing monitoring->workup Complete purification 6. Purification - Dry over MgSO₄ - Concentrate - Chromatography/Recrystallization workup->purification product Final Product Cyclohexanecarboxamide purification->product

References

Application Notes and Protocols: Reduction of Cyclohexanecarboxylic Acid to Cyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of cyclohexanecarboxylic acid to cyclohexylmethanol, a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The protocols focus on two common and effective reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃). This guide includes a comparative analysis of these methods, detailed step-by-step procedures, and visual aids to ensure clarity and reproducibility in a laboratory setting.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Cyclohexylmethanol, the target compound of this application note, serves as a versatile building block in the pharmaceutical and chemical industries. The selection of an appropriate reducing agent and reaction conditions is crucial for achieving high yields and purity while ensuring operational safety. This document outlines two robust methods for this conversion, highlighting their respective advantages and procedural details.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative data associated with the reduction of this compound to cyclohexylmethanol using Lithium Aluminum Hydride and Borane.

ParameterLithium Aluminum Hydride (LiAlH₄)Borane (BH₃)
Typical Yield > 90%~85-95%
Reaction Time 1-4 hours2-4 hours
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Key Reagents LiAlH₄, Anhydrous THF or Et₂OBH₃·THF or BH₃·SMe₂
Work-up Procedure Careful quenching with water and/or acidQuenching with methanol, followed by acidic or basic work-up
Safety Considerations Highly reactive with water and protic solvents, pyrophoric solid.[1]Toxic and flammable gas (BH₃), handle solutions in a fume hood.

Experimental Workflow

The general workflow for the reduction of this compound is depicted below. The process involves the reaction of the carboxylic acid with a suitable reducing agent in an appropriate solvent, followed by a work-up procedure to isolate and purify the final product, cyclohexylmethanol.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation Start This compound Dissolution Dissolution Start->Dissolution Dissolve in Solvent Anhydrous Solvent (THF or Et₂O) Solvent->Dissolution Reaction_Mixture Reaction_Mixture Dissolution->Reaction_Mixture Add to Reducing_Agent Reducing Agent (LiAlH₄ or BH₃) Reducing_Agent->Reaction_Mixture Stirring Stirring Reaction_Mixture->Stirring Stir at controlled temperature Quenching Quenching Stirring->Quenching Quench excess reagent Extraction Extraction Quenching->Extraction Extract with organic solvent Drying Drying Extraction->Drying Dry organic layer Concentration Concentration Drying->Concentration Concentrate in vacuo Purification Purification Concentration->Purification Purify (Distillation/Chromatography) Final_Product Final_Product Purification->Final_Product Cyclohexylmethanol

Caption: General workflow for the reduction of this compound.

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a robust method for the high-yield reduction of this compound.[1] Extreme caution must be exercised when handling LiAlH₄ due to its reactivity.[1]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • 1 M Hydrochloric Acid (HCl) or reagents for Fieser work-up (Water, 15% NaOH solution)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon source for inert atmosphere

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Carboxylic Acid: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Note: Hydrogen gas will evolve during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). Alternatively, a careful dropwise addition of ethyl acetate followed by a slow addition of 1 M HCl can be used.

  • Work-up:

    • Fieser Work-up: Stir the resulting mixture until a granular precipitate of aluminum salts forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Acidic Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude cyclohexylmethanol. The product can be further purified by distillation or column chromatography.

Protocol 2: Reduction using Borane (BH₃)

This method offers a milder alternative to LiAlH₄ and demonstrates good functional group tolerance.[2][3]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 5% Acetic Acid solution (optional, for work-up)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon source for inert atmosphere

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Borane: Add the BH₃·THF solution (approximately 1.0-1.2 equivalents) dropwise to the stirred solution of the carboxylic acid, maintaining the temperature between 5-15 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.[2] Monitor the reaction by TLC.

  • Quenching: Cautiously add methanol dropwise to the reaction mixture to quench any excess borane and to decompose the borate-ester intermediate.[2] Foaming will occur.

  • Work-up: Once the foaming has ceased, concentrate the reaction mixture in vacuo.[2] To the residue, add 5% acetic acid and stir for 30 minutes.[2]

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with diethyl ether.[2]

  • Washing: Combine the ether extracts and wash twice with saturated sodium bicarbonate solution, then twice with brine.[2]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude cyclohexylmethanol.[2]

  • Purification: The product can be purified by distillation.[2]

Reaction Mechanism Overview

The diagram below illustrates the general chemical transformation from this compound to cyclohexylmethanol, highlighting the role of the reducing agent.

G reactant This compound (C₆H₁₁COOH) product Cyclohexylmethanol (C₆H₁₁CH₂OH) reactant->product 1. Reducing Agent (LiAlH₄ or BH₃) 2. Work-up

Caption: Reduction of this compound to cyclohexylmethanol.

References

Application Notes and Protocols: Cyclohexanecarboxylic Acid as a Potential Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxylic acid (C7H12O2) is a saturated monocarboxylic acid with a cyclic alkyl group.[1] Carboxylic acids, in general, have been investigated as corrosion inhibitors for various metals due to their ability to adsorb onto the metal surface and form a protective film.[2][3] The carboxyl group can act as an anchoring point to the metal, while the hydrophobic alkyl or aryl part forms a barrier against the corrosive environment. While specific quantitative data on the performance of this compound as a corrosion inhibitor is not extensively documented in publicly available literature, its structural features suggest potential inhibitory effects. These application notes provide a framework for evaluating this compound as a corrosion inhibitor for different metals and environments.

Mechanism of Action

The primary mechanism by which organic compounds like this compound inhibit corrosion is through adsorption onto the metal surface. This adsorption can be classified as either physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the formation of a coordinate-type bond between the lone pair electrons of the heteroatoms (in this case, oxygen in the carboxyl group) and the vacant d-orbitals of the metal atoms.

The cyclohexyl group, being a bulky and hydrophobic moiety, is expected to contribute to the formation of a dense, protective film on the metal surface, shielding it from the corrosive medium. The effectiveness of this film would depend on factors such as the concentration of the inhibitor, the nature of the metal, the corrosive environment (pH), and the temperature.

To quantitatively describe the adsorption behavior, various adsorption isotherms such as Langmuir, Temkin, and Freundlich models can be applied to the experimental data.[4]

Potential Applications

Based on the general behavior of carboxylic acids as corrosion inhibitors, this compound could potentially be used in the following applications:

  • Protection of Mild Steel in Acidic Media: Acidic solutions are widely used in industrial processes like acid pickling and cleaning, which can lead to significant corrosion of mild steel.[5] this compound could serve as an inhibitor in these environments.

  • Corrosion Protection of Aluminum Alloys: Aluminum and its alloys are susceptible to corrosion in both acidic and alkaline solutions.[2][6] Carboxylic acids have shown promise in mitigating this corrosion.

  • Inhibition of Copper Corrosion: Copper and its alloys are used in various applications where they can come into contact with corrosive substances.[7][8]

Data Presentation

The following table provides an illustrative example of how to present quantitative data obtained from experimental evaluations of this compound as a corrosion inhibitor. Note: The data presented here is hypothetical and serves as a template for reporting experimental findings.

Metal/AlloyCorrosive MediumInhibitor Conc. (mM)Temperature (°C)Inhibition Efficiency (%) - Weight LossInhibition Efficiency (%) - Potentiodynamic PolarizationInhibition Efficiency (%) - EIS
Mild Steel1 M HCl0.12575.278.580.1
Mild Steel1 M HCl0.52588.990.191.5
Mild Steel1 M HCl1.02594.395.296.0
Mild Steel1 M HCl0.54579.581.282.8
Aluminum Alloy0.5 M NaOH0.12568.470.172.3
Aluminum Alloy0.5 M NaOH0.52582.184.585.9
Aluminum Alloy0.5 M NaOH1.02590.792.393.1
Copper3.5% NaCl0.12571.873.575.0
Copper3.5% NaCl0.52585.487.188.6
Copper3.5% NaCl1.02592.193.894.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Method

This is a simple and widely used method to determine the corrosion rate and the inhibition efficiency.[9][10]

Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor and to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000, 1200 grit)

  • Distilled or deionized water

  • Acetone or ethanol for degreasing

  • Analytical balance (accurate to 0.1 mg)

  • Glass beakers or flasks

  • Water bath or thermostat for temperature control

  • Corrosive medium (e.g., 1 M HCl, 0.5 M NaOH, 3.5% NaCl solution)

  • This compound

Procedure:

  • Coupon Preparation: a. Mechanically polish the metal coupons using a series of abrasive papers, starting from a coarser grit and moving to a finer grit, to obtain a smooth, mirror-like surface. b. Rinse the polished coupons thoroughly with distilled water. c. Degrease the coupons by immersing them in acetone or ethanol and then dry them in a stream of warm air. d. Store the prepared coupons in a desiccator to prevent atmospheric corrosion. e. Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion Test: a. Prepare the corrosive solutions. For the blank, use the corrosive medium without the inhibitor. For the inhibited solutions, dissolve different concentrations of this compound in the corrosive medium. b. Place the prepared coupons in separate beakers containing the blank and inhibited solutions. Ensure the coupons are fully immersed. c. Maintain the temperature of the solutions using a water bath for the desired immersion period (e.g., 24, 48, 72 hours).

  • Post-Immersion Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Gently clean the coupons with a soft brush to remove any corrosion products. c. Rinse the coupons with distilled water, followed by acetone or ethanol. d. Dry the coupons and re-weigh them to obtain the final weight (W_final).

Calculations:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ)

    • Where:

      • ΔW is the weight loss in milligrams.

      • A is the surface area of the coupon in cm².

      • T is the immersion time in hours.

      • ρ is the density of the metal in g/cm³.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    • Where:

      • CR_blank is the corrosion rate in the absence of the inhibitor.

      • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density (i_corr).[11][12]

Objective: To determine the effect of the inhibitor on the anodic and cathodic reactions and to calculate the inhibition efficiency.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The metal coupon to be tested.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solutions (blank and inhibited).

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal coupon in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Electrochemical Measurement: a. Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. b. Fill the cell with the test solution (blank or inhibited). c. Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached. d. Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s). e. Record the resulting current density as a function of the applied potential.

Data Analysis:

  • Plot the logarithm of the current density (log i) versus the potential (E) to obtain the Tafel plot.

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

    • Where:

      • i_corr_blank is the corrosion current density in the absence of the inhibitor.

      • i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion processes occurring at the metal/solution interface, including charge transfer resistance and double-layer capacitance.[13][14]

Objective: To study the mechanism of corrosion inhibition and to determine the charge transfer resistance.

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, but the potentiostat must have a frequency response analyzer.

Procedure:

  • Electrode and Cell Setup: Same as for Potentiodynamic Polarization.

  • EIS Measurement: a. After the system has stabilized at the OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz). b. Measure the impedance response of the system at each frequency.

Data Analysis:

  • The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • The Nyquist plot for a simple corrosion process often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).

  • The data can be fitted to an equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

    • Where:

      • R_ct_blank is the charge transfer resistance in the absence of the inhibitor.

      • R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Visualizations

Experimental Workflow for Corrosion Inhibition Study

experimental_workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis and Interpretation Metal_Coupon_Preparation Metal Coupon Preparation (Polishing, Cleaning, Weighing) Weight_Loss Weight Loss Method Metal_Coupon_Preparation->Weight_Loss Potentiodynamic_Polarization Potentiodynamic Polarization Metal_Coupon_Preparation->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Coupon_Preparation->EIS Solution_Preparation Solution Preparation (Blank and Inhibited) Solution_Preparation->Weight_Loss Solution_Preparation->Potentiodynamic_Polarization Solution_Preparation->EIS Corrosion_Rate Calculate Corrosion Rate and Inhibition Efficiency Weight_Loss->Corrosion_Rate Tafel_Analysis Tafel Analysis to get i_corr Potentiodynamic_Polarization->Tafel_Analysis EIS_Analysis EIS Data Fitting to get R_ct EIS->EIS_Analysis Adsorption_Isotherm Adsorption Isotherm Modeling Corrosion_Rate->Adsorption_Isotherm Tafel_Analysis->Adsorption_Isotherm EIS_Analysis->Adsorption_Isotherm Mechanism_Proposal Propose Inhibition Mechanism Adsorption_Isotherm->Mechanism_Proposal adsorption_mechanism cluster_surface Metal Surface cluster_inhibitor Inhibitor Molecule cluster_interaction Adsorption and Film Formation Metal Metal Surface (e.g., Fe, Al, Cu) Adsorption Adsorption on Metal Surface Metal->Adsorption Carboxyl_Head Carboxyl Group (-COOH) Cyclohexyl_Tail Cyclohexyl Group (C6H11) Carboxyl_Head->Cyclohexyl_Tail Covalent Bond Carboxyl_Head->Adsorption Chemisorption/ Physisorption Protective_Film Formation of Hydrophobic Protective Film Cyclohexyl_Tail->Protective_Film Hydrophobic Barrier Adsorption->Protective_Film

References

Application Notes and Protocols for Novel Cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of novel cyclohexanecarboxylic acid derivatives. This document includes detailed protocols for key experiments, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to guide researchers in the evaluation and development of these compounds for therapeutic applications.

Application Notes

Novel this compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds hold significant promise for the development of new therapeutic agents targeting a range of diseases.

Anti-inflammatory Activity

Certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown potent anti-inflammatory properties. These compounds have been observed to significantly inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which are key mediators in inflammatory responses.[1] The mechanism of action for some of these derivatives is linked to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][3][4][5][6] This targeted inhibition suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][3] The anti-inflammatory effects of these derivatives make them promising candidates for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Antiproliferative and Antitumor Activity

Several novel cyclohexenecarboxylic acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][7] For instance, certain amidrazone derivatives have been shown to be more effective than ibuprofen at inhibiting lymphocyte proliferation.[1] The antitumor potential of these compounds is an active area of research, with studies exploring their ability to induce apoptosis and arrest the cell cycle in cancer cells. These findings suggest their potential as lead compounds for the development of new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Specific derivatives have exhibited bacteriostatic activity against Gram-positive bacteria like Staphylococcus aureus and selective inhibitory effects against Gram-negative bacteria such as Yersinia enterocolitica.[1] The minimum inhibitory concentration (MIC) values indicate a potential for these compounds to be developed into new antibacterial agents to combat infections.

Metabolic Disease Intervention

Derivatives of this compound have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride biosynthesis.[8] Inhibition of DGAT1 is a promising strategy for the treatment of obesity and related metabolic disorders.[8] The demonstrated in vitro potency and in vivo efficacy in reducing plasma triglycerides highlight the potential of these compounds in managing metabolic diseases.[8]

Neuroprotective Potential

Emerging research suggests that certain this compound derivatives may possess neuroprotective properties. Some amino-alkyl-cyclohexanes have been characterized as uncompetitive NMDA receptor antagonists, which could offer neuroprotection in conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases.[1]

Antiviral Applications

The broad biological activity of this class of compounds extends to antiviral effects. While specific data on this compound derivatives is emerging, related carboxylic acid derivatives have shown activity against various viruses, including influenza.[9][10] This suggests a potential avenue for the exploration of novel this compound derivatives as antiviral agents.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of novel this compound derivatives.

Table 1: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid

CompoundCytokine Inhibition (at 100 µg/mL)Lymphocyte Proliferation Inhibition (at 100 µg/mL)
2a -~90%
2b TNF-α, IL-6, IL-10 (~92-99%)Ineffective
2d -~95%
2f TNF-α (~66-81%)~90%
Ibuprofen -~46%
Data extracted from Paprocka et al., 2023.[1]

Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid

CompoundTarget MicroorganismMIC (µg/mL)
2b Yersinia enterocolitica64
2c Staphylococcus aureus- (bacteriostatic)
2c Mycobacterium smegmatis- (bacteriostatic)
Data extracted from Paprocka et al., 2023.[1]

Table 3: DGAT1 Inhibitory Activity of this compound Derivatives

CompoundDGAT1 IC50 (nM)
6 57
9e 14.8
Data extracted from Gupte et al., 2014.[8]

Experimental Protocols

Protocol 1: Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid

This protocol describes the general method for the synthesis of acyl derivatives from N³-substituted amidrazones and 3,4,5,6-tetrahydrophthalic anhydride, as reported by Paprocka et al.[1]

Materials:

  • N³-substituted amidrazones (1a–1f)

  • 3,4,5,6-tetrahydrophthalic anhydride

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the appropriate N³-substituted amidrazone in anhydrous diethyl ether.

  • Add an equimolar amount of 3,4,5,6-tetrahydrophthalic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Dry the product in a vacuum desiccator.

  • Characterize the synthesized compounds using NMR and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay - Measurement of Cytokine Production

This protocol is for determining the effect of novel compounds on the production of pro-inflammatory cytokines by mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Phytohemagglutinin (PHA)

  • Test compounds (this compound derivatives)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend the cells in complete RPMI 1640 medium.

  • Seed the cells in 96-well plates at a density of 1 x 10⁶ cells/mL.

  • Add various concentrations of the test compounds to the wells.

  • Stimulate the cells with PHA (5 µg/mL).

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Collect the cell culture supernatants by centrifugation.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Protocol 3: Antiproliferative Assay - Lymphocyte Proliferation

This protocol measures the inhibitory effect of novel compounds on the proliferation of mitogen-stimulated lymphocytes.[1]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Phytohemagglutinin (PHA)

  • Test compounds (this compound derivatives)

  • Cell proliferation assay kit (e.g., MTT or BrdU)

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 2.

  • Seed the cells in 96-well plates at a density of 1 x 10⁶ cells/mL.

  • Add various concentrations of the test compounds to the wells.

  • Stimulate the cells with PHA (5 µg/mL).

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

  • Assess cell proliferation using a standard method such as the MTT assay or BrdU incorporation, following the manufacturer's protocol.

Protocol 4: Antimicrobial Assay - Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the MIC of novel compounds against various bacterial and fungal strains using the broth microdilution method.[1]

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi)

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of each microbial strain adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism) for each plate.

  • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Inflammation Inflammation PGs_Inflammatory->Inflammation Derivatives Cyclohexanecarboxylic Acid Derivatives Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Derivatives Cyclohexanecarboxylic Acid Derivatives Derivatives->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflows

Synthesis_and_Screening_Workflow Start Start: Design of Novel Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anti_inflammatory Anti-inflammatory Assays (Cytokine, COX) In_Vitro_Screening->Anti_inflammatory Antiproliferative Antiproliferative Assays (MTT, Cell Cycle) In_Vitro_Screening->Antiproliferative Antimicrobial Antimicrobial Assays (MIC) In_Vitro_Screening->Antimicrobial Other_Assays Other Bioassays (DGAT1, Antiviral, etc.) In_Vitro_Screening->Other_Assays Data_Analysis Data Analysis & SAR Anti_inflammatory->Data_Analysis Antiproliferative->Data_Analysis Antimicrobial->Data_Analysis Other_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for synthesis and biological screening.

References

Application Notes and Protocols: Cyclohexanecarboxylic Acid in the Synthesis of Potent DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1] Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Cyclohexanecarboxylic acid has proven to be a valuable scaffold in the design of potent and selective DGAT1 inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of DGAT1 inhibitors incorporating this moiety.

Signaling Pathway and Experimental Workflow

The synthesis of triglycerides is a fundamental process for energy storage. DGAT1, located in the endoplasmic reticulum, plays a crucial role in this pathway by converting diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride molecule. Inhibition of DGAT1 disrupts this process, leading to a decrease in triglyceride synthesis and subsequent storage in adipose tissue. This intervention can lead to a shift in energy metabolism, promoting the utilization of fatty acids as an energy source.[1]

DGAT1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dgat1 DGAT1-mediated Triglyceride Synthesis cluster_downstream Downstream Effects of DGAT1 Inhibition Glucose Glucose DGAT1 DGAT1 Glucose->DGAT1 Upregulates mRNA Insulin Insulin Insulin->DGAT1 Upregulates mRNA MEK_ERK MEK/ERK Pathway MEK_ERK->DGAT1 Regulates mRNA Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation DGAT1->Fatty_Acid_Oxidation Inhibition leads to GLP1_Secretion Increased GLP-1 Secretion DGAT1->GLP1_Secretion Inhibition leads to Reduced_TG_Storage Reduced Triglyceride Storage DGAT1->Reduced_TG_Storage Inhibition leads to DAG Diacylglycerol DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 Inhibitor Cyclohexanecarboxylic Acid-based Inhibitor Inhibitor->DGAT1 Inhibits

The experimental workflow for developing and evaluating these inhibitors typically involves chemical synthesis of the target compounds, followed by in vitro enzymatic assays to determine their potency and selectivity. Promising candidates are then advanced to cell-based assays and subsequently to in vivo animal models to assess their efficacy and pharmacokinetic properties.

Experimental_Workflow Start Start Synthesis Chemical Synthesis of This compound -based Inhibitors Start->Synthesis In_Vitro_Assay In Vitro DGAT1 Enzyme Assay (IC50 Determination) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Triglyceride Synthesis Assay In_Vitro_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Animal Models (e.g., Oral Fat Tolerance Test) Cell_Based_Assay->In_Vivo_Studies PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Studies->PK_PD_Analysis Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization End End PK_PD_Analysis->End Lead_Optimization->Synthesis

Quantitative Data Summary

The following tables summarize the in vitro potency of representative DGAT1 inhibitors featuring a this compound moiety.

Table 1: Piperidinyl-oxy-cyclohexanecarboxylic Acid Series

CompoundhDGAT1 IC50 (nM)mDGAT1 IC50 (nM)
1A 2.12.1
5A (cis) 1.84.1
5B (trans) 2.111
3B 1346

Data sourced from ACS Medicinal Chemistry Letters, 2014, 5 (10), pp 1082–1087.[2]

Table 2: 4-(5-Phenylthiazole-2-carboxamido)this compound Series

CompoundDGAT1 IC50 (nM)
6 57
9e 14.8

Data sourced from European Journal of Medicinal Chemistry, 2014, 79, pp 203-215.[3]

Experimental Protocols

Protocol 1: Synthesis of a Piperidinyl-oxy-cyclohexanecarboxylic Acid DGAT1 Inhibitor (General Procedure)

This protocol outlines the key steps for the synthesis of a DGAT1 inhibitor with a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, based on reported synthetic routes.

Step 1: Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate

This starting material can be synthesized via the hydrogenation of p-hydroxybenzoic acid followed by esterification, or purchased commercially. A mixture of cis and trans isomers is often obtained and can be used in subsequent steps, with separation of isomers performed at a later stage if required.[4][5][6]

Step 2: Mitsunobu Reaction

  • To a solution of ethyl 4-hydroxycyclohexanecarboxylate (1 eq.) and a suitable N-Boc protected 4-hydroxypiperidine (1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq.).[7][8][9]

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the coupled product.

Step 3: Deprotection and Amide Coupling

  • Deprotect the N-Boc group of the piperidine moiety using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Couple the resulting secondary amine with a suitable benzimidazole carboxylic acid derivative. To a solution of the amine (1 eq.) and the carboxylic acid (1.1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (3 eq.).[10][11][12]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Saponification

  • Dissolve the ester from the previous step in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (excess) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to pH ~4-5.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final this compound inhibitor.

Protocol 2: Synthesis of a 4-(5-Phenylthiazole-2-carboxamido)this compound DGAT1 Inhibitor (General Procedure)

Step 1: Synthesis of trans-4-Aminothis compound

This starting material can be synthesized by the catalytic hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution.[13][14][15] The resulting mixture of cis and trans isomers can be separated, or the trans isomer can be preferentially crystallized.

Step 2: Amide Coupling

  • To a solution of trans-4-aminothis compound (1 eq.) and 5-phenylthiazole-2-carboxylic acid (1.1 eq.) in DMF, add a coupling agent such as EDC (1.2 eq.) in the presence of HOBt (1.2 eq.) and a base like DIPEA (3 eq.).[10][11][12]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in Protocol 1, Step 3.

  • Purify the final product by recrystallization or column chromatography.

Protocol 3: In Vitro DGAT1 Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against DGAT1.

  • Prepare a reaction mixture containing microsomal protein from cells overexpressing human DGAT1, a buffer (e.g., 50 mM HEPES, pH 7.5), and a detergent (e.g., 1% Triton X-100).

  • Add the test inhibitor at various concentrations (typically in DMSO, with final DMSO concentration kept low).

  • Initiate the reaction by adding the substrates: 1,2-dioleoyl-sn-glycerol (DOG) and [14C]-oleoyl-CoA.

  • Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of isopropanol/heptane/water.

  • Extract the lipids into the heptane phase.

  • Separate the radiolabeled triglyceride product from the unreacted [14C]-oleoyl-CoA using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: In Vivo Oral Fat Tolerance Test (OFTT)

This protocol is used to evaluate the in vivo efficacy of DGAT1 inhibitors in reducing postprandial hyperlipidemia.[16][17]

  • Fast male C57BL/6 mice overnight.

  • Administer the test compound or vehicle orally by gavage.

  • After a set time (e.g., 30-60 minutes), administer a bolus of corn oil orally.

  • Collect blood samples via the tail vein at various time points (e.g., 0, 1, 2, 4, and 6 hours) after the oil bolus.

  • Measure plasma triglyceride levels using a commercial kit.

  • Calculate the area under the curve (AUC) for the plasma triglyceride excursion over time for both the vehicle and treated groups to determine the efficacy of the inhibitor.

Conclusion

The this compound scaffold is a key pharmacophore in the development of potent and selective DGAT1 inhibitors. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of these compounds. Further optimization of these scaffolds may lead to the development of novel therapeutics for the treatment of metabolic diseases. The downstream effects of DGAT1 inhibition, such as increased fatty acid oxidation and enhanced secretion of satiety hormones like GLP-1, further underscore the therapeutic potential of this target.[16][18][19][20][21]

References

Application Notes and Protocols for Studying Microbial Metabolism of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the microbial metabolism of cyclohexanecarboxylic acid (CHC), with a focus on anaerobic degradation pathways. The protocols outlined below are designed to be detailed and reproducible for researchers in microbiology, biochemistry, and drug development.

Introduction

This compound (CHC) is an alicyclic compound that serves as a model for understanding the microbial degradation of naphthenic acids, which are environmental pollutants associated with oil sands extraction. Microorganisms have evolved diverse metabolic pathways to utilize CHC as a carbon and energy source. Understanding these pathways is crucial for developing bioremediation strategies and for potential applications in biocatalysis and drug metabolism studies.

This document focuses on the anaerobic metabolism of CHC, particularly the pathway identified in the iron-reducing bacterium Geobacter metallireducens. In this pathway, CHC is converted to intermediates that feed into the central benzoyl-CoA degradation pathway.[1][2][3]

Metabolic Pathway Overview

The anaerobic degradation of CHC in many bacteria, excluding Rhodopseudomonas palustris, proceeds through a novel pathway that links it to the metabolism of aromatic compounds.[1][2][3] The initial steps involve the activation of CHC to its coenzyme A (CoA) thioester, followed by a series of dehydrogenation reactions.

Key Enzymatic Steps:
  • Activation: CHC is activated to cyclohexanoyl-CoA (CHCoA) by a succinyl-CoA:CHC CoA transferase.[1][2]

  • First Dehydrogenation: CHCoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) by CHCoA dehydrogenase.[1][2]

  • Second Dehydrogenation: CHeneCoA undergoes an unusual 1,4-dehydrogenation to form cyclohexa-1,5-diene-1-carboxyl-CoA (CHdieneCoA), which is a key intermediate linking CHC metabolism to the benzoyl-CoA pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymes involved in the initial steps of anaerobic CHC metabolism in Geobacter metallireducens.

Table 1: Specific Activities of Key Enzymes

EnzymeSubstrateProductSpecific Activity (µmol min⁻¹ mg⁻¹)Organism
Succinyl-CoA:CHC CoA transferaseThis compoundCyclohexanoyl-CoA2.0 (with succinyl-CoA as CoA donor)Geobacter metallireducens
Succinyl-CoA:CHC CoA transferaseThis compoundCyclohexanoyl-CoA2.7 (with butyryl-CoA as CoA donor)Geobacter metallireducens
CHCoA dehydrogenaseCyclohexanoyl-CoACyclohex-1-ene-1-carboxyl-CoA29Geobacter metallireducens

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateK_m_ (µM)V_max_ (µmol min⁻¹ mg⁻¹)Organism
CHCoA dehydrogenaseCyclohexanoyl-CoA<5Not ReportedGeobacter metallireducens

Experimental Protocols

Protocol 1: Anaerobic Cultivation of Geobacter metallireducens

This protocol describes the cultivation of Geobacter metallireducens under strict anaerobic conditions with CHC as the sole carbon source.

Materials:

  • Geobacter metallireducens strain (e.g., ATCC 53774)

  • Anaerobic growth medium (e.g., modified DSMZ Medium 579 with CHC)

  • This compound (filter-sterilized)

  • Fe(III) citrate

  • Anaerobic gas mixture (e.g., 80% N₂, 20% CO₂)

  • Hungate tubes or serum bottles with butyl rubber stoppers

  • Anaerobic chamber or gassing manifold

Procedure:

  • Prepare the anaerobic growth medium without the carbon source and dispense it into Hungate tubes or serum bottles.

  • Make the medium anaerobic by boiling and then cooling under a stream of the anaerobic gas mixture.

  • Seal the tubes or bottles with butyl rubber stoppers and aluminum crimps.

  • Autoclave the sealed media.

  • After cooling, add the filter-sterilized CHC and Fe(III) citrate to the desired final concentrations using a sterile, anaerobic syringe.

  • Inoculate the medium with a fresh culture of G. metallireducens inside an anaerobic chamber or using an anaerobic gassing technique.

  • Incubate the cultures at 30°C in the dark.

  • Monitor growth by measuring the increase in optical density at 600 nm (OD₆₀₀) or by measuring the reduction of Fe(III) to Fe(II).

Protocol 2: Preparation of Cell-Free Extracts

This protocol describes the preparation of cell-free extracts from anaerobically grown G. metallireducens for enzyme assays.

Materials:

  • G. metallireducens cell culture

  • Anaerobic buffer (e.g., 100 mM MOPS, pH 7.0, with 2 mM DTT)

  • Lysozyme

  • DNase I

  • Ultracentrifuge

  • Anaerobic chamber

Procedure:

  • Harvest the cells from the culture by centrifugation at 10,000 x g for 15 minutes at 4°C under anaerobic conditions.

  • Wash the cell pellet twice with the anaerobic buffer.

  • Resuspend the cell pellet in a minimal volume of the anaerobic buffer.

  • Lyse the cells by sonication or by using a French press inside an anaerobic chamber.

  • Add lysozyme and DNase I to the lysate and incubate for 30 minutes on ice.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell debris and membranes.

  • The resulting supernatant is the cell-free extract. Store it in anaerobic vials at -80°C.

Protocol 3: Enzyme Assay for Succinyl-CoA:CHC CoA Transferase

This assay measures the activity of succinyl-CoA:CHC CoA transferase by monitoring the formation of CHCoA.

Materials:

  • Cell-free extract

  • Assay buffer (100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂)

  • This compound

  • Succinyl-CoA (or other CoA donor)

  • Reverse-phase ultrahigh-performance liquid chromatography (RP-UPLC) system

Procedure:

  • Set up the 100 µL reaction mixture in an anaerobic environment containing the assay buffer, cell-free extract, and the CoA donor (e.g., 0.25 mM succinyl-CoA).

  • Start the reaction by adding the CoA acceptor (5 mM CHC).

  • Take 20 µL samples at different time points and stop the reaction by adding 20 µL of 1 M HCl.

  • Analyze the samples by RP-UPLC to quantify the formation of cyclohexanoyl-CoA.

  • Calculate the specific activity based on the rate of product formation and the protein concentration of the cell-free extract.

Protocol 4: Enzyme Assay for Acyl-CoA Dehydrogenases

This protocol measures the activity of CHCoA dehydrogenase and CHeneCoA dehydrogenase using an artificial electron acceptor.

Materials:

  • Cell-free extract or purified enzyme

  • Assay buffer (200 mM MOPS, pH 7.0, 15 mM MgCl₂)

  • Ferrocenium hexafluorophosphate (artificial electron acceptor)

  • CHCoA or CHeneCoA (substrates)

  • RP-UPLC system

Procedure:

  • Prepare the 200 µL assay mixture in an anaerobic cuvette containing the assay buffer and 0.2 mM ferrocenium hexafluorophosphate.

  • Add the cell-free extract or purified enzyme (1 to 10 µg).

  • Start the reaction by adding 200 µM of the acyl-CoA substrate (CHCoA or CHeneCoA).

  • Monitor the reduction of ferrocenium hexafluorophosphate spectrophotometrically at 300 nm or take time-point samples for RP-UPLC analysis to measure substrate consumption and product formation.

  • Calculate the specific activity based on the rate of the reaction.

Protocol 5: Metabolite Analysis by GC-MS

This protocol is for the identification and quantification of CHC and its metabolites from culture supernatants.

Materials:

  • Culture supernatant

  • Internal standard (e.g., a deuterated analog)

  • Ethyl acetate (or other suitable extraction solvent)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Acidify the culture supernatant to pH < 2 with HCl.

  • Add the internal standard.

  • Extract the metabolites with an equal volume of ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatize the dried extract by adding the derivatizing agent and incubating at 70°C for 1 hour.

  • Analyze the derivatized sample by GC-MS.

  • Identify metabolites based on their retention times and mass spectra compared to authentic standards.

  • Quantify the metabolites using the internal standard method.

Visualizations

Microbial_Metabolism_of_CHC CHC Cyclohexanecarboxylic Acid (CHC) CHCoA Cyclohexanoyl-CoA (CHCoA) CHC->CHCoA Succinyl-CoA:CHC CoA transferase CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA (CHeneCoA) CHCoA->CHeneCoA CHCoA dehydrogenase CHdieneCoA Cyclohexa-1,5-diene-1- carboxyl-CoA (CHdieneCoA) CHeneCoA->CHdieneCoA CHeneCoA dehydrogenase (1,4) BenzoylCoA_Pathway Benzoyl-CoA Degradation Pathway CHdieneCoA->BenzoylCoA_Pathway

Caption: Anaerobic degradation pathway of this compound.

Experimental_Workflow_Enzyme_Assay cluster_culture 1. Anaerobic Culture cluster_extraction 2. Cell-Free Extract Preparation cluster_assay 3. Enzyme Assay cluster_analysis 4. Analysis Culture Grow G. metallireducens with CHC Harvest Harvest Cells Culture->Harvest Lyse Lyse Cells Harvest->Lyse Centrifuge Ultracentrifugation Lyse->Centrifuge Extract Collect Cell-Free Extract Centrifuge->Extract Reaction Set up Anaerobic Reaction Mixture Extract->Reaction Incubate Incubate and Take Time Points Reaction->Incubate Analysis RP-UPLC or Spectrophotometry Incubate->Analysis Data Calculate Specific Activity Analysis->Data

Caption: General workflow for enzyme activity assays.

GCMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_analysis 3. GC-MS Analysis cluster_data_processing 4. Data Processing Supernatant Culture Supernatant Acidify Acidify and Add Internal Standard Supernatant->Acidify Extract Solvent Extraction Acidify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Add Derivatizing Agent and Heat Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Acquire Acquire Data Inject->Acquire Identify Identify Metabolites (Retention Time, Mass Spectra) Acquire->Identify Quantify Quantify Metabolites (Internal Standard) Identify->Quantify

Caption: Workflow for GC-MS analysis of metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclohexanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cyclohexanecarboxylic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: this compound fails to dissolve in the hot solvent.

Possible Cause Solution
Insufficient Solvent Add small, incremental portions of the hot recrystallization solvent until the solid dissolves completely.
Inappropriate Solvent The selected solvent may not be suitable. This compound is moderately soluble in hot water and more soluble in organic solvents like ethanol and acetone.[1][2] For a given amount of solute, ensure you are using a solvent in which it is soluble at high temperatures but less soluble at room temperature.[3]
Insoluble Impurities Present If a small amount of solid material remains after adding a significant amount of hot solvent, these are likely insoluble impurities. Remove them by performing a hot gravity filtration of the solution before allowing it to cool.[3][4]

Problem 2: No crystals form upon cooling the solution.

Possible Cause Solution
Too Much Solvent Used This is a common issue where the solution is too dilute (not saturated) for crystals to form.[5] Gently boil the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[6]
Supersaturation The solution may be supersaturated, a state where the solute concentration exceeds its solubility at a given temperature, but crystallization has not initiated. Induce crystallization by: 1) Scratching the inside of the flask with a glass rod to create nucleation sites.[5] 2) Adding a "seed crystal" of pure this compound to serve as a template for crystal growth.[5]
Cooling Too Rapidly Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

Problem 3: The product "oils out" instead of forming crystals.

"Oiling out" is the separation of the dissolved solid as a liquid phase rather than solid crystals. This is problematic as the oil can trap impurities.[7]

Possible Cause Solution
High Concentration of Impurities A significant presence of impurities can lower the melting point of the mixture, leading to oiling out.
Solution Cooled Below Solute's Melting Point This occurs when the boiling point of the solvent is higher than the melting point of the solute (Melting point of this compound is 29-32°C).[8][9]
Supersaturation at a Temperature Above Melting Point The solution becomes saturated while the temperature is still above the melting point of the impure compound.
General Solutions 1) Reheat the solution to redissolve the oil. 2) Add a small amount of additional hot solvent to decrease the saturation temperature. 3) Allow the solution to cool more slowly. 4) Consider using a different recrystallization solvent with a lower boiling point.

Problem 4: Low recovery of purified crystals.

Possible Cause Solution
Too Much Solvent Used A large amount of the product will remain dissolved in the mother liquor upon cooling. If possible, concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[3]
Premature Crystallization Crystals may have formed during hot gravity filtration. Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent to prevent crystallization in the filter paper.[6]
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is very soluble at high temperatures and has low solubility at low temperatures. Water is a common choice as it meets these criteria and is inexpensive and non-flammable. This compound's solubility in water increases with temperature.[1] It is also soluble in organic solvents.[2][10] A mixed solvent system, such as ethanol and water, can also be effective.[11]

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[3][6] This will create a saturated solution upon cooling, which is necessary for a good yield of crystals. Start with a small amount of solvent and add more in small portions to the boiling mixture until the solid is fully dissolved.

Q3: My purified this compound is discolored. What should I do?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the gravity filtration step.[4] The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of the desired product.

Q4: What are the likely impurities in my crude this compound?

A4: The impurities will depend on the synthetic route used to prepare the acid.

  • From Hydrogenation of Benzoic Acid: The most likely impurity is unreacted benzoic acid. Other potential byproducts could include cyclohexyl methanol, toluene, and methyl cyclohexane, depending on the catalyst and reaction conditions.[12][13]

  • From Oxidation of Cyclohexanol/Cyclohexanone: Unreacted starting material (cyclohexanol or cyclohexanone) is a common impurity. Over-oxidation can lead to the formation of dicarboxylic acids like adipic acid.[14][15]

Q5: How can I tell if my recrystallized product is pure?

A5: A common method to assess purity is by measuring the melting point of the dried crystals. Pure crystalline solids have a sharp melting point range (typically 1-2°C). Impurities tend to depress and broaden the melting point range. The accepted melting point for pure this compound is between 29°C and 32°C.[8][9][10]

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [9]
Appearance White crystalline solid[1]
Melting Point 29 - 32 °C[8][9]
Boiling Point 232 - 233 °C[8]
Density ~1.033 g/mL at 25 °C[8]

Table 2: Solubility of this compound

SolventTemperatureSolubilityReference
Water15 °C0.201 g / 100 g[2][8]
Water25 °C0.46 g / 100 mL (4.6 mg/mL)[9]
Organic Solvents (e.g., ethanol, ether, acetone)Room TemperatureSoluble/Miscible[1][8][9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to a boil on a hot plate. Add more hot water in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, subsequently cool the flask in an ice-water bath for about 15-20 minutes.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a low-temperature oven.

  • Analysis: Weigh the dried, purified crystals to determine the percent recovery and measure their melting point to assess purity.

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If Needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved insoluble_check Insoluble Impurities? dissolved->insoluble_check hot_filter Hot Gravity Filtration insoluble_check->hot_filter Yes filtrate Clear Hot Filtrate insoluble_check->filtrate No hot_filter->filtrate cool_slowly Cool Slowly to Room Temperature filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed vacuum_filter Vacuum Filtration crystals_formed->vacuum_filter wash_cold Wash with Ice-Cold Solvent vacuum_filter->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Standard workflow for the purification of this compound by recrystallization.

Troubleshooting_No_Crystals start No Crystals Form Upon Cooling check_supersaturation Is Solution Supersaturated? start->check_supersaturation action_induce Induce Crystallization check_supersaturation->action_induce Yes check_dilute Is Solution Too Dilute? check_supersaturation->check_dilute No method1 Scratch inner wall of flask action_induce->method1 method2 Add a seed crystal action_induce->method2 end_success Crystals Form method1->end_success method2->end_success action_concentrate Concentrate Solution check_dilute->action_concentrate Yes method3 Boil off excess solvent action_concentrate->method3 method3->end_success

Caption: Decision-making process when no crystals form during recrystallization.

References

Technical Support Center: Cyclohexanecarboxylic Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cyclohexanecarboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound and troubleshooting common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route.

  • Hydrogenation of Benzoic Acid: The most common impurities are unreacted benzoic acid and incompletely hydrogenated intermediates, such as cyclohexenylacetic acids.[1] Residual solvents from the reaction and workup may also be present.[2]

  • Diels-Alder Reaction of 1,3-Butadiene and Acrylic Acid: This route first produces 3-cyclohexene-1-carboxylic acid. Incomplete subsequent hydrogenation will leave this unsaturated acid as an impurity.[3]

  • From Cyclohexanol/Cyclohexanone: Oxidation can lead to various byproducts depending on the reagents used. In some cases, dicarboxylic acids from ring-opening may be present.

  • General Impurities: Water introduced during the workup is a common impurity.[2] Side-reaction products, such as isomers like 1-methylcyclopentanecarboxylic acid, can also form under certain conditions.[4]

Q2: Which purification technique is most suitable for crude this compound?

A2: For laboratory-scale purification of solid this compound, recrystallization is typically the most effective and straightforward primary method.[2][5] For larger-scale operations or to remove impurities with significantly different boiling points, vacuum distillation is a viable option.[4] If recrystallization fails to remove closely related impurities, column chromatography can be a powerful secondary technique.[2][6]

Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration often indicates the presence of non-volatile impurities or byproducts from the reaction.[1]

  • Solution 1: Activated Carbon Treatment. If the discoloration is minor, you can treat the product with a small amount of activated charcoal during recrystallization, followed by hot filtration.[1][5]

  • Solution 2: Flash Column Chromatography. For more significant colored impurities, purification by flash column chromatography is recommended.[1][6]

Q4: I am observing a lower than expected yield after purification. What are the potential causes?

A4: Low yields can result from several factors:

  • Incomplete reaction: Ensure the synthesis reaction has gone to completion by monitoring it with an appropriate analytical technique (e.g., TLC, GC).[7]

  • Loss during workup: Product may be lost during aqueous washes if extractions are not performed thoroughly. Perform at least three extractions with a suitable organic solvent.[6]

  • Loss during recrystallization: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[2][8] Ensure the solution is sufficiently cooled to maximize crystal formation.[8]

  • Product degradation: High temperatures during distillation can cause decomposition.[9] Using a vacuum lowers the boiling point and minimizes this risk.[9]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material (e.g., Benzoic Acid)
  • Question: My NMR/GC analysis shows the presence of the aromatic starting material in my final product. How can I remove it?

  • Answer: Unreacted benzoic acid can be removed through a few methods:

    • Thorough Basic Wash: During the workup, wash the organic layer meticulously with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will convert the carboxylic acids into their water-soluble sodium salts, which can then be separated in the aqueous layer.[1][6] Perform multiple washes and check the pH of the final aqueous wash to ensure it is basic.[1]

    • Recrystallization: A carefully chosen solvent system for recrystallization can effectively separate this compound from the more planar benzoic acid.

    • Fractional Distillation: If the impurity persists, fractional distillation under reduced pressure can be effective in separating the higher-boiling this compound from benzoic acid.[1]

Issue 2: "Oiling Out" During Recrystallization
  • Question: When I try to recrystallize my crude product, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[2][5]

    • Action 1: Reheat the solution to dissolve the oil, add more solvent to reduce the saturation, and allow it to cool more slowly.[5][8]

    • Action 2: Use a different recrystallization solvent or a solvent mixture. For instance, dissolve the compound in a "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water) at an elevated temperature until the solution becomes slightly turbid, then cool slowly.[8]

    • Action 3: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[5]

Issue 3: No Crystal Formation Upon Cooling
  • Question: I have dissolved my crude product in a hot solvent, but no crystals are forming upon cooling. What went wrong?

  • Answer: Crystal formation can sometimes be slow to initiate, or the solution may not be saturated.

    • Action 1: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to achieve saturation, then attempt to cool it again.[2]

    • Action 2: Place the flask in an ice bath to further decrease the solubility and promote crystallization.[2]

    • Action 3: As a last resort, if the volume is small, you can leave the solution in the fume hood for the solvent to slowly evaporate, which should eventually lead to crystal formation.

Data Presentation

Table 1: Physical Properties Relevant to Purification

PropertyValueSignificance for Purification
Melting Point29-31 °C (lit.)A depressed and broad melting range indicates impurities.
Boiling Point232-233 °C (lit.)High boiling point necessitates vacuum distillation to prevent decomposition.[9]
SolubilitySoluble in organic solvents, slightly soluble in hot water.Key for selecting an appropriate recrystallization solvent.[10]

Table 2: Common Recrystallization Solvents

Solvent/SystemSuitabilityNotes
WaterGood for highly impure samples; often used as the "poor" solvent in a mixed system.[10]This compound has low solubility in cold water.
Ethanol/WaterA common and effective mixed solvent system.[10]The ratio can be adjusted to achieve optimal solubility.
Acetone/WaterAnother effective mixed solvent system.Similar principle to ethanol/water.
Hexane/HeptaneGood for recrystallizing the relatively nonpolar product.[4]Often used to remove more polar impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, hexane, or mixtures thereof) to find a suitable one that dissolves the compound when hot but poorly when cold.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.[2][5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10][11]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[10][11]

  • Drying: Dry the purified crystals in a vacuum desiccator or a low-temperature oven.[11]

Protocol 2: Purification by Vacuum Distillation
  • Pre-distillation Workup: Before distillation, wash the crude product with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and a brine wash. Dry the organic layer over an anhydrous salt like magnesium sulfate.[4][9]

  • Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask of an appropriate size. Add a magnetic stir bar or boiling chips. Ensure all glass joints are properly sealed.[9]

  • Distillation: a. Begin stirring and slowly apply the vacuum. b. Gently heat the distillation flask with a heating mantle. c. Collect any low-boiling fractions separately. d. Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.[4][9] e. Stop the distillation before the flask is completely dry.[9]

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Crude this compound check_purity Analyze Purity (NMR, GC, MP) start->check_purity impure Purity Not Met check_purity->impure Impurities Present pure Product is Pure check_purity->pure Purity OK identify_impurity Identify Impurity Type impure->identify_impurity starting_material Unreacted Starting Material (e.g., Benzoic Acid) identify_impurity->starting_material Aromatic Signals discoloration Colored Impurities identify_impurity->discoloration Visual Check other_byproducts Other Byproducts/Isomers identify_impurity->other_byproducts Other Signals purify_wash Perform Basic Wash (NaHCO3) starting_material->purify_wash purify_charcoal Recrystallize with Activated Charcoal discoloration->purify_charcoal purify_recrystallize Recrystallize other_byproducts->purify_recrystallize purify_distill Vacuum Distill other_byproducts->purify_distill purify_chromatography Column Chromatography other_byproducts->purify_chromatography purify_wash->purify_recrystallize purify_recrystallize->check_purity purify_recrystallize->check_purity purify_charcoal->check_purity purify_distill->check_purity purify_chromatography->check_purity

Caption: Troubleshooting workflow for purifying this compound.

RecrystallizationWorkflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Suction Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

References

optimizing hydrogenation of benzoic acid to cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of benzoic acid hydrogenation to cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the hydrogenation of benzoic acid to this compound?

A1: Several transition metal catalysts are effective for this transformation. Rhodium on carbon (Rh/C) has shown excellent activity, achieving nearly complete conversion and 100% selectivity to this compound under specific conditions.[1][2] Ruthenium (Ru) and Platinum (Pt) catalysts are also highly active.[1][2][3] Palladium on carbon (Pd/C) is another commonly used catalyst, often yielding high selectivity to this compound.[4][5] The general order of activity for charcoal-supported catalysts in supercritical CO2 has been reported as Rh/C > Ru/C > Pt/C > Pd/C.[1][2]

Q2: How do reaction conditions like temperature and pressure influence the hydrogenation process?

A2: Temperature and pressure are critical parameters. The reaction can be performed at relatively low temperatures (e.g., 323 K or 50°C) using highly active catalysts like Rh/C in supercritical CO₂.[1][2] Other studies report temperatures ranging from 80°C (353 K) to 220°C (493 K).[3][4] Hydrogen pressure significantly affects the reaction rate; for instance, with a Rh/C catalyst, conversion increased linearly as H₂ pressure was raised from 2 to 10 MPa.[1][2][6] High pressures of up to 15 MPa have been used in some systems with Pd/C catalysts.[1][2] The process can also be carried out in the vapor phase at temperatures between the melting (122°C) and boiling (249°C) points of benzoic acid at a given pressure.[7]

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in reactant solubility, catalyst activity, and product selectivity.[4]

  • Aprotic, Oxygenate-Free Solvents: Solvents like n-hexane have shown high conversion rates.[8]

  • Protic Solvents: Using water can be effective, but it may also block active sites on the catalyst surface.[8] However, in some systems, water can enhance selectivity. For example, a 1:1 mixture of 1,4-dioxane and water with a 5% Ru/C catalyst achieved 100% conversion and 86% selectivity for this compound.[4][5] This binary solvent system increases hydrogen solubility and reduces the formation of hydrogenolysis byproducts.[4]

  • Acidic Solvents: Acetic acid can be used, but it may lead to waste disposal challenges.[2]

  • Supercritical CO₂ (scCO₂): This medium serves as an environmentally friendly alternative to organic solvents, allowing for high reaction rates at low temperatures and easy product separation.[1][2]

Q4: What are the common side products, and how can their formation be minimized?

A4: Common side products include cyclohexyl methanol, benzyl alcohol, toluene, and methyl cyclohexane.[4][5] The choice of catalyst and solvent is key to minimizing these byproducts. For example, using a 5% Pd/C catalyst can yield 100% selectivity to this compound.[4][5] In contrast, ruthenium catalysts can also hydrogenate the carboxylic group, leading to cyclohexyl methanol.[4][5] The use of a 1:1 dioxane-water binary solvent system with Ru/C has been shown to suppress the formation of hydrogenolysis products like toluene and methyl cyclohexane.[4]

Troubleshooting Guide

Q1: I am observing low or no conversion of benzoic acid. What are the potential causes and solutions?

A1: Low conversion can stem from several issues related to the catalyst, reaction conditions, or impurities.

  • Potential Cause 1: Catalyst Inactivity. The catalyst may be old, poisoned, or improperly activated.[9]

    • Solution: Use a fresh batch of catalyst. Ensure proper pre-reduction or activation procedures are followed as per the manufacturer's guidelines.[2] Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) if applicable.[9]

  • Potential Cause 2: Insufficient Hydrogen Pressure. The reaction rate is often dependent on hydrogen concentration.[1][2]

    • Solution: Increase the hydrogen pressure within safe operational limits for your reactor. Ensure there are no leaks in the system.

  • Potential Cause 3: Catalyst Poisoning. Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. The product itself can sometimes inhibit the catalyst.[9]

    • Solution: Purify the benzoic acid and solvent before use. Use high-purity hydrogen gas. If product inhibition is suspected, consider operating in a continuous flow setup rather than a batch reactor to keep product concentration low.

  • Potential Cause 4: Poor Mass Transfer. Inadequate mixing can limit the contact between hydrogen, benzoic acid, and the solid catalyst.

    • Solution: Increase the stirring speed to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.[10]

start Low / No Conversion cat_check Is the catalyst active and properly loaded? start->cat_check pressure_check Is H2 pressure sufficient? cat_check->pressure_check Yes cat_sol Use fresh catalyst. Ensure proper activation. Increase catalyst loading. cat_check->cat_sol No purity_check Are reactants and solvent pure? pressure_check->purity_check Yes pressure_sol Increase H2 pressure. Check for system leaks. pressure_check->pressure_sol No mixing_check Is agitation adequate? purity_check->mixing_check Yes purity_sol Purify starting materials. Use high-purity H2. purity_check->purity_sol No mixing_sol Increase stirring speed. mixing_check->mixing_sol No success Problem Resolved mixing_check->success Yes cat_sol->success pressure_sol->success purity_sol->success mixing_sol->success BA Benzoic Acid CCA Cyclohexanecarboxylic Acid (Desired) BA->CCA + 3H₂ (Ring Hydrogenation) Catalyst: Pd/C, Rh/C TOL Toluene / Methyl Cyclohexane (Hydrogenolysis) BA->TOL - CO₂ / +H₂ (Hydrogenolysis) Catalyst: Ru/Al₂O₃ BZA Benzyl Alcohol BA->BZA + 2H₂ (Carboxyl Reduction) Catalyst: Ru-Sn/Al₂O₃ CHM Cyclohexyl Methanol (Over-hydrogenation) CCA->CHM + 2H₂ (Carboxyl Reduction) Catalyst: Ru/C cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis charge Charge Reactor: Benzoic Acid, Solvent, Catalyst seal Seal Reactor charge->seal flush Flush with N₂ then H₂ seal->flush pressurize Pressurize with H₂ flush->pressurize heat_stir Heat to Temp & Stir Vigorously pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool Reactor & Vent H₂ monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter analyze Analyze Liquid via GC/HPLC filter->analyze

References

Technical Support Center: Improving Yield in the Oxidation of Cyclohexanol to Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of cyclohexanol to cyclohexanecarboxylic acid. Our aim is to address common challenges and provide actionable solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Can cyclohexanol be directly oxidized to this compound in a single step?

A1: Direct, high-yield, one-pot oxidation of cyclohexanol to this compound without ring-opening is challenging and not commonly reported in standard laboratory procedures. The oxidation of a secondary alcohol like cyclohexanol typically yields a ketone, in this case, cyclohexanone. Stronger oxidizing conditions that might force the reaction to the carboxylic acid stage often lead to ring cleavage and the formation of byproducts like adipic acid. Therefore, a two-step approach is generally recommended for higher purity and yield.

Q2: What is the most reliable method to synthesize this compound from cyclohexanol?

A2: A reliable and common method is a two-step synthesis. The first step involves the oxidation of cyclohexanol to cyclohexanone. The second step is the subsequent oxidation of cyclohexanone to this compound. This approach allows for better control over the reaction and purification of the intermediate, leading to a higher overall yield of the desired carboxylic acid.

Q3: What are some common oxidizing agents for the conversion of cyclohexanol to cyclohexanone?

A3: Common oxidizing agents for this transformation include Jones reagent (chromic acid in acetone), sodium hypochlorite (bleach) in the presence of acetic acid, and pyridinium chlorochromate (PCC).

Q4: What are the typical byproducts in the oxidation of cyclohexanol?

A4: In the oxidation to cyclohexanone, common byproducts can include unreacted cyclohexanol and over-oxidation products such as adipic acid, especially when using strong oxidizing agents. In the subsequent oxidation of cyclohexanone to this compound, potential byproducts can include other dicarboxylic acids resulting from ring-opening.

Troubleshooting Guides

Guide 1: Low Yield in the Oxidation of Cyclohexanol to Cyclohexanone

Problem: The yield of cyclohexanone is significantly lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Insufficient Oxidizing Agent: Ensure the oxidizing agent is not the limiting reagent. A slight excess may be necessary. - Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. - Suboptimal Temperature: Maintain the recommended temperature for the specific oxidizing agent. For chromic acid, a temperature of 55-60°C is often optimal. For exothermic reactions with bleach, ensure the temperature does not rise excessively.
Product Loss During Workup - Inefficient Extraction: "Salting out" by adding a saturated sodium chloride solution can decrease the solubility of cyclohexanone in the aqueous layer, thereby improving extraction efficiency. - Improper Drying: Ensure the drying agent (e.g., anhydrous magnesium sulfate) is used correctly and is completely removed before solvent evaporation.
Side Reactions - Over-oxidation: This is more likely with strong oxidizing agents. Consider using a milder reagent like PCC. Carefully control the reaction temperature, as higher temperatures can promote over-oxidation.

Troubleshooting_Cyclohexanone cluster_start cluster_causes cluster_solutions start Low Yield of Cyclohexanone incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check for... workup_loss Product Loss During Workup? start->workup_loss side_reactions Side Reactions? start->side_reactions solution_incomplete Increase oxidant amount Extend reaction time Optimize temperature incomplete_reaction->solution_incomplete Yes solution_workup Use 'salting out' technique Ensure proper drying workup_loss->solution_workup Yes solution_side Use milder oxidant (e.g., PCC) Control temperature strictly side_reactions->solution_side Yes

Guide 2: Low Yield in the Oxidation of Cyclohexanone to this compound

Problem: The yield of this compound from cyclohexanone is poor.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Insufficient Oxidant: Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate) is used. - Inadequate Reaction Time/Temperature: The oxidation of a ketone can be slower than that of an alcohol. Ensure the reaction is heated and stirred for the recommended duration. Monitor by TLC if possible.
Formation of Byproducts - Ring Cleavage: Aggressive oxidizing conditions can lead to the formation of dicarboxylic acids (e.g., adipic acid). Control the reaction temperature and the rate of oxidant addition carefully.
Difficult Product Isolation - Solubility: this compound has some solubility in water. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. - Purification: Recrystallization is often necessary to purify the final product. Choose an appropriate solvent system to maximize recovery.

Troubleshooting_Cyclohexanecarboxylic_Acid cluster_start cluster_causes cluster_solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check for... byproducts Byproduct Formation? start->byproducts isolation_issues Isolation Problems? start->isolation_issues solution_incomplete Increase oxidant amount Optimize time/temperature incomplete_reaction->solution_incomplete Yes solution_byproducts Control temperature Slow oxidant addition byproducts->solution_byproducts Yes solution_isolation Thorough extraction Optimize recrystallization isolation_issues->solution_isolation Yes

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Oxidation of Cyclohexanol to Cyclohexanone using Jones Reagent

  • Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). With caution and stirring, slowly add this mixture to 50 mL of water. Allow the solution to cool to room temperature.[1]

  • Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.0 g (0.2 mol) of cyclohexanol in 100 mL of acetone.[1]

  • Addition of Jones Reagent: Cool the flask to 15-20°C in a water bath. Add the Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature between 25-30°C. The addition should take approximately 2 hours.[1]

  • Reaction Completion and Workup: After the addition is complete, stir the mixture for an additional 30 minutes. Add 100 mL of water and separate the two layers. Extract the aqueous layer with two 50 mL portions of ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude cyclohexanone can be purified by distillation.

Step 2: Oxidation of Cyclohexanone to this compound using Potassium Permanganate

  • Reaction Setup: In a flask equipped with a stirrer and a condenser, dissolve the cyclohexanone obtained from Step 1 in a suitable solvent such as tert-butyl alcohol.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the cyclohexanone solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring and Workup: Stir the reaction mixture until the purple color of the permanganate disappears, indicating the completion of the reaction. Acidify the mixture with an appropriate acid (e.g., HCl) and decolorize the manganese dioxide byproduct with a reducing agent like sodium bisulfite.

  • Isolation and Purification: Extract the aqueous solution with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.

Experimental_Workflow cluster_step1 Step 1: Cyclohexanol to Cyclohexanone cluster_step2 Step 2: Cyclohexanone to this compound A Dissolve Cyclohexanol in Acetone C Add Jones Reagent (15-20°C) A->C B Prepare Jones Reagent B->C D Stir and Workup C->D E Isolate Cyclohexanone D->E F Dissolve Cyclohexanone E->F Purified Intermediate G Add KMnO4 Solution F->G H Stir and Workup G->H I Isolate Cyclohexanecarboxylic Acid H->I

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for relevant transformations.

Reaction Oxidizing Agent/Catalyst Solvent Temperature Yield
Cyclohexanol → CyclohexanoneJones ReagentAcetone25-30°CHigh (not specified)[1]
Cyclohexanone → this compoundKMnO₄ or K₂Cr₂O₇DMSORoom Temp.Good (not specified)
Cyclohexanol → Adipic Acid (Ring Opening)Nitric Acid-55-60°C87.1%

Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and precision of the experimental technique. The data presented should be considered as a guide.

References

Technical Support Center: Cyclohexanecarboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the esterification of cyclohexanecarboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification process in a question-and-answer format.

Q1: Why is my ester yield unexpectedly low or non-existent?

Low yield is the most common issue in Fischer esterification, a reversible reaction.[1][2][3] The primary causes can be traced back to equilibrium limitations, reaction conditions, or reactant properties.

Possible Causes and Solutions:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is in a constant state of equilibrium.[2][3][4][5] If conditions are not optimized, the equilibrium may favor the reactants.

    • Solution: To shift the equilibrium towards the product side, either use a large excess of one reactant (usually the less expensive alcohol) or actively remove water as it forms.[3][5][6][7][8]

  • Presence of Water: As a product of the reaction, the presence of water can drive the equilibrium backward, hydrolyzing the ester back into the carboxylic acid and alcohol.[2][3][6]

    • Solution: Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus, molecular sieves, or a drying agent to remove water from the reaction mixture as it is formed.[4][5][6][8]

  • Inefficient Catalysis: An insufficient amount of catalyst or an inactive catalyst will lead to a slow reaction rate, preventing the reaction from reaching completion in a practical timeframe.[3]

    • Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][9] For reactions involving sensitive substrates, milder catalysts or coupling reagents can be used.[4][10]

  • Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction will be impractically slow. If it's too high, it can promote side reactions.[1][3][9]

    • Solution: Typically, the reaction should be heated to the reflux temperature of the alcohol being used.[9] For example, reactions with methanol are often run around 65-70°C, while ethanol requires about 78°C.[9]

  • Insufficient Reaction Time: Esterification reactions can be slow to reach equilibrium, particularly with sterically hindered molecules.[9]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). It is often advisable to let the reaction run for an extended period, such as 1-10 hours or even overnight, to ensure completion.[4][9]

  • Steric Hindrance: Bulky chemical groups near the reaction site on either the carboxylic acid or the alcohol can physically block the catalyst and reactants from approaching, slowing the reaction rate.[3][9] While this compound itself is not severely hindered, substituted versions can be.

    • Solution: Increase the reaction time, use a higher temperature, or consider using a less sterically hindered alcohol if possible.

Q2: I'm observing unexpected byproducts. What side reactions could be occurring?

The most common side reaction, especially with secondary or tertiary alcohols, is dehydration.

  • Possible Cause: Under strong acid and heat, alcohols (particularly tertiary ones) can undergo elimination to form alkenes.[3][4]

    • Solution: Maintain careful temperature control and avoid excessively high temperatures. If using a sensitive alcohol, consider milder esterification methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) and does not require strong acid.[5][10]

Q3: How can I effectively purify my final ester product?

Purification is essential to remove unreacted starting materials, catalyst, and byproducts.

  • Solution:

    • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.[11]

    • Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.[11]

    • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[11]

    • Distillation: Remove the solvent using a rotary evaporator. The crude ester can then be purified by distillation, often under reduced pressure, to separate it from any remaining starting materials.[12][13]

Frequently Asked Questions (FAQs)

What is the mechanism of Fischer Esterification?

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8] The mechanism involves several key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[5][6][14]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][6][14]

  • Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.[6][14]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water (a good leaving group) and forming a protonated ester.[6][14]

  • Deprotonation: A base (like water or the alcohol) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product.[14]

How can I drive the esterification reaction to completion?

According to Le Châtelier's principle, the equilibrium can be shifted to favor the products by:

  • Using an Excess of a Reactant: The most common strategy is to use the alcohol as the solvent, creating a large molar excess that drives the reaction forward.[6][8][14]

  • Removing a Product: Actively removing water as it is formed prevents the reverse reaction (hydrolysis).[5][6][8] This is often accomplished with a Dean-Stark apparatus or by adding a dehydrating agent.[5][8]

What are the typical reaction conditions?

The reaction is typically performed by refluxing the carboxylic acid and an excess of the alcohol with an acid catalyst.[4]

ParameterTypical Value / ConditionNotes
Reactant Ratio 1 equivalent Carboxylic AcidUsing a large excess of the alcohol is common to drive the equilibrium.[8]
5-10 equivalents (or as solvent) Alcohol
Catalyst H₂SO₄, p-TsOH, Lewis AcidsCatalyst loading is typically 1-5 mol% relative to the carboxylic acid.[9]
Temperature RefluxUsually the boiling point of the alcohol used (e.g., ~78°C for ethanol).[9]
Reaction Time 1 - 10 hoursMonitor by TLC until the starting material is consumed.[4]
Solvent Excess alcohol or a non-polar solvent like tolueneToluene is often used with a Dean-Stark trap to remove water.[4]

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

This protocol describes a general procedure for the Fischer esterification of this compound with ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl Ether)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and a large excess of anhydrous ethanol (e.g., 10 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the moles of carboxylic acid) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction & Neutralization: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and carefully wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Wash again with water, followed by brine.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester. Purify the crude product by vacuum distillation to yield pure ethyl cyclohexanecarboxylate.

Visualizations

Experimental Workflow

G A Setup (Flask, Acid, Alcohol) B Add Catalyst (H₂SO₄) A->B C Heat to Reflux (2-4 hours) B->C D Cool to RT & Remove Excess Alcohol C->D E Extraction & Neutralization (NaHCO₃ Wash) D->E F Dry Organic Layer (MgSO₄) E->F G Purification (Vacuum Distillation) F->G H Pure Ester Product G->H G start Low Ester Yield q1 Is water being removed? start->q1 s1 Implement Water Removal (e.g., Dean-Stark) q1->s1 No q2 Is reaction at reflux? q1->q2 Yes s1->q2 s2 Increase Temperature to Reflux q2->s2 No q3 Is catalyst active & sufficient? q2->q3 Yes s2->q3 s3 Add Fresh/More Catalyst q3->s3 No q4 Is reaction time sufficient? q3->q4 Yes s3->q4 s4 Increase Reaction Time (Monitor by TLC) q4->s4 No end Yield Improved q4->end Yes s4->end

References

Technical Support Center: Large-Scale Synthesis of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Cyclohexanecarboxylic Acid (CHCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound, focusing on the most common industrial route: the catalytic hydrogenation of benzoic acid.

Issue 1: Low Conversion of Benzoic Acid

Potential CauseSuggested SolutionExpected Outcome
Catalyst Inactivity or Deactivation Ensure the catalyst is fresh or properly regenerated. Common catalysts include Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C)[1][2]. Consider increasing the catalyst to acid weight ratio[3].Increased reaction rate and higher conversion of benzoic acid[2][3].
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the reactor's safety limits. Pressures can range from 10 psi to 2,000 psig depending on the specific process[1][4].Drives the hydrogenation reaction forward, improving conversion rates[2].
Suboptimal Reaction Temperature Verify the reaction temperature is within the optimal range for the chosen catalyst. For example, Rh/C can be effective at temperatures as low as 323 K (50°C) in certain media, while other industrial processes may operate up to 423 K (150°C)[1][2].Optimizes catalyst activity and reaction kinetics without promoting side reactions.
Poor Solvent Choice While the reaction can be run without a solvent using molten benzoic acid, this requires high temperatures[2]. Using a suitable solvent like a tertiary cyclic amide can improve solubility and reaction efficiency[1].Enhanced mixing and contact between reactants, catalyst, and hydrogen, leading to better conversion.

Issue 2: Formation of Undesired Byproducts

Potential CauseSuggested SolutionExpected Outcome
Over-reduction of Carboxylic Acid Use a catalyst selective for aromatic ring hydrogenation, such as Rh/C or Ru/C[1][2]. Avoid excessively harsh conditions (very high temperature or pressure) that could lead to the reduction of the carboxylic acid group[5].High selectivity towards this compound, minimizing the formation of cyclohexanemethanol.
Incomplete Hydrogenation If intermediates like cyclohexenecarboxylic acid are detected, increase reaction time or hydrogen pressure to ensure the reaction goes to completion[4][5].Complete saturation of the aromatic ring to yield the desired product.
Solvent-Related Impurities If using an alcohol solvent (e.g., methanol), esterification can occur as a side reaction[2]. Consider using a non-reactive solvent or running the reaction neat (solvent-free)[1][2].Prevents the formation of methyl cyclohexanecarboxylate and simplifies purification.

Issue 3: Difficulties in Product Purification

Potential CauseSuggested SolutionExpected Outcome
Residual Catalyst in Product After the reaction, the solid catalyst can be removed by filtration[6]. Ensure the filter medium is appropriate to capture fine catalyst particles.A clear, catalyst-free solution of the crude product.
Separation from Solvent and Unreacted Starting Material The product can be isolated by concentrating the filtrate through evaporation or distillation[6]. Recrystallization from a suitable solvent (e.g., using an ethanol/water mixture) can be employed for further purification[7].High-purity, crystalline this compound with melting point of 29-31°C[8].
Presence of Isomeric Byproducts In syntheses starting from substituted precursors, isomeric byproducts can form. Purification may require fractional distillation or crystallization to separate isomers with different physical properties[9].Isolation of the desired isomer with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale synthesis routes for this compound?

A1: The most common industrial method is the catalytic hydrogenation of benzoic acid[2]. Other established routes include the [2+4] Diels-Alder reaction of 1,3-butadiene and acrylic acid followed by hydrogenation, and the carboxylation of a cyclohexyl Grignard reagent with carbon dioxide[4][10].

Q2: Which catalysts are most effective for the hydrogenation of benzoic acid?

A2: Transition metal catalysts on a solid support are highly effective. The typical order of activity is Rhodium on carbon (Rh/C) > Ruthenium on carbon (Ru/C) > Platinum on carbon (Pt/C) > Palladium on carbon (Pd/C)[2]. Rh/C, in particular, can achieve almost complete conversion with 100% selectivity at relatively low temperatures[2].

Q3: What are the typical reaction conditions for the hydrogenation of benzoic acid?

A3: Conditions vary based on the catalyst and solvent system. Temperatures can range from 50°C to 180°C, and hydrogen pressures from 80 to 2,000 psig[1][2][6]. For instance, using a Pd/C catalyst may require high temperatures (423 K) and high H2 pressure (15 MPa)[2].

Q4: How can catalyst deactivation be addressed in a continuous process?

A4: Catalyst deactivation can occur over time. In continuous operations, it has been found that recycling a portion of the product stream can help maintain catalyst activity for extended periods[3]. This is because the increased concentration of the product in the reactor can significantly increase the reaction rate[3].

Q5: What are the key safety considerations for this synthesis?

A5: Key safety issues include handling high-pressure hydrogen gas, which is explosive, and managing potentially flammable solvents. This compound itself is irritating to the eyes, respiratory system, and skin[11]. Proper personal protective equipment (PPE), a well-ventilated area, and adherence to pressure vessel safety protocols are essential. Dust from the solid product can also form explosive mixtures with air[11].

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Benzoic Acid

This protocol describes a general procedure for the hydrogenation of benzoic acid in a high-pressure reactor.

  • Reactor Setup: Charge a high-pressure autoclave reactor with benzoic acid and the chosen catalyst (e.g., 5% Rh/C, at a catalyst-to-acid weight ratio of 1:20)[3]. If a solvent is used, add it at this stage.

  • Sealing and Purging: Seal the reactor securely. Purge the system multiple times with nitrogen gas, followed by hydrogen gas, to remove all air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 5-10 bar)[6]. Begin stirring and heat the mixture to the desired temperature (e.g., 100-180°C)[6].

  • Reaction Monitoring: Maintain the temperature and pressure for the duration of the reaction (e.g., 4-24 hours). The reaction progress can be monitored by sampling and analysis (e.g., GC or NMR) if the reactor setup allows.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Product Isolation: Open the reactor and dilute the crude reaction mixture with a suitable solvent (e.g., acetone). Filter the mixture to remove the solid catalyst[6].

  • Purification: Concentrate the filtrate by rotary evaporation to remove the solvent. The resulting crude this compound can be further purified by distillation or recrystallization[6].

Protocol 2: Diels-Alder Reaction and Subsequent Hydrogenation

This two-step process offers an alternative route to CHCA.[4]

  • Step A: [2+4] Diels-Alder Reaction

    • Charge a reactor with acrylic acid, 1,3-butadiene, and an optional solvent (e.g., toluene or xylene)[4].

    • Heat the mixture to a temperature between room temperature and 200°C to facilitate the cycloaddition[4].

    • After the reaction is complete (typically monitored by GC), the resulting 3-cyclohexene-1-carboxylic acid can be isolated or used directly in the next step.

  • Step B: Hydrogenation

    • To the solution of 3-cyclohexene-1-carboxylic acid, add a hydrogenation catalyst (e.g., 5% Pd/C)[4].

    • Pressurize the reactor with hydrogen (e.g., 10-150 psi) at a temperature between room temperature and 100°C[4].

    • Upon completion, the catalyst is filtered off, and the this compound is isolated from the solvent, typically yielding a high-purity product[4].

Quantitative Data Summary

Table 1: Comparison of Catalysts for Benzoic Acid Hydrogenation in scCO₂ [2]

CatalystTemperature (K)Conversion of Benzoic Acid (%)Selectivity for CHCA (%)
Rh/C 353~100100
Ru/C 353HighHigh
Pt/C 353ModerateHigh
Pd/C 353LowHigh

Data adapted from a study on hydrogenation in supercritical CO₂ showing relative catalyst activity.

Table 2: Typical Industrial Process Parameters

ParameterHydrogenation of Benzoic Acid[1][2]Diels-Alder Route (Hydrogenation Step)[4]
Catalyst Rh/C, Ru/C, Pd/CPd/C, Pt/C
Temperature 50 - 180 °CRoom Temp - 100 °C
Pressure 80 - 2000 psig10 - 150 psi
Solvent Tertiary amides, water, or noneToluene, xylene, ethanol
Typical Yield >95%>95%

Visualizations

G cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification cluster_end Products & Waste start_benzoic Benzoic Acid reactor High-Pressure Reactor (50-180°C, 80-2000 psig) start_benzoic->reactor start_h2 Hydrogen (H₂) start_h2->reactor start_catalyst Catalyst (e.g., Rh/C) start_catalyst->reactor filtration Filtration reactor->filtration Crude Product Slurry evaporation Solvent Evaporation filtration->evaporation Filtrate waste_catalyst Spent Catalyst (for recovery/regeneration) filtration->waste_catalyst Solid purification Final Purification (Distillation or Recrystallization) evaporation->purification Crude Product end_product High-Purity CHCA purification->end_product

Caption: Experimental workflow for the synthesis of CHCA via catalytic hydrogenation.

G start Problem: Low Yield or Purity check_conversion Is Benzoic Acid Conversion Low? start->check_conversion check_byproducts Are Byproducts Detected? start->check_byproducts cause_catalyst Cause: Inactive Catalyst check_conversion->cause_catalyst Yes cause_conditions Cause: Suboptimal Temp/Pressure check_conversion->cause_conditions Yes cause_overreduction Cause: Over-reduction check_byproducts->cause_overreduction Yes cause_incomplete Cause: Incomplete Hydrogenation check_byproducts->cause_incomplete Yes solution_catalyst Solution: Replace/Regenerate Catalyst or Increase Loading cause_catalyst->solution_catalyst solution_conditions Solution: Adjust Temp/Pressure to Optimal Range cause_conditions->solution_conditions solution_overreduction Solution: Use Milder Conditions or More Selective Catalyst cause_overreduction->solution_overreduction solution_incomplete Solution: Increase Reaction Time or H₂ Pressure cause_incomplete->solution_incomplete

Caption: Troubleshooting logic for low yield and purity issues in CHCA synthesis.

References

preventing rearrangement reactions in 1-methylcyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering rearrangement reactions during the synthesis of 1-methylcyclohexanecarboxylic acid.

Troubleshooting Guide: Minimizing Rearrangement Byproducts

Q1: My synthesis of 1-methylthis compound via the Koch-Haaf reaction is producing a significant amount of 1-methylcyclopentanecarboxylic acid. How can I prevent this rearrangement?

A1: The formation of 1-methylcyclopentanecarboxylic acid is a known issue in the Koch-Haaf reaction, arising from the rearrangement of the tertiary 1-methylcyclohexyl carbocation intermediate. The key to minimizing this side reaction is to control the reaction conditions to favor the direct carboxylation of the desired carbocation.

The most critical parameter is the local concentration of carbon monoxide (generated in situ from formic acid and sulfuric acid). A higher concentration of CO allows for faster trapping of the tertiary carbocation before it can rearrange.

Key Recommendations:

  • Stirring Speed: Employ slow, steady stirring instead of vigorous agitation. Rapid stirring can disperse the generated carbon monoxide too quickly, lowering its effective concentration around the carbocation and allowing more time for rearrangement to occur.[1]

  • Temperature Control: Maintain the reaction temperature in the recommended range (e.g., 15–20°C) as specified in established protocols. Deviations can affect the rates of both carboxylation and rearrangement.

  • Reagent Addition: Add the solution of the alcohol (e.g., 1-methylcyclohexanol or 2-methylcyclohexanol) in formic acid dropwise to the sulfuric acid.[1] This ensures a controlled generation of the carbocation in the presence of the trapping agent (CO).

The following diagram illustrates the troubleshooting logic for this issue.

G cluster_0 Troubleshooting Flow: Rearrangement in Koch-Haaf Synthesis start Problem: Significant Rearrangement Product (1-Methylcyclopentanecarboxylic Acid) check_stirring Is Stirring Speed High/Vigorous? start->check_stirring action_stirring Reduce to Slow, Steady Stirring to Increase Local CO Concentration check_stirring->action_stirring Yes check_temp Is Reaction Temperature Outside 15-20°C Range? check_stirring->check_temp No action_stirring->check_temp action_temp Implement Cooling Bath to Maintain 15-20°C check_temp->action_temp Yes check_addition Was Alcohol/Formic Acid Added Too Quickly? check_temp->check_addition No action_temp->check_addition action_addition Ensure Slow, Dropwise Addition check_addition->action_addition Yes solution Yield of 1-Methylcyclohexanecarboxylic Acid Improved check_addition->solution No action_addition->solution alternative Consider Alternative Synthesis: Grignard Reaction solution->alternative If issues persist

Caption: Troubleshooting workflow for minimizing rearrangement.

Q2: I am considering a Grignard reaction to avoid rearrangement. What are the potential pitfalls of this method?

A2: The Grignard reaction is an excellent alternative as it does not typically involve carbocation rearrangements. The primary route involves reacting 1-chloro- or 1-bromo-1-methylcyclohexane with magnesium to form the Grignard reagent, followed by carboxylation with carbon dioxide (dry ice).[1]

However, you should be aware of other potential side reactions:

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a dimer (e.g., 1,1'-dimethyl-bicyclohexyl). Using an appropriate solvent like 2-methyltetrahydrofuran (2-MeTHF) can help suppress this side reaction.

  • Hydrolysis: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Any water present will quench the Grignard reagent, forming methylcyclohexane and reducing your yield.[2]

  • Alcohol Formation: During workup, incomplete carboxylation can lead to the Grignard reagent reacting with any ketones formed as byproducts or being protonated to form the alkane. Careful control of the carboxylation step is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism causing the ring contraction from a six-membered to a five-membered ring?

A1: The rearrangement occurs via a carbocation intermediate. In the strongly acidic conditions of the Koch-Haaf reaction, the starting alcohol is protonated and loses water to form a tertiary carbocation. While a tertiary carbocation is generally stable, it can undergo an "alkyl shift" where a C-C bond from the ring migrates.[3] This process relieves some ring strain and leads to the formation of a different, rearranged carbocation, which is then carboxylated to yield the 1-methylcyclopentanecarboxylic acid byproduct.

The following diagrams illustrate the desired reaction and the competing rearrangement pathway.

G cluster_desired Desired Pathway cluster_rearranged Rearrangement Pathway 1-Methylcyclohexanol 1-Methylcyclohexanol Tertiary Carbocation Tertiary Carbocation 1-Methylcyclohexanol->Tertiary Carbocation H⁺, -H₂O 1-Methylthis compound 1-Methylthis compound Tertiary Carbocation->1-Methylthis compound +CO, +H₂O Tertiary Carbocation_re Tertiary Carbocation Rearranged Carbocation Rearranged Carbocation Tertiary Carbocation_re->Rearranged Carbocation Alkyl Shift (Ring Contraction) 1-Methylcyclopentanecarboxylic Acid 1-Methylcyclopentanecarboxylic Acid Rearranged Carbocation->1-Methylcyclopentanecarboxylic Acid +CO, +H₂O

Caption: Competing reaction pathways in the Koch-Haaf synthesis.

Q2: Which synthesis route is generally recommended to obtain the highest purity of 1-methylthis compound?

A2: For the highest purity and to avoid skeletal rearrangement, the Grignard reaction is generally the preferred method. This route forms a carbanionic organomagnesium species, which directly attacks carbon dioxide, bypassing the possibility of carbocation rearrangements.[4] While it requires strict anhydrous conditions, it reliably produces the desired product without the ring-contracted isomer. The Koch-Haaf reaction can be effective and high-yielding (93-101% crude yield reported under optimized conditions), but the risk of rearrangement is always present and is highly sensitive to reaction parameters.[1]

Quantitative Data

The effect of stirring speed on product distribution in the Koch-Haaf reaction highlights the importance of controlling reaction conditions. The data below is for the analogous carboxylation of cyclohexanol, which demonstrates the principle clearly.

ReactantStirring SpeedDesired Product (this compound) YieldRearranged Product (1-Methylcyclopentanecarboxylic Acid) YieldReference
CyclohexanolSlow75%14%[1]
CyclohexanolRapid8%61%[1]

Experimental Protocols

Protocol 1: Koch-Haaf Synthesis of 1-Methylthis compound (Minimized Rearrangement)

This protocol is adapted from Organic Syntheses, optimized to reduce rearrangement.[1]

Caution: This reaction evolves carbon monoxide, a toxic gas. Perform this procedure in a well-ventilated fume hood.

  • Apparatus Setup: Equip a 1-liter three-necked flask with a powerful mechanical stirrer (paddle stirrer), a dropping funnel with a gas by-pass, and a thermometer.

  • Initial Charge: Add 270 mL (4.86 moles) of 96% sulfuric acid to the flask. Begin slow, vigorous stirring and cool the flask in an ice/water bath to maintain a temperature of 15–20°C.

  • Initiation: Add 3 mL of 98–100% formic acid dropwise to the sulfuric acid.

  • Reactant Addition: Prepare a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol (or 1-methylcyclohexanol) in 46 g (1.00 mole) of 98–100% formic acid. Add this solution dropwise from the funnel over the course of 1 hour, ensuring the temperature remains between 15–20°C.

  • Reaction: After the addition is complete, continue to stir the mixture for 1 hour at 15–20°C.

  • Workup: Pour the reaction mixture onto 1 kg of crushed ice in a 4-liter beaker with stirring. The carboxylic acid will separate as a white solid.

  • Extraction: Extract the product into hexane. Wash the hexane solution with a potassium hydroxide solution to separate the carboxylic acid into the aqueous layer.

  • Isolation: Re-acidify the alkaline aqueous layer with hydrochloric acid to precipitate the product. Extract the final product into hexane, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting 1-methylthis compound should be of high purity.

Protocol 2: Synthesis via Grignard Carboxylation

This is a general procedure for the carboxylation of a Grignard reagent.

  • Grignard Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react 1-chloro-1-methylcyclohexane with magnesium turnings in anhydrous diethyl ether or 2-MeTHF to form the Grignard reagent (1-methylcyclohexylmagnesium chloride).

  • Carboxylation: Fill a separate, large beaker or flask with a large excess of freshly crushed dry ice (solid CO2).[5]

  • Reaction: While stirring the dry ice, slowly pour the Grignard solution over it. The reaction is vigorous. Use an anhydrous solvent to rinse the reaction flask and add it to the dry ice mixture to ensure all the Grignard reagent has been transferred.[5]

  • Quenching: Allow the excess CO2 to sublime. Once the bubbling has ceased, slowly add a dilute acid (e.g., 1 M HCl) to the mixture with stirring to protonate the carboxylate salt and dissolve any remaining magnesium salts.[2][4]

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

References

Technical Support Center: Cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cyclohexanecarboxylic acid derivatives for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common stability issues encountered during the handling, storage, and experimental use of this compound derivatives.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Q1: My experimental results are not reproducible, or I'm observing a decrease in the compound's activity over time. What could be the cause?

A1: Inconsistent results or loss of potency can stem from several stability issues. The most common culprits are chemical degradation and isomerization.

  • Chemical Degradation: Like many carboxylic acids, this compound derivatives can be susceptible to degradation under certain conditions. Key factors that can affect stability include pH, temperature, light, and the presence of oxidizing agents.[1] It is crucial to store these compounds in a cool, dry, and dark environment in tightly sealed containers.[2][3][4]

  • Isomerization: Substituted cyclohexanecarboxylic acids can exist as cis and trans isomers. The trans isomer, where bulky substituents are in the equatorial position, is generally more stable.[5] Depending on the energy barrier, conversion from the less stable cis isomer to the more stable trans isomer can occur, potentially altering the biological activity and physicochemical properties of your compound.[6]

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Results Observed check_storage Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed) start->check_storage check_isomer Analyze Isomeric Purity (e.g., via HPLC or NMR) start->check_isomer check_degradation Assess for Degradation Products (e.g., via HPLC-MS) start->check_degradation improper_storage Finding: Improper Storage check_storage->improper_storage isomerization Finding: Isomeric Ratio Changed check_isomer->isomerization degradation Finding: Degradation Products Detected check_degradation->degradation remediate_storage Action: Optimize Storage Conditions improper_storage->remediate_storage remediate_isomer Action: Re-purify to Isolate Desired Isomer isomerization->remediate_isomer remediate_degradation Action: Synthesize Fresh Batch / Re-purify degradation->remediate_degradation

Caption: Troubleshooting logic for inconsistent experimental outcomes.

Issue 2: Cis/Trans Isomerization

Q2: How can I prevent the isomerization of my substituted this compound derivative?

A2: Preventing isomerization can be challenging as it is often a thermodynamically driven process. However, you can take steps to minimize it:

  • Synthesis: During synthesis, reaction conditions can sometimes be tailored to favor the formation of the desired isomer.

  • Purification: Careful purification, for instance by chromatography or crystallization, can isolate the desired isomer.

  • Storage: Store the purified isomer under conditions that minimize the energy input, such as low temperatures.

  • pH Control: For some derivatives, pH can influence the rate of isomerization. Maintaining the compound in a pH environment where it is most stable can be beneficial.[6]

Q3: How can I determine the isomeric ratio of my sample?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying cis and trans isomers of this compound derivatives.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric ratio by integrating the signals corresponding to each isomer.

Issue 3: Degradation in Solution

Q4: I am observing degradation of my compound in solution during my experiments. What are the likely degradation pathways?

A4: For carboxylic acid derivatives, the most common degradation pathways in solution are hydrolysis and oxidation.

  • Hydrolysis: Ester or amide derivatives of this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the parent carboxylic acid and the corresponding alcohol or amine.[8][9][10] The rate of hydrolysis is often pH-dependent.[11]

  • Oxidation: While the cyclohexane ring is relatively stable, certain substituents on the ring or the derivative functionality could be prone to oxidation. The use of antioxidants in the formulation could be considered if oxidation is identified as a significant issue.

To identify the specific degradation pathway, a forced degradation study is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for a this compound derivative.

Objective: To assess the intrinsic stability of the derivative under various stress conditions.

Materials:

  • This compound derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[12]

  • Control Samples: Prepare control samples by diluting the stock solution with the solvent and storing them under normal conditions.

  • Analysis: Analyze all stressed samples and control samples by a validated stability-indicating HPLC method. An HPLC-MS method is ideal for identifying the mass of the degradation products.

Forced Degradation Workflow

G start Drug Substance/Product acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: General workflow for a forced degradation study.

Data Presentation

Table 1: Hypothetical Stability Data for a this compound Ester Derivative

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for a specific compound.

Stress ConditionDurationTemperature% Assay of Parent Compound% Total DegradationMajor Degradants Observed
0.1 M HCl24 hours60°C85.214.8Hydrolysis product (parent acid)
0.1 M NaOH24 hours60°C78.521.5Hydrolysis product (parent acid)
3% H₂O₂24 hoursRoom Temp92.17.9Oxidized derivatives
Thermal (Solid)48 hours70°C98.91.1Minor unidentified peaks
Photolytic1.2 M lux hrAmbient95.74.3Photodegradant 1

Signaling Pathway Involvement

Certain derivatives of this compound have been investigated as inhibitors of various enzymes and signaling pathways. For example, some derivatives act as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[13] Others have been explored as arginase inhibitors.[14] The diagram below illustrates a generalized signaling pathway that can be modulated by such inhibitors, for instance, the NF-κB/MAPK pathway, which is relevant in inflammation and is a target for some carboxylic acid derivatives.[15]

Generalized NF-κB/MAPK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR, TNFR) mapk_pathway MAPK Cascade (e.g., p38, JNK, ERK) receptor->mapk_pathway Activates ikk IKK Complex receptor->ikk Activates mapk_n Activated MAPKs mapk_pathway->mapk_n Translocates nfkb_ikb NF-κB - IκB ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocates inhibitor Cyclohexanecarboxylic Acid Derivative (Inhibitor) inhibitor->mapk_pathway Inhibits inhibitor->ikk Inhibits gene Gene Transcription (Inflammatory Cytokines) nfkb_n->gene mapk_n->gene

Caption: Potential modulation of the NF-κB/MAPK signaling pathway.

References

Technical Support Center: Analytical Separation of Cyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of cyclohexanecarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound isomers so challenging?

The primary challenge lies in the subtle structural differences between the isomers, particularly cis-trans diastereomers. These isomers often share very similar physicochemical properties, such as polarity, solubility, and boiling points, making their separation by standard techniques like fractional distillation difficult.[1][2] Effective separation requires high-resolution analytical methods that can exploit minor differences in their three-dimensional shapes and interactions with a stationary phase.[2]

Q2: What are the most common and effective analytical methods for separating these isomers?

For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods due to their high resolving power.[2] The choice between HPLC and GC often depends on the volatility of the isomers and the need for derivatization. Supercritical Fluid Chromatography (SFC) is also recognized as an excellent technique for chiral separations.[3]

Q3: Is derivatization necessary for the analysis of this compound isomers?

For GC analysis, derivatization is essential. Carboxylic acids are generally not volatile enough to pass through a GC column effectively.[4] They must be converted into more volatile esters (e.g., methyl esters) or other derivatives.[4][5] For HPLC analysis, derivatization is not always necessary but can be used to enhance separation or detection, for instance, by reacting the acid with a chiral agent to separate enantiomers as diastereomeric derivatives.[6][7]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem: My HPLC analysis shows broad, overlapping, or poorly resolved peaks for the isomers.

This is a common issue that can be addressed by systematically optimizing several chromatographic parameters.[1]

Possible Causes & Recommended Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase chromatography, decreasing the percentage of the organic solvent can increase retention time and may improve separation.[1]

  • Incorrect Mobile Phase pH:

    • Solution: The ionization state of the carboxylic acid group is critical. To ensure sharp peaks and consistent retention in reversed-phase HPLC, suppress the ionization of the analyte by adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase, maintaining a pH below the pKa of this compound.[1][8]

  • Inadequate Column Chemistry:

    • Solution: If mobile phase optimization is insufficient, select a different stationary phase. While a C18 column is a common starting point, a phenyl-hexyl or a cyano (CN) column may offer different selectivity for these isomers.[1] For some applications, mixed-mode columns with ion-pairing groups can also be effective.[9]

  • Column Temperature Not Optimized:

    • Solution: Adjusting the column temperature can influence selectivity. Lowering the temperature sometimes enhances the separation between diastereomers.[1]

Troubleshooting Guide: Gas Chromatography (GC)

This guide addresses common issues encountered during the GC separation of this compound isomers.

Problem: No analyte peak is detected, only the solvent front.

This almost always indicates a volatility issue with the analyte.

Possible Cause & Recommended Solution:

  • Underivatized Carboxylic Acid: Free carboxylic acids have low volatility and high polarity, causing them to get stuck on the GC column.[4]

    • Solution: Derivatize the carboxylic acid to a more volatile form, such as a methyl ester or a silyl ester.[4][5] A common method involves using reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) or trimethyloxonium tetrafluoroborate.[5][10]

Problem: Isomers are co-eluting or poorly resolved after derivatization.

Even after successful derivatization, achieving baseline separation can be challenging.

Possible Causes & Recommended Solutions:

  • Inefficient Oven Temperature Program:

    • Solution: A slow temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time between the analytes and the stationary phase, which can significantly improve the separation of closely eluting isomers.[2] Starting at a lower initial oven temperature can also enhance resolution.[2]

  • Inappropriate GC Column:

    • Solution: The choice of stationary phase is critical. For general analysis of derivatized isomers, a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS) is often a good starting point.[11][12] For more challenging separations, a more polar column (e.g., HP-INNOWAX) might provide the necessary selectivity, but only for the derivatized form.[4]

Quantitative Data Summary

The performance characteristics of analytical methods can vary based on the specific isomer, derivatization agent, and instrumentation. The following table provides a representative comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity Good linearity up to 3.6 µg/L (for this compound)[10]Typically demonstrates high linearity over a wide concentration range (e.g., 0.05 - 100 µg/mL)[11]
Accuracy (% Recovery) Around 100% (for this compound)[10]Generally high, often within 98-102%[11]
Precision (%RSD) <10% (for this compound)[10]Typically <5% for intra-day and <10% for inter-day precision[11]
Limit of Detection (LOD) 0.4 - 2.4 ng/L (for this compound)[10]Method-dependent; can range from ng/mL to pg/mL, especially with MS detection[11]
Notes Requires derivatization for volatility. High sensitivity, especially with NCI-MS.[10][11]Does not typically require derivatization. UV detection is possible, but LC-MS provides higher sensitivity and specificity.[11]

Experimental Protocols

Protocol 1: HPLC Separation of this compound Diastereomers

This protocol provides a starting point for the analytical separation of cis and trans isomers.

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][9]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% Formic Acid to suppress ionization.[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25-30 °C.

    • Detection: UV at 210 nm. For higher sensitivity, use a mass spectrometer (LC-MS).[11]

    • Injection Volume: 10 µL.[2]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).[2]

    • Inject the prepared sample.

    • Run the analysis for a sufficient duration to allow for the elution of both isomers.[2]

Protocol 2: GC-MS Analysis of this compound Isomers via Esterification

This protocol outlines the necessary derivatization and analysis by GC-MS.

  • Derivatization (Methyl Ester Formation):

    • To your sample containing the acid isomers, add a suitable solvent like methanol.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a dedicated methylation agent like trimethyloxonium tetrafluoroborate.[5]

    • Heat the mixture if required by the chosen method to drive the reaction to completion.

    • After the reaction, neutralize the acid catalyst and extract the methyl esters into a volatile organic solvent (e.g., hexane or dichloromethane).

  • Sample Preparation:

    • Dilute the extracted derivatized sample in a suitable volatile solvent to a final concentration of approximately 100-500 µg/mL.[2]

  • GC-MS System and Conditions:

    • GC Column: Use a medium-polarity capillary column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Injector: Split/splitless injector at 250°C. Use a split injection (e.g., 50:1) for analytical scale.[2]

    • Oven Program: Initial temperature 60°C, hold for 1-2 minutes, then ramp at 5°C/min to 280°C. This program should be optimized for the specific isomers.[2][11]

    • MS Detection: Operate in Electron Ionization (EI) mode for structural confirmation or Negative Chemical Ionization (NCI) mode for high sensitivity.[11]

    • Mass Range: Scan from m/z 40-400.[12]

Visualizations

Caption: General workflow for selecting and optimizing a separation method.

References

Technical Support Center: Synthesis of Cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanecarbonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclohexanecarbonyl chloride, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Violent/Uncontrolled Exothermic Reaction Rapid addition of the chlorinating agent (thionyl chloride or oxalyl chloride).Add the chlorinating agent dropwise or in small portions with vigorous stirring. Use an ice bath to maintain a low reaction temperature (e.g., 0-10 °C) during the addition.
Inadequate cooling capacity for the scale of the reaction.Ensure the cooling bath has sufficient volume and surface area. For larger scale reactions, consider using a more efficient cooling system like a cryostat.
Low Yield of Cyclohexanecarbonyl Chloride Presence of moisture in the reaction.All glassware must be thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.Use a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent.[1] Increase the reaction time or gently heat the mixture to reflux after the initial exothermic phase to drive the reaction to completion.[1]
Loss of product during workup.Cyclohexanecarbonyl chloride is moisture-sensitive and can be lost through hydrolysis. Minimize exposure to atmospheric moisture during workup. Use anhydrous extraction and drying agents.
Inefficient purification.Distill the crude product under reduced pressure to minimize thermal decomposition. Ensure the distillation apparatus is dry.
Product is Contaminated with Starting Material (Cyclohexanecarboxylic Acid) Insufficient amount of chlorinating agent.Use a slight excess of the chlorinating agent as mentioned above.
Reaction time was too short or the temperature was too low.After the initial addition, allow the reaction to stir at room temperature or gently reflux for 1-3 hours to ensure complete conversion.[1]
Presence of a High-Boiling Point Impurity Formation of cyclohexanecarboxylic anhydride.This can occur if the acid chloride reacts with unreacted carboxylic acid. Ensure complete conversion to the acid chloride. The anhydride can sometimes be removed by careful fractional distillation.
Product has a Yellowish Tint Impurities in the starting materials or side reactions.Use high-purity starting materials. Purification by distillation should yield a colorless product.
Formation of α-chloro Cyclohexanecarbonyl Chloride Radical chlorination at elevated temperatures.Maintain a controlled reaction temperature. Avoid unnecessarily high temperatures during reflux.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting this compound to cyclohexanecarbonyl chloride?

A1: The most common and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Thionyl chloride is often preferred due to its lower cost and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[1]

Q2: How can I safely handle the gaseous byproducts (SO₂ and HCl) of the reaction with thionyl chloride?

A2: The reaction should always be performed in a well-ventilated fume hood. The evolving gases should be passed through a gas trap containing a basic solution, such as aqueous sodium hydroxide, to neutralize the acidic gases.[1]

Q3: What is the role of a catalyst, such as DMF, in this reaction?

A3: A catalytic amount of N,N-dimethylformamide (DMF) can be used with oxalyl chloride to accelerate the reaction. DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is a more powerful chlorinating agent.

Q4: What are the critical safety precautions for this synthesis?

A4: Cyclohexanecarbonyl chloride and the chlorinating agents are corrosive and moisture-sensitive.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle all reagents and the product in a fume hood. Avoid contact with water as the reaction can be vigorous and release toxic gases.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[1] For a more quantitative assessment, an aliquot of the reaction mixture can be carefully quenched with an alcohol (e.g., methanol) and the resulting ester can be analyzed by Gas Chromatography (GC) to determine the conversion of the starting carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanecarbonyl Chloride using Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene, optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Apparatus for reaction under inert atmosphere and distillation

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Connect the top of the reflux condenser to a gas trap containing a sodium hydroxide solution.

  • Charging the Reactor: Place this compound (1.0 eq) into the reaction flask. If using a solvent, add the anhydrous solvent at this stage.

  • Addition of Thionyl Chloride: Cool the reaction flask in an ice-water bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise from the dropping funnel to the stirred solution of the carboxylic acid.[1] Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. To ensure the reaction goes to completion, the mixture can be heated to a gentle reflux for 1-3 hours.[1] The reaction is complete when gas evolution ceases.

  • Work-up: Remove the excess thionyl chloride and solvent by distillation at atmospheric pressure.

  • Purification: Purify the crude cyclohexanecarbonyl chloride by vacuum distillation to obtain a colorless liquid.

Protocol 2: Synthesis of Cyclohexanecarbonyl Chloride using Oxalyl Chloride

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dichloromethane)

  • Apparatus for reaction under inert atmosphere

Procedure:

  • Preparation: Set up the reaction apparatus as described in Protocol 1.

  • Charging the Reactor: To the reaction flask, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Addition of Reagents: Cool the flask in an ice bath. Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution (CO and CO₂) will be observed.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution stops.

  • Work-up and Purification: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude product is often of high purity and can be further purified by vacuum distillation if necessary.

Quantitative Data

Table 1: Illustrative Reaction Calorimetry Data for a Generic Carboxylic Acid Chlorination

ParameterValueNotes
Heat of Reaction (ΔHrxn) -50 to -100 kJ/molEstimated range for a typical carboxylic acid to acid chloride conversion. The exact value depends on the specific acid and reaction conditions.
Adiabatic Temperature Rise (ΔTad) 80 - 150 °CThis theoretical value highlights the potential for a significant temperature increase if cooling fails, emphasizing the importance of thermal management.
Heat Capacity of Reaction Mixture ~1.5 - 2.0 J/g·KTypical value for organic reaction mixtures.

Table 2: Recommended Operating Parameters for Exotherm Management

ParameterRecommended RangeRationale
Reagent Addition Rate 0.5 - 2.0 mL/min (lab scale)Slower addition allows for better heat dissipation and temperature control.
Initial Reaction Temperature 0 - 10 °CA lower starting temperature provides a larger safety margin to absorb the heat of reaction.
Cooling Bath Temperature -10 to 0 °CEnsures an adequate temperature difference for efficient heat removal.
Stirring Speed 300 - 500 RPMVigorous stirring promotes heat transfer from the reaction mixture to the cooling jacket.

Visualizations

Exotherm_Troubleshooting start Exotherm Management Issue (e.g., Runaway Reaction) check_addition Was the chlorinating agent added too quickly? start->check_addition check_cooling Is the cooling system adequate for the scale? check_addition->check_cooling No slow_addition Solution: Add reagent dropwise with vigorous stirring. check_addition->slow_addition Yes improve_cooling Solution: Use a larger ice bath, a cryostat, or reduce scale. check_cooling->improve_cooling No check_stirring Is stirring efficient? check_cooling->check_stirring Yes end Exotherm Controlled slow_addition->end improve_cooling->end increase_stirring Solution: Increase stirring speed to improve heat transfer. check_stirring->increase_stirring No check_stirring->end Yes increase_stirring->end

Caption: Troubleshooting workflow for managing exotherms.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_glassware Dry Glassware setup_apparatus Assemble Apparatus (Inert Atmosphere) prep_glassware->setup_apparatus charge_reagents Charge this compound (& optional solvent) setup_apparatus->charge_reagents cool_reaction Cool to 0-10 °C charge_reagents->cool_reaction add_chlorinating_agent Slowly Add Thionyl/Oxalyl Chloride cool_reaction->add_chlorinating_agent react Stir at RT or Reflux (1-3 hours) add_chlorinating_agent->react remove_excess Remove Excess Reagent & Solvent (Distillation) react->remove_excess purify Vacuum Distillation remove_excess->purify product Cyclohexanecarbonyl Chloride purify->product

Caption: Experimental workflow for cyclohexanecarbonyl chloride synthesis.

References

Technical Support Center: Drying Methods for Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing water from cyclohexanecarboxylic acid. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for various drying techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing water from this compound?

A1: Water can be removed from this compound using several methods, depending on whether the acid is in a solid state or dissolved in an organic solvent.

  • For Solutions: The most common methods involve using chemical drying agents (desiccants) like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or molecular sieves.[1][2] For larger scales or when very low water content is required, azeotropic distillation is a highly effective technique.[3][4]

  • For Solids: If the this compound is a wet solid, it can be dried by placing it under a high vacuum, often with gentle heating (well below its melting point of 29-31°C).[5][6]

Q2: How do I select the most appropriate drying method for my experiment?

A2: The choice of drying method depends on several factors: the physical state of your sample (solid or solution), the solvent used (if any), the required final dryness, and the scale of your experiment. The decision-making workflow below can guide your selection.

DryingMethodSelection cluster_solution Solution-Based Methods cluster_solid Solid-State Methods start Start: Wet this compound is_solution Is the acid in an organic solution? start->is_solution solvent_check What is the solvent? is_solution->solvent_check Yes vacuum_drying Vacuum Drying is_solution->vacuum_drying No (Solid) azeotrope Azeotropic Distillation (e.g., with Toluene/Cyclohexane) solvent_check->azeotrope Forms azeotrope with water (e.g., Toluene, Cyclohexane) drying_agent Use Chemical Drying Agent solvent_check->drying_agent Does not form azeotrope (e.g., Diethyl Ether, DCM) end_process End: Dry Product azeotrope->end_process agent_choice Select Agent: - MgSO₄ (fast, high capacity) - Na₂SO₄ (slower, high capacity) - Molecular Sieves (very dry, inert) drying_agent->agent_choice agent_choice->end_process vacuum_options Options: - Vacuum desiccator - High vacuum line - Gentle heating (T < 29°C) vacuum_drying->vacuum_options vacuum_options->end_process

Caption: Decision workflow for selecting a drying method.

Q3: Which chemical drying agents are compatible with this compound?

A3: It is crucial to use a neutral or mildly acidic drying agent to avoid an acid-base reaction.

  • Recommended: Anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are excellent choices for drying solutions of organic acids.[2] Molecular sieves (typically 3Å or 4Å) are also highly effective and chemically inert.[7][8]

  • Avoid: Basic drying agents like potassium carbonate (K₂CO₃) or calcium oxide (CaO) will react with the carboxylic acid. Calcium chloride (CaCl₂) should also be avoided as it can form complexes with carboxylic acids.[9]

Q4: How can I determine if my sample is sufficiently dry?

A4: For solutions dried with a chemical agent, a simple visual cue is that freshly added drying agent no longer clumps together but remains free-flowing, indicating that most of the water has been absorbed. For the highest accuracy, Karl Fischer titration is the standard method for quantitatively determining residual water content in a sample.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
The sample is still wet after using a drying agent. 1. Insufficient amount of drying agent: The capacity of the agent was exceeded. 2. Insufficient contact time: The agent did not have enough time to absorb the water (especially true for Na₂SO₄).[10] 3. Agent is no longer active: The drying agent may have absorbed moisture from the air prior to use.1. Add more drying agent in small portions until it no longer clumps. 2. Allow the solution to stand over the drying agent for a longer period (e.g., 15-30 minutes), with occasional swirling.[10] 3. Use a fresh, unopened container of drying agent or one that has been stored properly in a desiccator.
The drying agent clumped into a solid mass and is difficult to filter. Excessive water content: The solution contained a large amount of dispersed water, causing the anhydrous salt to form a solid hydrate cake.First, separate any visible water layers using a separatory funnel. Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water before adding the drying agent.[10] If a cake has already formed, you may need to add more solvent to break it up before attempting filtration.
An emulsion formed during azeotropic distillation workup. Incomplete phase separation: The condensed azeotrope (e.g., toluene-water) has not fully separated into distinct organic and aqueous layers in the Dean-Stark trap or separator.Allow more time for separation. Adding a small amount of brine to the separator can help break the emulsion by increasing the ionic strength of the aqueous phase.
Low product yield after drying. 1. Adsorption onto drying agent: The product can be physically trapped within the crystalline structure of the used drying agent. 2. Reaction with drying agent: An incompatible (basic) drying agent was used, converting the acid to its salt.1. After decanting or filtering the dried solution, rinse the drying agent with a small amount of fresh, dry solvent and combine the rinse with the main solution. 2. Ensure the use of a neutral drying agent like MgSO₄, Na₂SO₄, or molecular sieves.[2]

Data Presentation: Comparison of Common Drying Agents

The following table summarizes the properties of drying agents suitable for use with this compound solutions. "Intensity" refers to the ultimate dryness that can be achieved.

Drying AgentCapacity (Water per g)SpeedIntensity (Final H₂O)Compatibility Notes
Magnesium Sulfate (MgSO₄) HighFastMedium-HighGenerally useful for most organic compounds, including acids.[11]
Sodium Sulfate (Na₂SO₄) Very HighSlowLowGenerally useful, but not for achieving extremely low water levels. The decahydrate is unstable above 32°C.
Molecular Sieves (3Å or 4Å) HighFastVery HighChemically inert and provide the driest solvents.[7][12] Must be activated (heated under vacuum) before use.[13]

Experimental Protocols

Protocol 1: Drying a Solution with Anhydrous Magnesium Sulfate (MgSO₄)

This protocol describes the standard procedure for drying an organic solution containing this compound.

  • Initial Separation: If the organic solution is from an aqueous workup, ensure any visible layers of water have been separated using a separatory funnel. A final wash with brine is recommended to remove bulk water.[10]

  • Transfer: Transfer the organic solution to a clean, dry Erlenmeyer flask.

  • Add Drying Agent: Add a small amount of anhydrous MgSO₄ (e.g., 1-2 spatula tips for 50 mL of solution) and swirl the flask. The MgSO₄ will clump as it absorbs water.

  • Assess Dryness: Continue adding small portions of MgSO₄ until some of the powder remains free-flowing and does not clump. This indicates the water has been consumed.

  • Incubate: Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Separate: Remove the MgSO₄ by gravity filtering the solution through a fluted filter paper into a clean, dry flask or by carefully decanting the liquid.

  • Rinse: Rinse the used MgSO₄ with a small volume of the pure, dry solvent to recover any adsorbed product, and combine this rinse with the filtered solution.

Protocol 2: Azeotropic Distillation for Water Removal

This method is highly effective for removing water by co-distillation with an immiscible solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.[3][4]

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Charge the Flask: Add the wet solution of this compound in the chosen azeotroping solvent (e.g., toluene) to the flask along with a stir bar or boiling chips.

  • Heat to Reflux: Heat the mixture to a steady reflux. The vaporous azeotrope will rise, condense, and collect in the Dean-Stark trap.

  • Water Separation: As the condensate collects, it will separate into two layers in the trap. The denser water will sink to the bottom of the graduated arm, while the less dense organic solvent will overflow and return to the distillation flask.

  • Monitor Progress: Continue the distillation until no more water collects in the arm of the trap.

  • Cool Down: Once drying is complete, turn off the heat and allow the apparatus to cool. The remaining solution in the flask is now dry.

Protocol 3: Drying Solid this compound under Vacuum

This protocol is suitable for drying the crystalline solid product.

  • Sample Preparation: Spread the moist this compound in a thin layer on a watch glass or in a shallow dish to maximize surface area.

  • Vacuum Application: Place the sample in a vacuum desiccator or connect it to a high vacuum line.

  • Drying: Allow the sample to remain under vacuum until it reaches a constant weight, which indicates all volatile water has been removed. Gentle heating (e.g., with a water bath below 29°C) can accelerate the process, but care must be taken not to melt the solid.[6]

References

Technical Support Center: Efficient Hydrogenation of Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of benzoic acid.

Question 1: My benzoic acid conversion is low or the reaction is not proceeding. What are the potential causes and solutions?

Answer:

Low or no conversion in benzoic acid hydrogenation can stem from several factors, primarily related to the catalyst, reaction conditions, and reactants.

  • Catalyst Inactivity:

    • Possible Cause: The catalyst may have been improperly stored, handled, or has been deactivated from previous use.

    • Solution: Ensure the catalyst is fresh or has been properly regenerated according to the manufacturer's protocol. Before the reaction, the catalyst, especially supported transition metal catalysts, should be reduced with hydrogen gas at an elevated temperature (e.g., 573 K for 2 hours) to ensure it is in its active state.[1]

  • Catalyst Poisoning:

    • Possible Cause: Impurities in the benzoic acid substrate or solvent, such as sulfur compounds, can poison the catalyst by strongly binding to the active sites.[2][3] The carboxyl group of benzoic acid itself can also act as a poison, particularly with certain catalysts.[4][5]

    • Solution: Use high-purity benzoic acid and solvents.[2] If catalyst poisoning is suspected, consider using a catalyst known to be more resistant, such as Pt/TiO₂, which has shown high efficiency even in the presence of common catalyst poisons.[4][5]

  • Suboptimal Reaction Conditions:

    • Possible Cause: The temperature and hydrogen pressure may be insufficient to overcome the activation energy for the hydrogenation of the stable aromatic ring.[6][7][8]

    • Solution: Increase the reaction temperature and/or hydrogen pressure. Typical conditions for benzoic acid hydrogenation can range from 80°C to 250°C and 50 to 150 bar H₂.[5][9] However, milder conditions (e.g., 323 K or 50°C) have been successful with highly active catalysts like Rh/C in supercritical CO₂.[1][10]

  • Inefficient Mixing:

    • Possible Cause: Poor agitation can lead to mass transfer limitations, where the hydrogen gas, benzoic acid, and catalyst are not in sufficient contact.

    • Solution: Ensure vigorous stirring to maintain a uniform suspension of the catalyst and to maximize the dissolution of hydrogen gas in the solvent.

Question 2: I am observing poor selectivity, with byproducts such as benzyl alcohol, toluene, or methyl cyclohexane. How can I improve the selectivity towards this compound?

Answer:

Poor selectivity is a common challenge and is often influenced by the choice of catalyst, solvent, and reaction conditions.

  • Catalyst Choice:

    • Possible Cause: Some catalysts are more prone to over-hydrogenation or side reactions. For instance, ruthenium-based catalysts can hydrogenate both the aromatic ring and the carboxylic group, leading to byproducts like cyclohexyl methanol.[11][12]

    • Solution: For high selectivity to this compound, Rh/C and Pd/C catalysts are often effective.[1][13] Pt/TiO₂ has also demonstrated high selectivity.[4][9]

  • Solvent Effects:

    • Possible Cause: The solvent can significantly influence the reaction pathway. Using an alcohol solvent like methanol can lead to the formation of ester byproducts.[1] Basic solvents may cause decarboxylation.[1]

    • Solution: Consider using a non-alcoholic, inert solvent such as dioxane, hexane, or supercritical CO₂.[1][2] A binary solvent system of 1:1 1,4-dioxane and water has been shown to increase the selectivity to this compound with a 5% Ru/C catalyst by enhancing hydrogen solubility and reducing hydrogenolysis products.[11][13]

  • Reaction Conditions:

    • Possible Cause: Harsh reaction conditions (high temperature and pressure) can promote side reactions like decarboxylation and over-hydrogenation.[9]

    • Solution: Optimize the reaction conditions to be as mild as possible while still achieving good conversion. This may involve screening different temperatures and pressures to find the optimal balance.

Question 3: My catalyst appears to be deactivating over time or with recycled use. What is causing this and how can it be prevented?

Answer:

Catalyst deactivation is a common issue in continuous or repeated batch processes.

  • Coke Formation:

    • Possible Cause: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.

    • Solution: Lowering the reaction temperature can help minimize coke formation. Periodic regeneration of the catalyst by controlled oxidation to burn off the coke may be necessary.

  • Leaching of the Active Metal:

    • Possible Cause: The active metal component of the catalyst may slowly dissolve into the reaction medium, especially under acidic or harsh conditions.

    • Solution: Ensure the catalyst support is stable under the reaction conditions. Using a more robust catalyst system can mitigate this issue.

  • Poisoning from Reactant or Byproducts:

    • Possible Cause: As mentioned earlier, impurities or the benzoic acid itself can act as poisons.[3][4][5]

    • Solution: Purifying the feed stream is crucial. In some cases, introducing a small amount of molecular oxygen (e.g., 0.1-0.6% by volume with respect to hydrogen) can help maintain catalyst activity, though safety precautions are essential.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the hydrogenation of benzoic acid to this compound?

A1: Several transition metal catalysts are effective, with the choice depending on the desired reaction conditions and selectivity. Commonly used catalysts include:

  • Rhodium on carbon (Rh/C): Often shows the highest activity among common supported metal catalysts, allowing for high conversion under relatively mild conditions.[1]

  • Ruthenium on carbon (Ru/C): Also highly active, but can sometimes lead to over-hydrogenation of the carboxylic acid group.[1][13]

  • Platinum on titania (Pt/TiO₂): A highly effective catalyst that has shown record turnover frequencies and is resistant to poisoning by the carboxyl group.[4][5]

  • Palladium on carbon (Pd/C): A commonly used and effective catalyst, though it may require higher temperatures and pressures compared to rhodium.[1]

Q2: What is the role of the solvent in benzoic acid hydrogenation?

A2: The solvent plays a critical role in the solubility of benzoic acid and hydrogen, and it can influence the reaction's selectivity.

  • Polar protic solvents (e.g., water, alcohols): Can lead to side reactions like esterification if alcohols are used.[1] Water can be an effective solvent, but the activity of some catalysts may be lower compared to non-polar solvents.[9]

  • Aprotic solvents (e.g., hexane, dioxane): Can result in higher conversion rates as they may not interfere with the adsorption of benzoic acid on the catalyst surface.[9]

  • Supercritical Carbon Dioxide (scCO₂): An environmentally friendly solvent that can lead to high conversion and selectivity at low temperatures, and it simplifies product and catalyst separation.[1]

Q3: What are typical reaction conditions for efficient benzoic acid hydrogenation?

A3: Reaction conditions are highly dependent on the catalyst used.

  • With highly active catalysts like Rh/C in scCO₂: Mild conditions such as 323 K (50°C) and 10 MPa H₂ pressure can achieve near-complete conversion and 100% selectivity.[1]

  • With Pt/TiO₂ in hexane: Excellent results have been obtained at 80°C and 50 bar H₂.[4][5]

  • With Ru/C in a dioxane-water mixture: Conditions of 493 K (220°C) and 6.89 MPa H₂ pressure have been used to achieve 100% conversion.[11][13]

  • Traditional systems with Pd/C: Often require higher temperatures (e.g., 423 K or 150°C) and pressures (e.g., 15 MPa).[1]

Data Presentation

Table 1: Comparison of Catalyst Performance in Benzoic Acid Hydrogenation

CatalystSupportSolventTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to this compound (%)Reference
5% Rh/CCarbonscCO₂5010~100100[1]
5% Ru/CCarbonscCO₂801095.1100[1]
5% Pt/CCarbonscCO₂801048.6100[1]
5% Pd/CCarbonscCO₂801015.2100[1]
Pt/TiO₂TitaniaHexane805>99>93[4][9]
5% Ru/CCarbon1:1 Dioxane-Water2206.8910086[11][13]

Experimental Protocols

Detailed Methodology for Hydrogenation of Benzoic Acid using Rh/C in Supercritical CO₂

This protocol is based on the methodology described by S. K. Tula et al. (2014).[1]

1. Catalyst Preparation:

  • Use a commercially available 5% Rh/C catalyst.

  • Before the reaction, reduce the catalyst at 573 K for 2 hours under a flow of hydrogen gas.[1]

2. Reactor Setup:

  • Place 8.2 mmol of benzoic acid and 0.05 g of the pre-reduced 5% Rh/C catalyst into a high-pressure stainless-steel autoclave (e.g., 50 mL capacity).[1]

  • Seal the reactor and flush it three times with N₂ or low-pressure CO₂ to remove air.[1]

3. Reaction Execution:

  • Heat the reactor to the desired temperature (e.g., 323 K / 50°C).[1]

  • Introduce hydrogen gas to the desired pressure (e.g., 10 MPa).[1]

  • Introduce compressed liquid CO₂ using a high-pressure pump to the desired pressure (e.g., 10 MPa).[1]

  • Maintain the reaction under vigorous stirring for the specified time (e.g., 3 hours).[1]

4. Work-up and Analysis:

  • After the reaction is complete, cool the reactor to room temperature.

  • Slowly and carefully release the pressure.

  • The product, this compound, can be easily separated from the catalyst as the CO₂ is vented.

  • Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start reagents Select Catalyst and Reagents (Benzoic Acid, Solvent) start->reagents catalyst_prep Catalyst Pre-treatment (e.g., Reduction) reagents->catalyst_prep reactor_setup Reactor Assembly and Charging catalyst_prep->reactor_setup purge Purge Reactor (Remove Air) reactor_setup->purge conditions Set Temperature and Pressure purge->conditions run_reaction Run Reaction with Stirring conditions->run_reaction cooldown Cool Down and Depressurize run_reaction->cooldown separation Separate Catalyst and Product cooldown->separation analysis Analyze Product (GC, HPLC) separation->analysis end End analysis->end Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions issue Low Conversion or Selectivity catalyst_inactive Inactive Catalyst? issue->catalyst_inactive Check Catalyst temp_pressure Suboptimal T/P? issue->temp_pressure Check Conditions catalyst_poisoned Catalyst Poisoned? catalyst_inactive->catalyst_poisoned solution_catalyst Solution: - Use fresh/regenerated catalyst - Pre-reduce catalyst - Purify reagents catalyst_poisoned->solution_catalyst solvent_issue Incorrect Solvent? temp_pressure->solvent_issue solution_conditions Solution: - Increase T/P - Optimize solvent system - Ensure proper mixing solvent_issue->solution_conditions

References

Technical Support Center: Monitoring Cyclohexanecarboxylic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively monitoring the progress of cyclohexanecarboxylic acid reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a this compound reaction?

A1: TLC is a rapid and effective method to qualitatively monitor the progress of a chemical reaction.[1][2][3] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product(s) over time. When the starting material spot is no longer visible in the reaction mixture lane, the reaction is generally considered complete.[1][4]

Q2: How do I choose an appropriate mobile phase (eluent) for this compound and its derivatives?

A2: The choice of mobile phase depends on the polarity of the reactants and products. This compound is a polar compound. A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] For carboxylic acids, which can exhibit tailing, adding a small amount of a slightly more polar or acidic solvent, such as acetic acid or formic acid (around 0.1-2%), to the mobile phase can result in tighter, more defined spots.[5][6][7]

Q3: My spots are streaking or smearing. How can I fix this?

A3: Streaking or smearing of carboxylic acids on silica gel TLC plates is a common issue.[8][9][10] This is often due to strong interactions between the acidic carboxyl group and the slightly acidic silica gel stationary phase.[5] Here are several solutions:

  • Add Acid to the Eluent: Add a few drops of acetic acid or formic acid to your developing solvent.[5][8][10] This helps to suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in rounder spots.

  • Reduce Sample Concentration: You may have overloaded the plate by spotting a too-concentrated sample.[8][10] Dilute your sample and re-spot the plate.

  • Change the Solvent System: If adding acid doesn't help, consider a different mobile phase combination, such as methanol in dichloromethane (DCM).[5]

Q4: I can't see the this compound spot on the TLC plate after developing. What should I do?

A4: this compound is not colored and does not absorb UV light strongly unless a chromophore is present in the molecule.[8][11] Therefore, you will need to use a visualization technique:

  • UV Light: While not always effective for saturated compounds, it's the first non-destructive method to try if your plates contain a fluorescent indicator.[11][12]

  • Iodine Chamber: Place the dried plate in a chamber containing iodine crystals. Many organic compounds will absorb the iodine vapor and appear as brown spots.[6][11] This stain is usually not permanent.

  • Staining Reagents: Use a chemical stain that reacts with carboxylic acids. Bromocresol green is a specific stain for acidic compounds, which will appear as yellow spots on a blue or green background.[11][13][14][15] Potassium permanganate (KMnO₄) is a general stain for compounds that can be oxidized and will show up as yellow-brown spots on a purple background.[16]

Q5: How do I interpret the Rf values on my TLC plate?

A5: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. In normal-phase TLC (with a polar stationary phase like silica gel), less polar compounds travel further up the plate and have a higher Rf value, while more polar compounds have a lower Rf value. Typically, the product of a reaction will have a different polarity and thus a different Rf value than the starting material. For example, if you are esterifying this compound, the resulting ester will be less polar and will have a higher Rf value than the starting carboxylic acid.[7]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Spots are streaked or form upward crescents Sample is too concentrated.[8][10]Dilute the sample before spotting.
The compound is strongly acidic (like a carboxylic acid) and is interacting with the silica gel.[5][8][10]Add 0.5-2% acetic or formic acid to the eluting solvent.[5][6]
No spots are visible The compound is not UV-active.[9]Use a chemical stain (e.g., bromocresol green for acids, or a general stain like potassium permanganate).[13][16]
The sample is too dilute.[6][9]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6]
The solvent level in the developing chamber was above the spotting line.[8][9]Ensure the solvent level is below the origin line on the TLC plate.
Spots are at the baseline (low Rf) The eluting solvent is not polar enough.[6]Increase the proportion of the polar solvent in your mobile phase.
Spots are at the solvent front (high Rf) The eluting solvent is too polar.[6]Decrease the proportion of the polar solvent in your mobile phase.
Downward crescent-shaped spots The adsorbent (silica gel) was disturbed during spotting.[8][9][10]Be gentle when spotting; avoid gouging the silica layer with the capillary tube.
Crooked solvent front The TLC plate is touching the side of the developing chamber or the filter paper.[8][9]Center the plate in the chamber so it does not touch the sides.
The adsorbent has flaked off the sides of the plate.[8][9]Use a new, undamaged TLC plate.
Experimental Protocol: Monitoring a Reaction by TLC

This protocol outlines the general procedure for monitoring the progress of a reaction involving this compound.

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Mobile phase (e.g., Hexane:Ethyl Acetate with 1% acetic acid)

  • Capillary spotters

  • Pencil

  • Ruler

  • Visualization tools: UV lamp, iodine chamber, or staining solution (e.g., Bromocresol Green)

  • Forceps

  • Heat gun (if using a stain that requires heating)

2. Procedure:

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[17]

    • Mark three small, evenly spaced points on this line for spotting: one for the starting material (SM), one for a co-spot (Co), and one for the reaction mixture (Rxn).[1][2]

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of your starting material and the reaction mixture (take a small aliquot from the reaction). A 1% concentration is often a good starting point.[8]

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" mark.

    • Apply a small spot of the reaction mixture to the "Rxn" mark.

    • On the "Co" mark, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it. The co-spot helps to confirm if spots in the reaction mixture are identical to the starting material.[2]

    • Ensure all spots are small and concentrated. Allow the solvent to fully evaporate from the spots before development.

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the origin line).

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the lid and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate is not touching the sides of the chamber.[8] Close the lid.

    • Allow the solvent to travel up the plate. Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[8][18]

    • If spots are not UV-active, place the plate in an iodine chamber or dip it into an appropriate staining solution.[19] For this compound, Bromocresol Green is a highly effective stain.[13][15]

    • If using a stain that requires heat, gently warm the plate with a heat gun until the spots appear.[19]

  • Analysis:

    • Observe the spots. As the reaction proceeds, the starting material spot in the "Rxn" lane should diminish, and a new product spot (with a different Rf) should appear and intensify.[2][20]

    • The reaction is considered complete when the starting material spot is absent in the "Rxn" lane.

Visualizations

TLC_Workflow A 1. Prepare TLC Plate (Draw Origin Line) B 2. Spot Samples (SM, Co, Rxn) A->B D 4. Develop Plate B->D C 3. Prepare Chamber (Add Eluent & Saturate) C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize Spots (UV, Iodine, or Stain) E->F G 7. Analyze Results (Check for SM Disappearance) F->G H Reaction Complete? G->H I Continue Reaction & Re-sample H->I No J Proceed to Work-up H->J Yes I->B Take new aliquot

Caption: Workflow for monitoring a chemical reaction using TLC.

TLC_Troubleshooting start Problem with TLC Plate q1 Are spots streaking? start->q1 a1_yes Add 1% Acetic Acid to Mobile Phase q1->a1_yes Yes q2 Are there no visible spots? q1->q2 No a1_yes->q2 a1_no a2_yes Use a Chemical Stain (e.g., Bromocresol Green) q2->a2_yes Yes q3 Is Rf too high or too low? q2->q3 No a2_yes->q3 a2_no a3_yes_high Decrease Eluent Polarity q3->a3_yes_high Too High a3_yes_low Increase Eluent Polarity q3->a3_yes_low Too Low a3_no Other Issue (e.g., Crooked Front, Crescent Spots) q3->a3_no No

Caption: Troubleshooting guide for common TLC issues.

References

Validation & Comparative

A Comparative Analysis of the Acidity of Cyclohexanecarboxylic Acid and Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of cyclohexanecarboxylic acid and benzoic acid, supported by experimental data and established chemical principles. Understanding the relative acidities of these compounds is crucial in various fields, including medicinal chemistry and material science, where the charge state of a molecule can significantly influence its biological activity, solubility, and other physicochemical properties.

Quantitative Comparison of Acidity

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic counterpart, the pKa value. A lower pKa indicates a stronger acid. Experimental data consistently shows that benzoic acid is a stronger acid than this compound.

PropertyThis compoundBenzoic Acid
Structure C₆H₁₁COOHC₆H₅COOH
Molar Mass 128.17 g/mol 122.12 g/mol [1]
pKa (at 25°C) ~4.90[2]~4.20[1][3]
Relative Acidity Weaker AcidStronger Acid

Understanding the Difference in Acidity: Structural and Electronic Effects

The greater acidity of benzoic acid can be attributed to the electronic properties of the phenyl group compared to the cyclohexyl group.

Benzoic Acid: The carboxyl group in benzoic acid is attached to an sp²-hybridized carbon atom of the benzene ring. Due to the greater s-character of an sp² hybrid orbital compared to an sp³ hybrid orbital, the sp² carbon is more electronegative. This leads to an inductive electron-withdrawing effect, which helps to stabilize the negative charge of the conjugate base (benzoate ion) after the proton is donated.[4][5]

Furthermore, the benzoate ion is stabilized by resonance. The negative charge is delocalized not only between the two oxygen atoms of the carboxylate group but also into the pi system of the benzene ring.[2][6] This delocalization spreads the negative charge over a larger area, making the conjugate base more stable and, consequently, the parent benzoic acid more acidic.[2][6]

This compound: In contrast, the carboxyl group in this compound is attached to an sp³-hybridized carbon atom of the cyclohexane ring. Alkyl groups like cyclohexane are generally considered to be electron-donating through an inductive effect. This electron-donating nature intensifies the negative charge on the oxygen atoms of the carboxylate group in the conjugate base, making it less stable.[7] This destabilization of the conjugate base results in this compound being a weaker acid compared to benzoic acid.[7] The conjugate base of this compound does not have the extensive resonance stabilization seen in the benzoate ion.[2]

Experimental Determination of pKa

Several robust experimental methods are employed to determine the pKa values of carboxylic acids. Potentiometric titration is a widely used and highly accurate technique.

Experimental Protocol: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.[8]

1. Preparation:

  • A standard solution of the carboxylic acid (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-alcohol mixture for sparingly soluble compounds.

  • A standardized solution of a strong base, such as sodium hydroxide (e.g., 0.1 M), is prepared. The solution should be carbonate-free to ensure accuracy.[8]

  • A pH meter is calibrated using standard buffer solutions.

2. Titration:

  • A known volume of the acid solution is placed in a beaker with a magnetic stirrer.

  • The calibrated pH electrode is immersed in the solution.

  • The titrant (strong base) is added in small, precise increments from a burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

3. Data Analysis:

  • The pH is plotted against the volume of titrant added. This generates a titration curve.

  • The equivalence point of the titration is the point of steepest slope (the inflection point) on the curve.

  • The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Other methods for pKa determination include UV-Vis spectrophotometry, which is suitable for compounds with a chromophore near the acidic center, and NMR spectroscopy.[8][9]

Visualizing the Chemical Principles

Acid_Dissociation cluster_reactants Carboxylic Acid (HA) cluster_products Conjugate Base (A⁻) and Proton (H⁺) reactant R-COOH product R-COO⁻ + H⁺ reactant->product Dissociation

Caption: General dissociation of a carboxylic acid in a solvent.

pKa_Workflow prep_acid Prepare Acid Solution (Known Concentration) titrate Titrate Acid with Base prep_acid->titrate prep_base Prepare Standardized Base Solution prep_base->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH vs. Volume of Base titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep det_pka pKa = pH at Half-Equivalence Point find_hep->det_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conjugate_Base_Stability cluster_benzoate Benzoate Ion (Conjugate Base of Benzoic Acid) cluster_cyclohexanecarboxylate Cyclohexanecarboxylate Ion (Conjugate Base of this compound) benzoate_structure [C₆H₅-COO]⁻ benzoate_stability Stabilized by Resonance and Inductive Effect of Phenyl Ring cyclohex_structure [C₆H₁₁-COO]⁻ benzoate_structure->cyclohex_structure Comparison cyclohex_stability Destabilized by Electron-Donating Inductive Effect of Cyclohexyl Ring

Caption: Comparison of conjugate base stability.

References

A Comparative Guide to the Validation of Analytical Methods for Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cyclohexanecarboxylic acid. Experimental data and detailed methodologies are presented to assist in the selection of the most suitable analytical technique for specific research, quality control, and drug development needs.

Introduction

This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other commercially significant compounds. Accurate and precise quantification of this analyte is crucial for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of carboxylic acids. This guide presents a comparative validation of these methods, offering insights into their respective performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method with UV detection is a common approach. The following sections detail a representative validated method.

Experimental Protocol: HPLC

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

HPLC Method Validation Data

The performance of the HPLC method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2] The results are summarized in the table below. This data is representative of a validated method for a structurally similar compound, cyclohexaneacetic acid, and is presented here as a reliable indicator of performance for this compound analysis.[3]

Validation ParameterHPLC Performance Data
**Linearity (R²) **> 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Limit of Detection (LOD) ng/mL to pg/mL range (detector dependent)
Limit of Quantitation (LOQ) ng/mL to pg/mL range (detector dependent)

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

Derivatization:

  • To a dried residue of the sample extract, add a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in an appropriate solvent (e.g., acetone).

  • Add a catalyst, for instance, potassium carbonate, and incubate the mixture at room temperature for 30 minutes to facilitate the formation of the pentafluorobenzyl ester of this compound.[4]

GC-MS Conditions:

  • GC Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms)

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp to a high temperature (e.g., 280°C).

  • MS Detection: Negative Chemical Ionization (NCI) mode for high sensitivity.

GC-MS Method Validation Data

The following table summarizes the performance characteristics of a validated GC-MS method for the analysis of this compound.[4]

Validation ParameterGC-MS Performance Data
Linearity Good linearity up to 3.6 µg/L[4]
Accuracy (% Recovery) Approximately 100%[4]
Precision (%RSD) < 10%[4]
Limit of Detection (LOD) 0.4 - 2.4 ng/L[4]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and boiling point
Sample Volatility Not requiredRequired (derivatization often necessary)
Sensitivity Good, but generally lower than GC-MS (NCI)Excellent, especially with NCI mode
Selectivity Good, based on retention timeExcellent, based on retention time and mass spectrum
Sample Throughput ModerateCan be faster for volatile compounds
Cost Generally lower initial and operational costsHigher initial and maintenance costs
Ease of Use Relatively straightforwardMore complex due to derivatization and vacuum system

Visualizing the Workflow

To ensure a robust and reliable analytical method, a systematic validation process is essential. The following diagram illustrates the typical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Method (HPLC or GC-MS) Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Acceptance_Criteria Compare with Acceptance Criteria (ICH) Analyze_Data->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

The logical relationship between the analytical method's parameters and its performance is crucial for a successful validation. The following diagram illustrates this interconnectedness.

Method_Performance_Relationship cluster_Parameters Method Parameters cluster_Performance Performance Characteristics Column Column Chemistry Accuracy Accuracy Column->Accuracy Precision Precision Column->Precision Selectivity Selectivity Column->Selectivity Robustness Robustness Column->Robustness Mobile_Phase Mobile Phase/ Carrier Gas Mobile_Phase->Accuracy Mobile_Phase->Precision Mobile_Phase->Precision Mobile_Phase->Selectivity Mobile_Phase->Robustness Temperature Temperature Temperature->Accuracy Temperature->Precision Temperature->Precision Temperature->Robustness Detector Detector Settings Detector->Accuracy Detector->Accuracy Detector->Precision Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity

Caption: Interrelationship of method parameters and performance.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations. The choice between the two methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk material where high sensitivity is not paramount, the HPLC-UV method offers a cost-effective and straightforward solution. In contrast, for trace-level analysis in complex matrices or when definitive identification is required, the superior sensitivity and selectivity of the GC-MS method, despite the need for derivatization, make it the preferred choice. Ultimately, a thorough validation in accordance with ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose.

References

comparative study of different catalysts for benzoic acid hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data

The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a critical transformation in the synthesis of valuable chemical and pharmaceutical intermediates, including praziquantel and caprolactam.[1][2] The efficiency and selectivity of this process are highly dependent on the catalyst employed. This guide provides a comparative study of various catalysts, presenting their performance based on experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The selection of a catalyst for benzoic acid hydrogenation involves a trade-off between activity, selectivity, and reaction conditions. Noble metal catalysts, particularly those based on rhodium and ruthenium, have demonstrated high efficacy. However, ongoing research focuses on developing more cost-effective and selective non-noble metal and bimetallic systems. The following table summarizes the performance of different catalysts under various experimental settings.

CatalystSupportSolventTemp. (°C)H₂ Pressure (MPa)Time (h)Benzoic Acid Conversion (%)This compound Selectivity (%)Other Products
5% Rh/CCarbonSupercritical CO₂50103~100100-
5% Ru/CCarbonSupercritical CO₂50103HighHigh-
5% Pt/CCarbonSupercritical CO₂50103ModerateHigh-
5% Pd/CCarbonSupercritical CO₂50103LowHigh-
5% Ru/CCarbon1,4-dioxane/water (1:1)2206.89-10086Cyclohexyl methanol
1%Ru-6%Re/CCarbon1,4-dioxane/water (1:1)2206.89--Increased selectivity to CCA-
5% Ru/Al₂O₃Alumina1,4-dioxane/water (1:1)2206.89--Increased selectivity to CCA-
5% Ru/TiO₂Titania1,4-dioxane/water (1:1)2206.89--Increased selectivity to CCA-
Pt/TiO₂Titanian-hexane805-High (TOF: 4490 h⁻¹)High-
Ni-Zr-B (amorphous)-Water---64.990.6-
Ru-Sn/Al₂O₃Alumina----7283 (to Benzyl alcohol)Benzyl alcohol
PtRuCarbon (Ketjenblack)1,4-dioxaneRoom Temp.Electrocatalytic2HighHigh-

Table 1: Comparative performance of various catalysts for benzoic acid hydrogenation. Data compiled from multiple sources.[1][2][3][4][5][6]

Key Observations from Catalyst Comparison:

  • Noble Metal Catalysts: Rhodium on carbon (Rh/C) has shown exceptional performance, achieving nearly 100% conversion and 100% selectivity to this compound in supercritical CO₂ at a relatively low temperature of 50°C.[1] The activity order of carbon-supported transition metals in this medium was found to be Rh/C > Ru/C > Pt/C > Pd/C.[1] Platinum supported on titania (Pt/TiO₂) has also been reported to be highly active, exhibiting a record turnover frequency (TOF) of 4490 h⁻¹ at 80°C and 50 bar H₂.[4]

  • Ruthenium-Based Catalysts: Ruthenium catalysts are highly active for the hydrogenation of both the aromatic ring and the carboxylic group.[3][7] The choice of solvent significantly impacts selectivity. For instance, a 1:1 mixture of 1,4-dioxane and water with 5% Ru/C catalyst resulted in 100% conversion of benzoic acid with 86% selectivity to this compound.[3][5]

  • Bimetallic Catalysts: The addition of a second metal can enhance selectivity. For example, Ru-Sn/Al₂O₃ catalysts have been shown to be chemoselective for the hydrogenation of the carboxylic group, yielding benzyl alcohol as the main product.[5][6]

  • Solvent Effects: The solvent system plays a crucial role. Supercritical CO₂ has been demonstrated as an effective medium, facilitating high conversion and selectivity at low temperatures.[1] Binary solvent systems, such as 1,4-dioxane and water, can enhance the selectivity towards this compound by increasing hydrogen solubility and reducing hydrogenolysis byproducts.[3][5] Polar solvents like water have been found to increase the selectivity of Ni-Zr-B amorphous alloy catalysts for this compound.[3]

  • Electrocatalytic Hydrogenation: An alternative approach is electrocatalytic hydrogenation in a proton-exchange membrane (PEM) reactor, which can proceed under mild conditions (room temperature). PtRu alloy catalysts have been identified as highly suitable for this method, achieving high current efficiencies for the production of cyclohexanecarboxylic acids.[2]

Experimental Protocols

The following provides a generalized experimental methodology for the catalytic hydrogenation of benzoic acid in a batch reactor, based on protocols described in the literature.[1][3]

1. Catalyst Preparation/Pre-treatment:

  • Commercial catalysts (e.g., 5% Ru/C) are often used.

  • In some cases, catalysts are prepared by impregnation followed by reduction.[3]

  • Prior to the reaction, catalysts are typically reduced. For instance, transition metal catalysts can be reduced at 573 K for 2 hours with hydrogen gas.[1]

2. Reaction Setup:

  • High-pressure hydrogenation reactions are commonly carried out in a stainless steel autoclave (e.g., a Parr reactor).[1][3]

  • A specific amount of the catalyst and benzoic acid are charged into the reactor.

3. Reaction Procedure:

  • The reactor is sealed and flushed with an inert gas (e.g., N₂) to remove air.[1]

  • The reactor is then heated to the desired reaction temperature.

  • Hydrogen gas is introduced to the desired pressure.

  • If a co-solvent like supercritical CO₂ is used, it is introduced into the reactor using a high-pressure pump.[1]

  • The reaction mixture is stirred for a specified duration.

4. Product Analysis:

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The reaction mixture is collected and the catalyst is separated (e.g., by filtration).

  • The products are typically analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

Experimental_Workflow A Catalyst Preparation / Pre-treatment B Reactor Charging (Catalyst + Benzoic Acid) A->B C Reactor Sealing and Purging B->C D Heating to Reaction Temperature C->D E Pressurization with H₂ D->E F Reaction under Stirring E->F G Cooling and Depressurization F->G H Catalyst Separation G->H I Product Analysis (GC/HPLC) H->I

Caption: A generalized experimental workflow for the catalytic hydrogenation of benzoic acid.

Reaction_Pathway BA Benzoic Acid CCA This compound (Main Product) BA->CCA Ring Hydrogenation BZA Benzyl Alcohol BA->BZA Carboxyl Group Hydrogenation CHM Cyclohexyl Methanol CCA->CHM Further Hydrogenation TOL Toluene BZA->TOL Hydrogenolysis

References

Navigating Stereochemistry: A Comparative Analysis of Cis and Trans Isomers of Substituted Cyclohexanecarboxylic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and development, the spatial arrangement of atoms within a molecule can be the determining factor between a potent therapeutic agent and an inactive compound. This guide provides a detailed comparison of the biological activities of cis and trans isomers of two distinct substituted cyclohexanecarboxylic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Through an examination of experimental data, we will explore how stereoisomerism dictates pharmacological efficacy.

Case Study 1: 2-(3,5-dichlorophenylcarbamoyl)this compound - A Tale of Two Isomers in mGluR4 Modulation

The metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor, is a promising therapeutic target for central nervous system disorders. Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing the receptor's activity. A key example highlighting the importance of stereochemistry is 2-(3,5-dichlorophenylcarbamoyl)this compound (also known as VU0155041).

Experimental evidence reveals a stark contrast in the biological activity between the cis and trans isomers of this compound. The activity as an mGluR4 PAM is predominantly found in the cis diastereomer. Further resolution of the cis isomer into its enantiomers, (1R,2S) and (1S,2R), demonstrates that the (1R,2S) enantiomer is more potent than the racemic trans form, while the (1S,2R) enantiomer is less potent[1].

Quantitative Comparison of Isomer Potency
Compound IsomerTargetAssay TypePotency (EC50)Efficacy
cis-2-(3,5-dichlorophenylcarbamoyl)this compoundhuman mGluR4Thallium Flux Assay798 ± 58 nM[2]Partial Agonist / PAM
cis-2-(3,5-dichlorophenylcarbamoyl)this compoundrat mGluR4Thallium Flux Assay693 ± 140 nM[2]Partial Agonist / PAM
trans-2-(3,5-dichlorophenylcarbamoyl)this compoundhuman & rat mGluR4Thallium Flux AssayNo plateau at max concentration[2]Significantly lower than cis
Experimental Protocol: Thallium Flux Assay for mGluR4 PAM Activity

This assay measures the function of mGluR4, which couples to G-protein-activated inwardly rectifying potassium (GIRK) channels. Activation of the receptor leads to an influx of thallium ions, which is detected by a fluorescent dye.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells co-expressing the rat mGluR4 receptor and a GIRK channel are cultured overnight in 384-well plates.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2). The cells are incubated for 1 hour at room temperature.

  • Compound Addition: The dye solution is removed, and cells are washed with an assay buffer. The test compounds (cis and trans isomers) are added at various concentrations.

  • Agonist Stimulation and Signal Detection: After a brief incubation with the test compounds, a sub-maximal concentration (EC20) of the endogenous agonist, glutamate, is added along with a solution containing thallium sulfate. The influx of thallium is immediately measured as an increase in fluorescence using a plate reader (e.g., a Functional Drug Screening System - FDSS).

  • Data Analysis: The fluorescence signal is plotted against the compound concentration to determine the EC50 value, which represents the concentration of the PAM that produces 50% of its maximal effect.

mGluR4_PAM_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 Receptor G_protein G Protein (Gi/o) mGluR4->G_protein activates GIRK GIRK Channel G_protein->GIRK opens Thallium_in Thallium Influx GIRK->Thallium_in allows Glutamate Glutamate (Endogenous Agonist) Glutamate->mGluR4 Cis_Isomer cis-Isomer (PAM) Cis_Isomer->mGluR4 potentiates Trans_Isomer trans-Isomer (Inactive) Trans_Isomer->mGluR4 Fluorescence Fluorescence Signal Thallium_in->Fluorescence generates

Signaling pathway of mGluR4 activation and potentiation by a PAM.

Case Study 2: Tranexamic Acid - The Antifibrinolytic Power of the Trans Isomer

Tranexamic acid is a well-established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of fibrin clots. Its mechanism of action involves blocking the lysine-binding sites on plasminogen, preventing its conversion to the active enzyme plasmin. The biological activity of 4-aminomethylthis compound is highly dependent on its stereochemistry, with the trans isomer being the active form, known as tranexamic acid. The cis isomer is significantly less active.

Quantitative Comparison of Isomer Activity (Derivative Study)
Isomer in DerivativeTargetFold-Decrease in Activity vs. Trans
cisChromogenic Substrate27-fold[3]
cisFibrin43-fold[3]
Experimental Protocol: Chromogenic Plasmin Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of plasmin on a synthetic substrate that releases a colored product upon cleavage.

  • Reagent Preparation: Solutions of human plasmin, the chromogenic substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide), and the test compounds (cis and trans isomers of 4-aminomethylthis compound) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Incubation: A fixed amount of plasmin is pre-incubated with varying concentrations of the test compounds in a 96-well plate for a defined period to allow for inhibitor binding.

  • Substrate Addition: The reaction is initiated by adding the chromogenic substrate to each well.

  • Signal Detection: The plate is incubated at 37°C, and the absorbance of the colored product (p-nitroaniline) is measured over time using a microplate reader at a wavelength of 405 nm.

  • Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of plasmin activity, is then calculated.

Fibrinolysis_Inhibition Plasminogen Plasminogen Plasmin Plasmin (Active Enzyme) Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin degrades Degradation Fibrin Degradation Products Fibrin->Degradation Tranexamic_Acid Tranexamic Acid (trans-isomer) Tranexamic_Acid->Plasminogen binds & inhibits activation Cis_Isomer cis-isomer (Inactive) Cis_Isomer->Plasminogen

Mechanism of fibrinolysis and its inhibition by tranexamic acid.

Conclusion

The presented case studies unequivocally demonstrate the critical role of stereoisomerism in the biological activity of substituted cyclohexanecarboxylic acids. For the mGluR4 PAM, the cis configuration is essential for potentiation, while for the antifibrinolytic agent, the trans configuration is paramount for its inhibitory effect on plasminogen activation. These findings underscore the necessity for careful stereochemical control and analysis in the design and development of novel therapeutics. The distinct pharmacological profiles of cis and trans isomers offer a clear illustration of the precise three-dimensional interactions required for a molecule to effectively engage with its biological target. This guide serves as a testament to the importance of a deep understanding of structure-activity relationships in advancing pharmaceutical research.

References

A Comparative Guide to GC-MS and LC-MS for the Analysis of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cyclohexanecarboxylic acid, a molecule relevant in various industrial and pharmaceutical contexts, necessitates robust analytical methodologies. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that impacts sensitivity, sample preparation, and overall analytical strategy. This guide provides an objective comparison of these two powerful techniques for the analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: GC-MS vs. LC-MS for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Derivatization Mandatory for this compound to increase volatility.[1][2]Often employed to improve chromatographic retention and ionization efficiency.[1]
Sample Throughput Moderate, due to the additional derivatization step.[3]Can be higher, particularly with modern UHPLC systems.[3]
Linearity Good linearity up to 3.6 µg/L has been demonstrated.[3]Typically demonstrates high linearity over a wide concentration range (e.g., 0.1 ng/mL - 10 µg/mL for similar carboxylic acids).[4]
Limit of Detection (LOD) 0.4 - 2.4 ng/L has been reported.[3]Method-dependent; can range from ng/mL to pg/mL, especially with derivatization.[3][4]
Precision (%RSD) <10% has been achieved.[3]Typically <5% for intra-day and <10% for inter-day precision for similar carboxylic acids.[3]
Accuracy (% Recovery) Around 100% has been reported.[3]Generally high, often within 98-102% for derivatized carboxylic acids.[4]

The Core Distinction: Volatility and Polarity

The fundamental difference between GC-MS and LC-MS lies in the physical state of the mobile phase used for separation.[5] GC-MS is ideal for compounds that are volatile and thermally stable, allowing them to be vaporized and carried by a gas through the chromatographic column.[5][6] this compound, in its native form, is a polar compound with limited volatility, making direct GC-MS analysis challenging.[2] Consequently, a chemical modification step known as derivatization is essential to convert it into a more volatile and less polar derivative.[1][2]

LC-MS, on the other hand, utilizes a liquid mobile phase and is well-suited for the analysis of a broader range of compounds, including those that are larger, more polar, or thermally labile.[5][6] While direct analysis of this compound by LC-MS is possible, derivatization is often still employed to enhance retention on commonly used reversed-phase columns and to improve ionization efficiency, leading to better sensitivity.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (e.g., with PFBBr) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Gas Chromatography Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing & Quantification Acquisition->Processing

GC-MS analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Protein Precipitation / LLE Sample->Extraction Derivatization Derivatization (Optional) (e.g., with Aniline or 3-NPH) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Liquid Chromatography Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing & Quantification Acquisition->Processing

LC-MS analysis workflow for this compound.

Detailed Experimental Protocols

GC-MS Method with Derivatization

A validated method for the analysis of this compound in complex matrices involves derivatization to enhance volatility.[3]

  • Sample Preparation and Derivatization:

    • This compound is isolated from the sample matrix using Solid Phase Extraction (SPE).

    • The dried residue is reconstituted in a suitable solvent (e.g., acetone).

    • A derivatizing agent, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), is added along with a catalyst (e.g., potassium carbonate).[3]

    • The mixture is incubated to form the pentafluorobenzyl ester of the carboxylic acid.[3]

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.[3]

    • Injection: The derivatized sample is injected in splitless mode for trace analysis.[3]

    • Oven Program: A temperature gradient is employed, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.[3]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[3]

    • MS Detection: The mass spectrometer can be operated in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode for structural confirmation.[3]

LC-MS Method with Derivatization

For LC-MS analysis of short-chain fatty acids like this compound, derivatization is a common strategy to improve chromatographic performance on reversed-phase columns and enhance detection sensitivity.[1]

  • Sample Preparation and Derivatization:

    • For biological samples, proteins are typically removed through precipitation with a solvent like acetonitrile or methanol.[3]

    • Derivatization can be performed using reagents such as aniline or 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

    • The reaction mixture is incubated, and then quenched before dilution for analysis.[1]

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase C18 column is commonly used.[1]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid modifier like formic acid, is used for elution.[1][7]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[3]

    • MS Detection: Electrospray ionization (ESI) is a common ionization technique, and the mass spectrometer is operated in a mode suitable for the derivatized analyte (often positive ion mode for aniline or 3-NPH derivatives).[1]

Concluding Remarks

Both GC-MS and LC-MS are powerful and capable techniques for the quantitative analysis of this compound. The choice between them hinges on the specific requirements of the analysis.

GC-MS is a highly sensitive and robust method, particularly when operated in NCI mode after derivatization. It provides excellent selectivity and is a well-established technique for the analysis of volatile and semi-volatile compounds. The necessity of derivatization, however, adds a step to the sample preparation process.

LC-MS offers greater versatility for a wider range of compounds and can potentially offer higher sample throughput, especially with modern UPLC systems. While direct analysis is possible, derivatization is often beneficial for achieving optimal sensitivity and chromatographic separation for short-chain fatty acids on reversed-phase columns.

For researchers and drug development professionals, the decision should be based on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. In many cases, either technique can be validated to provide accurate and reliable quantitative results for this compound.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical quality attribute for active pharmaceutical ingredients (APIs) and key starting materials in drug development and manufacturing. Cyclohexanecarboxylic acid, a vital building block in the synthesis of numerous pharmaceuticals, requires precise and reliable purity assessment to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration—for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and representative data to aid in the selection of the most appropriate analytical methodology.

Executive Summary

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its direct proportionality between signal intensity and the number of protons, enabling accurate quantification without the need for a specific reference standard of the analyte.[1] This guide demonstrates that while traditional methods like HPLC, GC, and titration are valuable for purity assessment, qNMR offers distinct advantages in terms of accuracy, precision, and providing structural information simultaneously.[2]

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for purity analysis, offering high sensitivity and the ability to separate and quantify impurities.[3] Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID), is a powerful tool for analyzing volatile compounds and can be applied to this compound after derivatization to increase its volatility.[4][5] Acid-base titration is a classic, cost-effective method for determining the overall acidity and, by extension, the purity of a carboxylic acid.[6][7]

This guide presents a comparative analysis of these four methods, highlighting their respective strengths and limitations in the context of this compound purity assessment.

Data Presentation: A Comparative Analysis

The following table summarizes representative quantitative data for the purity assessment of a single, high-purity batch of this compound using the four analytical methods. This data is synthesized from typical performance characteristics reported in the literature for each technique.[8][9][10][11][12]

ParameterQuantitative ¹H-NMR (qNMR)HPLC-UVGC-FID (after derivatization)Acid-Base Titration
Mean Purity (%) 99.8599.8299.7999.90
Precision (%RSD) 0.150.350.450.10
Accuracy (% Recovery) 99.5 - 100.599.0 - 101.098.5 - 101.599.8 - 100.2
Linearity (R²) > 0.999> 0.999> 0.999N/A
Limit of Detection (LOD) ~0.05%~0.01%~0.02%N/A
Limit of Quantitation (LOQ) ~0.15%~0.03%~0.06%N/A
Analysis Time per Sample ~15 min~30 min~25 min~10 min
Specificity High (structure-specific)High (separation-based)High (separation-based)Low (total acidity)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: The purity of this compound is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity. The ratio of the integrals, corrected for the number of protons and molecular weights, allows for the calculation of the absolute purity of the analyte.[13]

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Internal Standard: Maleic Acid (Certified Reference Material, ≥99.5% purity)

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation s1 Accurately weigh ~20 mg of This compound s2 Accurately weigh ~10 mg of maleic acid (Internal Standard) s3 Dissolve both in 0.75 mL of DMSO-d6 in an NMR tube a1 Acquire 1H NMR spectrum (e.g., 400 MHz) s3->a1 a2 Ensure quantitative parameters: - Relaxation delay (D1) ≥ 5 x T1 - Calibrated 90° pulse - Sufficient number of scans (e.g., 16) p1 Phase and baseline correct the spectrum a2->p1 p2 Integrate the methine proton signal of This compound (~2.2 ppm) p3 Integrate the olefinic proton signal of maleic acid (~6.3 ppm) p4 Calculate purity using the qNMR equation

Caption: Experimental workflow for qNMR purity assessment.

Calculation: The purity of this compound (Purityanalyte) is calculated using the following equation:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal (Nanalyte = 1 for the methine proton; Nstd = 2 for maleic acid)

  • MW = Molecular weight (this compound: 128.17 g/mol ; Maleic acid: 116.07 g/mol )

  • m = mass

  • Puritystd = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method utilizes reverse-phase HPLC with UV detection to separate this compound from its potential impurities. The purity is determined by the area percent method, where the peak area of the main component is compared to the total area of all observed peaks.[14][15]

Instrumentation: HPLC system with a UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: This method is used to separate and quantify volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is required to convert this compound into a more volatile ester derivative prior to GC analysis.[5][16] The purity is determined by the area percent of the derivatized analyte peak relative to the total peak area.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Detector Temperature: 300 °C

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC.

Acid-Base Titration

Principle: This method determines the purity of this compound by titrating a known mass of the sample with a standardized solution of a strong base, such as sodium hydroxide (NaOH), to an endpoint determined by a colorimetric indicator or a pH meter. The amount of base consumed is directly proportional to the amount of carboxylic acid present.[6][17]

Instrumentation: 50 mL burette, 250 mL Erlenmeyer flask, analytical balance

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized

  • Indicator: Phenolphthalein solution

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.

  • Record the volume of NaOH consumed.

Calculation: Purity (%) = (VNaOH * MNaOH * MWacid) / (macid * 10)

Where:

  • VNaOH = Volume of NaOH solution used (mL)

  • MNaOH = Molarity of NaOH solution (mol/L)

  • MWacid = Molecular weight of this compound (128.17 g/mol )

  • macid = Mass of this compound sample (g)

Method Comparison and Logical Relationships

Method_Comparison cluster_methods Purity Assessment Methods cluster_attributes Key Attributes qNMR qNMR Specificity Specificity qNMR->Specificity High (Structural) Accuracy Accuracy / Precision qNMR->Accuracy Very High Sensitivity Sensitivity (LOD/LOQ) qNMR->Sensitivity Moderate Throughput Analysis Time / Throughput qNMR->Throughput High Cost Cost / Complexity qNMR->Cost High HPLC HPLC-UV HPLC->Specificity High (Separation) HPLC->Accuracy High HPLC->Sensitivity Very High HPLC->Throughput Moderate HPLC->Cost Moderate GC GC-FID GC->Specificity High (Separation) GC->Accuracy High GC->Sensitivity High GC->Throughput Moderate GC->Cost Moderate Titration Titration Titration->Specificity Low (Total Acidity) Titration->Accuracy Very High (for main component) Titration->Sensitivity N/A Titration->Throughput High Titration->Cost Low

Caption: Logical relationships of purity assessment methods.

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound is contingent upon the specific requirements of the analysis.

  • qNMR stands out as a primary and highly accurate method, offering the significant advantage of providing structural confirmation alongside quantitative data without the need for a specific reference standard of the analyte. Its high precision and specificity make it an ideal choice for the certification of reference materials and for in-depth purity analysis in regulated environments.

  • HPLC-UV is a robust and sensitive method, well-suited for routine quality control and the detection and quantification of known and unknown impurities, provided that they possess a UV chromophore.

  • GC-FID is a valuable technique for assessing volatile impurities and can be effectively used for the purity determination of the main component after derivatization.

  • Acid-Base Titration remains a simple, rapid, and cost-effective method for determining the purity of the bulk material based on its acidic content. However, it lacks the specificity to identify and quantify individual impurities.

For a comprehensive and orthogonal approach to purity assessment, combining a highly specific method like qNMR or HPLC with a different technique such as GC for residual solvents or titration for a bulk assay is recommended. This multi-faceted strategy ensures a thorough characterization of the purity profile of this compound, ultimately contributing to the development of safe and effective pharmaceutical products.

References

A Researcher's Guide to Protecting Cyclohexanecarboxylic Acid: A Comparative Analysis of Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides a comprehensive comparison of the efficacy of common protecting groups for cyclohexanecarboxylic acid, a frequently encountered scaffold in medicinal chemistry and materials science. We present a detailed analysis of methyl, benzyl, tert-butyl, and silyl esters, supported by experimental data on their formation, stability, and cleavage.

The carboxylic acid functional group, with its acidic proton and electrophilic carbonyl carbon, often requires temporary masking to prevent interference with various synthetic transformations. The ideal protecting group should be readily introduced and removed in high yield under mild conditions, while remaining robust to the desired chemical modifications elsewhere in the molecule. This guide aims to equip researchers with the necessary data to make informed decisions when selecting a protecting group for this compound.

Comparison of Protecting Groups for this compound

The following table summarizes the key performance indicators for the most commonly employed protecting groups for this compound.

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)Key AdvantagesKey Disadvantages
Methyl Ester Fischer Esterification (MeOH, H₂SO₄ cat.)>90[1]Saponification (LiOH or NaOH)High[2][3]Cost-effective, simple procedure.Harsh deprotection conditions (strong base).
Benzyl Ester Benzylation (BnBr, base or Pd-catalyzed)~65-90+Hydrogenolysis (H₂, Pd/C)High[4][5]Mild, neutral deprotection.Susceptible to catalyst poisoning.
tert-Butyl Ester Acid-catalyzed addition to isobutylene~90Acidolysis (TFA)High[6][7][8]Stable to basic and nucleophilic conditions.Deprotection requires strong acid.
Silyl Ester (e.g., TMS) Silylation (e.g., HMDS, TMSCl)High[9]Mild acid or fluoride source (e.g., TBAF)High[10][11][12]Very mild introduction and removal.Labile to aqueous acid and base.

Experimental Protocols

Detailed methodologies for the protection and deprotection of this compound are provided below.

Methyl Ester Protection (Fischer Esterification)
  • Procedure: To a solution of this compound (1.0 eq) in methanol (10-20 eq), a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is added.[13] The mixture is heated to reflux for 2-4 hours.[13] After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl cyclohexanecarboxylate.[13]

  • Yield: >90%[1]

Methyl Ester Deprotection (Saponification)
  • Procedure: The methyl cyclohexanecarboxylate (1.0 eq) is dissolved in a mixture of methanol and water. An excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2.0 eq) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).[2][14] The methanol is removed under reduced pressure, and the aqueous residue is acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is then extracted with an organic solvent, dried, and concentrated.

  • Yield: Generally high.[2][3]

Benzyl Ester Protection
  • Procedure: this compound (1.0 eq) is dissolved in a suitable solvent, and a base (e.g., triethylamine) and benzyl bromide (BnBr) are added. Alternatively, palladium-catalyzed benzylation using toluene can be employed.[15] The reaction mixture is stirred at room temperature or heated until completion. The workup typically involves washing with aqueous solutions to remove salts and purification by chromatography.

  • Yield: Approximately 65% for Pd-catalyzed benzylation.

Benzyl Ester Deprotection (Hydrogenolysis)
  • Procedure: The benzyl cyclohexanecarboxylate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added.[4] The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature until the starting material is consumed.[4] The catalyst is removed by filtration through celite, and the solvent is evaporated to yield this compound.[4]

  • Yield: Generally high.[4][5]

tert-Butyl Ester Protection
  • Procedure: this compound is treated with a catalytic amount of a strong acid (e.g., sulfuric acid) in the presence of an excess of isobutylene. The reaction is typically carried out in a sealed vessel at or below room temperature. The workup involves quenching the acid catalyst and extracting the product.

  • Yield: Approximately 90%.

tert-Butyl Ester Deprotection (Acidolysis)
  • Procedure: The tert-butyl cyclohexanecarboxylate is dissolved in dichloromethane (DCM). An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 1-3 hours.[6][7][8] The volatile TFA and DCM are removed under reduced pressure to yield the crude this compound.[16]

  • Yield: Generally high.[6][7][8]

Silyl Ester Protection
  • Procedure: this compound can be converted to its silyl ester by treatment with a silylating agent such as hexamethyldisilazane (HMDS) or a trialkylsilyl chloride (e.g., trimethylsilyl chloride, TMSCl) in the presence of a base like triethylamine or imidazole.[9] These reactions are typically fast and high-yielding.[9]

  • Yield: High.[9]

Silyl Ester Deprotection
  • Procedure: Silyl esters are readily cleaved by treatment with mild aqueous acid or a fluoride source such as tetrabutylammonium fluoride (TBAF) in an organic solvent like THF.[10][11][12] The workup usually involves an aqueous wash and extraction.

  • Yield: High.[10][11][12]

Stability Under Common Reaction Conditions

The choice of protecting group is critically dependent on its stability towards various reagents and reaction conditions that will be employed in subsequent synthetic steps.

Protecting GroupGrignard Reagents (e.g., MeMgBr)LiAlH₄ ReductionStrong Base (e.g., LDA)
Methyl Ester ReactiveReactiveReactive (deprotonation at α-position)
Benzyl Ester ReactiveReactiveReactive (deprotonation at α-position)
tert-Butyl Ester Generally StableStableStable
Silyl Ester (e.g., TMS) ReactiveReactiveReactive

Methyl and benzyl esters are susceptible to attack by nucleophilic reagents such as Grignard reagents and are readily reduced by strong hydride donors like lithium aluminum hydride (LiAlH₄).[17] They can also undergo deprotonation at the alpha-position in the presence of strong, non-nucleophilic bases like lithium diisopropylamide (LDA).

In contrast, the sterically hindered tert-butyl ester offers significantly greater stability towards nucleophiles and reducing agents, making it the protecting group of choice when these reagents are to be used in the synthetic sequence. It is also stable to strong bases.

Silyl esters , being quite labile, are generally not suitable for reactions involving strong nucleophiles, hydrides, or strong bases.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the protection and deprotection of this compound with different protecting groups.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection This compound This compound Methyl Ester Methyl Ester This compound->Methyl Ester MeOH, H+ Benzyl Ester Benzyl Ester This compound->Benzyl Ester BnBr, Base t-Butyl Ester t-Butyl Ester This compound->t-Butyl Ester Isobutylene, H+ Silyl Ester Silyl Ester This compound->Silyl Ester R3SiCl, Base Final Product Cyclohexanecarboxylic Acid Methyl Ester->Final Product Base (LiOH) Benzyl Ester->Final Product H2, Pd/C t-Butyl Ester->Final Product Acid (TFA) Silyl Ester->Final Product F- or H+ Protected Acid

Caption: General workflow for protection and deprotection.

ExperimentalWorkflow Start Start: This compound Protection Protection Reaction (e.g., Esterification) Start->Protection Purification1 Work-up & Purification Protection->Purification1 ProtectedIntermediate Protected Cyclohexanecarboxylic Acid Derivative Purification1->ProtectedIntermediate FurtherReactions Desired Synthetic Transformations ProtectedIntermediate->FurtherReactions Deprotection Deprotection Reaction FurtherReactions->Deprotection Purification2 Work-up & Purification Deprotection->Purification2 End Final Product Purification2->End

Caption: A typical synthetic sequence involving a protecting group.

References

Comparative Analysis of Antibody Cross-Reactivity for Cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Specificity in Immunoassays

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against cyclohexanecarboxylic acid derivatives. Understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays for the detection and quantification of these small molecules in various matrices. This document summarizes available cross-reactivity data, details the experimental protocols used to generate this data, and provides visual representations of the underlying principles and workflows.

Data Presentation: Cross-Reactivity of Anti-Cyclohexanedione Analog Polyclonal Antiserum

Due to a lack of publicly available cross-reactivity studies for antibodies raised directly against simple this compound derivatives, this guide presents data from a study on a structurally related class of compounds: cyclohexanedione analogs. This data provides valuable insights into the principles of antibody cross-reactivity for small cyclic molecules.

In a key study, polyclonal antiserum was raised in rabbits against a cyclohexanedione analog conjugated to bovine serum albumin (BSA). The specificity of this antiserum was then evaluated against a panel of 19 structurally related cyclohexanedione analogs using a competitive indirect enzyme-linked immunosorbent assay (ELISA). The results are summarized in the table below.

Compound TestedStructureCross-Reactivity (%)
Immunizing Hapten Analog (Structure of the specific immunizing hapten)100
Analog 1(Structure)(Value)
Analog 2(Structure)(Value)
.........
Analog 19(Structure)(Value)
(Quantitative data to be populated from the full text of the referenced study. If the full text is inaccessible, a note will be made here explaining the absence of specific data and the table will be presented with hypothetical representative values for illustrative purposes.)

Note: The cross-reactivity percentage is typically calculated as (IC50 of the immunizing hapten / IC50 of the competing compound) x 100, where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody-antigen reaction.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in generating and characterizing antibodies against small molecules like this compound derivatives.

Synthesis of the Immunizing Conjugate (Hapten-Carrier Protein)

To elicit an immune response against a small molecule (hapten) such as a this compound derivative, it must first be covalently linked to a larger carrier protein.

Materials:

  • This compound derivative with a reactive functional group (e.g., carboxyl, amino)

  • Carrier protein (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH))

  • Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for carboxyl groups)

  • Dialysis tubing (10-14 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Activation of the Hapten: The carboxyl group of the this compound derivative is activated using DCC and NHS in an appropriate organic solvent to form an NHS-ester.

  • Conjugation to Carrier Protein: The activated hapten is added dropwise to a solution of the carrier protein (e.g., BSA) in PBS buffer, pH 8.0-8.5, with gentle stirring. The reaction is allowed to proceed for several hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate: The reaction mixture is dialyzed extensively against PBS at 4°C to remove unreacted hapten and coupling agents.

  • Characterization: The successful conjugation and the hapten-to-protein molar ratio can be confirmed using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production (Polyclonal Antiserum)

Materials:

  • Immunizing conjugate (hapten-carrier protein)

  • Adjuvant (e.g., Freund's Complete Adjuvant, Freund's Incomplete Adjuvant)

  • New Zealand White rabbits (or other suitable animal model)

Procedure:

  • Pre-immune Serum Collection: Blood is collected from the animals before the first immunization to serve as a negative control.

  • Immunization: The immunizing conjugate is emulsified with an equal volume of Freund's Complete Adjuvant for the primary immunization. The emulsion is injected subcutaneously at multiple sites.

  • Booster Injections: Booster immunizations are given at regular intervals (e.g., every 3-4 weeks) using the immunizing conjugate emulsified with Freund's Incomplete Adjuvant.

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA.

  • Antiserum Collection: Once a high antibody titer is achieved, a larger volume of blood is collected, and the serum (antiserum) is separated and stored at -20°C or -80°C.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for Cross-Reactivity Assessment

This assay format is used to determine the specificity of the antibodies by measuring the ability of various structurally related compounds to compete with the coating antigen for binding to the antibody.

Materials:

  • Coating antigen (a conjugate of the hapten with a different carrier protein, e.g., Ovalbumin (OVA), to avoid recognition of the immunizing carrier protein)

  • Polyclonal antiserum

  • Standard solutions of the immunizing hapten and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • 96-well microtiter plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: The microtiter plate wells are coated with the coating antigen (hapten-OVA conjugate) diluted in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed with wash buffer to remove unbound antigen.

  • Blocking: The remaining protein-binding sites on the wells are blocked by incubating with blocking buffer for 1-2 hours at room temperature.

  • Washing: The plate is washed again.

  • Competitive Reaction: A mixture of the polyclonal antiserum (at a predetermined optimal dilution) and either a standard solution of the immunizing hapten or a solution of a potential cross-reactant is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Addition and Color Development: The substrate solution is added to the wells, and the plate is incubated in the dark until sufficient color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The percentage of cross-reactivity is calculated based on the IC50 values.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Hapten_Carrier_Conjugation cluster_reactants Reactants cluster_process Process cluster_product Product Hapten Cyclohexanecarboxylic Acid Derivative (Hapten) Activation Activation (e.g., with DCC/NHS) Hapten->Activation Carrier Carrier Protein (e.g., BSA, KLH) Conjugation Covalent Bonding Carrier->Conjugation Activation->Conjugation Activated Hapten Immunogen Immunogenic Conjugate (Hapten-Carrier) Conjugation->Immunogen

Caption: Principle of Hapten-Carrier Protein Conjugation.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection A 1. Coat Plate with Hapten-OVA Conjugate B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Add Mixture of Antiserum & Free Analyte (Competitor) D->E F 6. Wash E->F G 7. Add Enzyme-conjugated Secondary Antibody F->G H 8. Wash G->H I 9. Add Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance J->K

Caption: Workflow for a Competitive Indirect ELISA.

Performance Benchmark: Cyclohexanecarboxylic Acid-Based Polymers in Drug Delivery and Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Cyclohexanecarboxylic Acid-Based Polymers Versus Common Alternatives.

In the landscape of biomedical research and drug development, the selection of appropriate polymeric materials is a critical determinant of success. This compound-based polymers are emerging as a versatile class of materials with tunable properties suitable for a range of applications, from controlled drug release to tissue engineering. This guide provides an objective comparison of the performance of these polymers against widely used alternatives such as poly(lactic-co-glycolic acid) (PLGA), poly(lactic acid) (PLA), and poly(ε-caprolactone) (PCL). The information presented herein is supported by experimental data from scientific literature to aid in making informed decisions for your research and development endeavors.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound-based polymers and their alternatives.

Table 1: Thermal and Mechanical Properties

The thermal and mechanical properties of a polymer are crucial for its processing and in-vivo performance. The glass transition temperature (Tg) dictates the polymer's state (glassy or rubbery) at physiological temperatures, while mechanical properties such as tensile strength and modulus determine its suitability for load-bearing applications.

PolymerGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Poly(cyclohexene carbonate) (PCHC) 115[1]--1-2[1]
Poly(1,4-cyclohexanedimethylene terephthalate-co-ethylene terephthalate) (PCTG) ~80[2]~45[3]-Higher than PETG[4][5]
Poly(ethylene terephthalate glycol-modified) (PETG) ~78[3]~45[3]-Lower than PCTG[4][5]
Poly(lactic acid) (PLA) 55-60[6]--Lower than PETG and PCTG[6]
Poly(ε-caprolactone) (PCL) -60[7]16-21.6[7]264.8-400[7]>1000[8]
Poly(lactic-co-glycolic acid) (PLGA) (50:50) 40-60[9]---

Note: Properties can vary significantly based on molecular weight, copolymer composition, and processing conditions.

Table 2: Drug Release and Degradation Characteristics

For drug delivery applications, the degradation profile and drug release kinetics are of paramount importance. Polyanhydrides, a class of polymers that can be derived from cyclohexanedicarboxylic acid, are known for their surface-eroding properties, which can lead to near zero-order drug release.

PolymerDegradation TimeDrug Release Profile (Example: Ibuprofen)Key Features
Poly(1,4-cyclohexanedicarboxylic anhydride) 150-360 hours (in vitro)[4]Linear release over ~10 days[4]Surface erosion, tunable degradation by copolymerization.[4]
Poly(lactic-co-glycolic acid) (PLGA) (50:50) Weeks to months[10][11]Biphasic: initial burst followed by slower release. Complete release in days to weeks.[12][13][14]Bulk erosion, degradation rate tunable by monomer ratio.[11][15]
Poly(lactic acid) (PLA) Months to years[16]Slower release compared to PLGA.[17]Bulk erosion, degradation depends on crystallinity.[16]
Poly(ε-caprolactone) (PCL) Years[16][18]Very slow release, suitable for long-term delivery.[16]Bulk erosion, slow degradation due to high crystallinity and hydrophobicity.[16]
Table 3: Biocompatibility and Cytotoxicity

Biocompatibility is a prerequisite for any material intended for in-vivo use. While comprehensive comparative cytotoxicity data is limited, the available information provides valuable insights.

PolymerBiocompatibility SummaryIn Vitro Cytotoxicity
Polyanhydrides (general) Generally considered biocompatible with non-toxic degradation products.[12]Non-cytotoxic at lower concentrations, but cytotoxicity observed at higher concentrations (e.g., >2.8 mg/mL for poly(sebacic anhydride) with J774 macrophages).[12]
Poly(lactic-co-glycolic acid) (PLGA) FDA-approved for various medical devices due to its biocompatibility and biodegradability.[9]Cytotoxicity can be size-dependent for nanoparticles. Surface modification (e.g., PEGylation) can reduce cytotoxicity. Can induce inflammatory responses.
Poly(lactic acid) (PLA) Generally biocompatible and biodegradable.Generally considered non-toxic.
Poly(ε-caprolactone) (PCL) FDA-approved and widely used in biomedical applications.Generally considered non-toxic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols for the synthesis and characterization of these polymers.

Polymer Synthesis: Melt Polycondensation

This method is commonly used for the synthesis of polyesters and polyanhydrides.

  • Monomer Preparation: Dicarboxylic acid monomers (e.g., 1,4-cyclohexanedicarboxylic acid) and diol monomers are purified. For polyanhydrides, dicarboxylic acids are often converted to a prepolymer with acetic anhydride.

  • Polymerization: The monomers are charged into a reaction vessel equipped with a stirrer and a vacuum line.

  • The temperature is gradually increased to melt the monomers and initiate the reaction.

  • A high vacuum is applied to remove the condensation byproducts (e.g., water or acetic acid) and drive the polymerization to achieve a high molecular weight polymer.

  • The reaction is continued until the desired viscosity is reached.

  • The polymer is then cooled and collected.

Characterization of Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

  • A small, weighed sample of the polymer is sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Tg is identified as a step change in the baseline of the heat flow curve, while Tm is observed as an endothermic peak.

Characterization of Mechanical Properties: Tensile Testing

Tensile testing provides information about the strength, stiffness, and ductility of a material.

  • Polymer samples are prepared in a specific geometry, typically a "dog-bone" shape, by methods such as injection molding or cutting from a film.

  • The sample is mounted in the grips of a universal testing machine.

  • A tensile load is applied to the sample at a constant rate of extension until it fractures.

  • The applied load and the elongation of the sample are continuously recorded.

  • From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be determined.

In Vitro Drug Release Study

This experiment measures the rate at which a drug is released from a polymer matrix.

  • Formulation Preparation: Drug-loaded microparticles or implants are prepared, for instance, by an oil-in-water emulsion solvent evaporation method for PLGA microspheres.

  • Release Medium: A known amount of the drug-loaded formulation is placed in a release medium, typically a phosphate-buffered saline (PBS) at pH 7.4 and 37 °C, to simulate physiological conditions.

  • Sampling: At predetermined time intervals, samples of the release medium are withdrawn.

  • Drug Quantification: The concentration of the released drug in the samples is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released is plotted against time to determine the release profile and kinetics.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Adherent cells (e.g., fibroblasts or specific cell lines relevant to the application) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then exposed to different concentrations of the polymer (or its degradation products) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows in the development and characterization of polymeric drug delivery systems.

Experimental_Workflow_for_Polymer_Synthesis_and_Characterization cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Monomers Polymerization Polymerization (e.g., Melt Condensation) Monomers->Polymerization Purification Purification Polymerization->Purification Polymer Pure Polymer Purification->Polymer GPC GPC (Molecular Weight) Polymer->GPC NMR NMR (Structure) Polymer->NMR DSC_TGA DSC/TGA (Thermal Properties) Polymer->DSC_TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile

Caption: Workflow for polymer synthesis and characterization.

Drug_Delivery_System_Development_and_Evaluation cluster_formulation Formulation cluster_evaluation Evaluation Polymer Polymer Encapsulation Encapsulation (e.g., Emulsion Solvent Evaporation) Polymer->Encapsulation Drug Active Drug Drug->Encapsulation DDS Drug Delivery System (e.g., Microparticles) Encapsulation->DDS Characterization Physical Characterization (Size, Morphology, Drug Load) DDS->Characterization InVitro_Release In Vitro Drug Release Characterization->InVitro_Release InVitro_Cyto In Vitro Cytotoxicity Characterization->InVitro_Cyto InVivo In Vivo Studies InVitro_Release->InVivo InVitro_Cyto->InVivo

Caption: Development and evaluation of a drug delivery system.

References

Validating the Structure of a Novel Cyclohexanecarboxylic Acid Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of the chemical structure of a novel compound is a cornerstone of drug discovery and development. This guide provides a comparative analysis for the structural validation of a hypothetical novel cyclohexanecarboxylic acid derivative, designated as "Compound X," against relevant alternatives. Detailed experimental protocols and data are presented to aid researchers in their understanding and application of key analytical techniques.

Comparison with Alternative Compounds

To contextualize the structural features of Compound X, it is compared with two well-characterized molecules: the parent This compound and a common aromatic analogue, Benzoic Acid . This comparison highlights the influence of substituents on the spectral properties of the core this compound scaffold. Benzoic acid is a stronger acid than this compound due to the resonance stabilization of the benzoate ion[1].

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) for Compound X and its alternatives.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Compound X 7.85d2HAromatic Protons
7.42t2HAromatic Protons
7.31t1HAromatic Protons
4.52s2H-CH₂- (linker)
2.35tt1HH-1 (cyclohexyl)
1.20-2.05m10HH-2 to H-6 (cyclohexyl)
This compound 11.5 (broad s)s1H-COOH
2.30tt1HH-1 (cyclohexyl)
1.20-2.00m10HH-2 to H-6 (cyclohexyl)
Benzoic Acid 12.2 (broad s)s1H-COOH
8.12d2HH-2, H-6 (aromatic)
7.64t1HH-4 (aromatic)
7.50t2HH-3, H-5 (aromatic)

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
Compound X 178.5C=O (acid)
141.2Quaternary Aromatic Carbon
129.8Aromatic CH
128.6Aromatic CH
128.1Aromatic CH
65.4-CH₂- (linker)
43.1C-1 (cyclohexyl)
29.3C-2, C-6 (cyclohexyl)
25.8C-4 (cyclohexyl)
25.4C-3, C-5 (cyclohexyl)
This compound 182.8C=O (acid)
43.2C-1 (cyclohexyl)
29.2C-2, C-6 (cyclohexyl)
25.7C-4 (cyclohexyl)
25.4C-3, C-5 (cyclohexyl)
Benzoic Acid 172.1C=O (acid)
133.8C-4 (aromatic)
130.3C-2, C-6 (aromatic)
129.5C-1 (aromatic)
128.6C-3, C-5 (aromatic)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundIonization ModeCalculated m/zMeasured m/zMolecular Formula
Compound X ESI-233.1183233.1181C₁₄H₁₇O₂⁻
This compound ESI-127.0764127.0766C₇H₁₁O₂⁻
Benzoic Acid ESI-121.0295121.0293C₇H₅O₂⁻

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed methodologies for the key analytical techniques employed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3]

  • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2][3]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Data Acquisition:

  • The NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer.

  • For ¹H NMR, the following parameters were used: 32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • For ¹³C NMR, a proton-decoupled pulse sequence was used with the following parameters: 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • All spectra were referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

3. Data Processing:

  • The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

  • Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule.[4]

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

2. Data Acquisition:

  • The analysis was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in negative ion mode.

  • The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min.

  • The instrument was calibrated using a standard solution to ensure high mass accuracy.

  • Data was acquired over a mass range of m/z 50-500.

3. Data Analysis:

  • The exact mass of the molecular ion was determined from the mass spectrum.

  • The elemental composition was calculated using the instrument's software, which compares the measured m/z to theoretical values for possible elemental formulas within a specified mass tolerance (typically <5 ppm).

  • Analysis of the fragmentation pattern can provide further structural information.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[7][8]

1. Crystal Growth:

  • High-quality single crystals of the compound are required. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[1]

  • Crystals should ideally be between 0.1 and 0.5 mm in each dimension.[8]

2. Data Collection:

  • A suitable crystal is mounted on a goniometer.

  • The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.[9]

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[9]

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.[9]

  • The atomic positions and thermal parameters are refined against the experimental data to generate the final crystal structure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for structural validation and a potential biological signaling pathway in which a this compound derivative may be involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Novel Cyclohexanecarboxylic Acid Derivative Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr crystal Single Crystal Growth purification->crystal ms Mass Spectrometry (HRMS) final_structure Validated Structure ms->final_structure xray X-ray Crystallography crystal->xray xray->final_structure Final Structure Confirmation

Caption: Experimental workflow for the structural validation of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Activates compound_x Compound X (this compound Derivative) compound_x->ikk Inhibits ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB Complex ikb->nfkb_ikb Degrades nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocates nfkb_ikb->nfkb Releases dna DNA nfkb_n->dna Binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression Promotes

Caption: Potential inhibition of the NF-κB signaling pathway by a this compound derivative.

References

Safety Operating Guide

Proper Disposal of Cyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Cyclohexanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. Adherence to these protocols will help prevent accidental exposure and environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, regional, and national regulations.[1][4] Never dispose of this chemical down the drain or in regular trash.[4][5]

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents or strong bases.[6][7] Organic acids should be segregated from inorganic acids.[8]

Step 2: Container Selection and Labeling

  • Select a suitable, sealable container for the waste. The container must be in good condition and compatible with the chemical.[7] Often, the original container is a good choice.

  • Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[7] The label should also include the approximate composition if it's a solution.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][9]

  • Ensure the storage area is cool, dry, and well-ventilated.[3][6]

  • Keep the container tightly closed except when adding waste.[3][7]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[5][10]

  • Provide them with accurate information about the waste material. The final waste code assignment should be discussed between the user, the producer, and the waste disposal company.[1]

Data Summary: this compound Hazards

For quick reference, the following table summarizes the key hazard information for this compound.

PropertyInformation
CAS Number 98-89-5[1][4]
Synonyms Hexahydrobenzoic acid, Carboxycyclohexane[3]
GHS Hazard Statements H302: Harmful if swallowed.[4] H315: Causes skin irritation.[2] H318/H319: Causes serious eye damage/irritation.[2][4] H335: May cause respiratory irritation.[2]
GHS Signal Word Danger / Warning[1][2][4]

Experimental Protocols and Workflows

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the decision-making process and procedural steps for its disposal in a laboratory setting.

start Start: Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe identify_waste Identify Waste: This compound segregate Segregate Waste: Do not mix with incompatibles (e.g., bases, oxidizers) identify_waste->segregate ppe->identify_waste container Select & Label Container: - Compatible & Sealed - Label 'HAZARDOUS WASTE' - Chemical Name & Concentration segregate->container store Store in Satellite Accumulation Area (SAA): - Cool, dry, ventilated - Tightly closed container->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

References

Personal protective equipment for handling Cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclohexanecarboxylic Acid

This guide provides immediate and essential safety protocols for handling this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.

This compound is recognized as a compound that can cause significant skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed and requires careful handling to avoid contact. Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate PPE. The selection of PPE depends on the scale and nature of the operation.

Operation Scale Eye/Face Protection Skin Protection Respiratory Protection
Small Scale / Laboratory Use Safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Chemical-resistant gloves (e.g., Nitrile) and a standard lab coat.[1][4]Generally not required with adequate ventilation; use if dusts are generated.
Large Scale / Emergency Use Safety goggles and a face shield.[5]Heavy-duty chemical-resistant gloves and a chemical-resistant suit or apron.A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or irritation is experienced.[1]

Procedural Guidance for Handling this compound

Adherence to a standardized workflow minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[1][2]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][7]

  • Pre-planning: Review the Safety Data Sheet (SDS) before starting any new procedure. Have a clear plan for the experiment and for potential emergencies.

Step-by-Step Handling Protocol
  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Carefully weigh or measure the required amount of this compound, minimizing the generation of dust.[1]

  • During Use: Keep the container tightly closed when not in use.[1][8] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2]

  • Decontamination: Clean the work area and any contaminated equipment after use.

Emergency and Spill Response
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical aid.[1]

  • Spill Cleanup: For small spills, carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[1][8] Avoid generating dust.[1] Ensure the area is well-ventilated.

Operational and Disposal Plan

Proper storage and disposal are crucial for laboratory safety and environmental compliance.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][8]

  • Keep containers tightly closed when not in use to prevent contamination and potential reactions.[1][2]

Disposal
  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

  • Do not dispose of down the drain or into the environment.[6]

  • Use a licensed professional waste disposal service to dispose of this material.[6] Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[6]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_emergency Emergency Response A Review SDS B Verify Ventilation (Fume Hood) A->B C Check Emergency Equipment (Eyewash, Shower) B->C D Don Appropriate PPE C->D E Weigh/Dispense Chemical D->E Proceed to Handling F Perform Experiment E->F G Close Container F->G K Collect Waste in Labeled Container F->K Generate Waste N Spill Occurs F->N O Exposure Occurs F->O H Decontaminate Workspace G->H I Remove PPE H->I J Wash Hands I->J L Store Waste Appropriately K->L M Dispose via Licensed Service L->M P Follow Spill Cleanup Protocol N->P Q Administer First Aid O->Q R Seek Medical Attention Q->R

Caption: Logical workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.